N-Acetyl-L-cysteine ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMRAGNKRYVTCX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208249 | |
| Record name | L-Cysteine, N-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-09-6 | |
| Record name | N-Acetylcysteine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetylcysteine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Acetyl-L-cysteine Ethyl Ester (NACET): An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-cysteine ethyl ester (NACET) is a novel lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) with significantly enhanced pharmacokinetic properties.[1][2] NAC has been a widely used therapeutic agent for decades, primarily as a mucolytic and as an antidote for acetaminophen (B1664979) poisoning. Its therapeutic potential is attributed to its ability to replenish intracellular glutathione (B108866) (GSH), a critical antioxidant. However, the clinical efficacy of NAC is often limited by its low oral bioavailability.[2] NACET was developed to overcome this limitation by increasing the lipophilicity of NAC, thereby improving its absorption and cellular uptake.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of NACET, focusing on its pharmacokinetics, its role in GSH replenishment, and its antioxidant, anti-inflammatory, and neuroprotective effects.
Physicochemical Properties and Pharmacokinetics
The enhanced therapeutic potential of NACET stems from its unique physicochemical properties. The esterification of the carboxylic group of NAC to an ethyl ester significantly increases its lipophilicity.[1][2] This chemical modification allows NACET to readily cross biological membranes, including the intestinal wall and the blood-brain barrier, which is a significant advantage over the more hydrophilic NAC.[1][3]
Once absorbed, NACET exhibits unusual pharmacokinetic features. Despite rapid absorption after oral administration in rats, it reaches very low concentrations in the plasma.[2] This is because NACET is efficiently taken up by cells, where it is trapped and subsequently converted to NAC and cysteine.[2] This intracellular conversion ensures a sustained release of cysteine, the rate-limiting substrate for GSH synthesis.
| Parameter | N-Acetyl-L-cysteine (NAC) | This compound (NACET) | Reference |
| Oral Bioavailability | 3-6% | >60% | [1] |
| Cellular Uptake | Low | High | [1] |
| Blood-Brain Barrier Permeability | Low | High | [3] |
| Plasma Concentration after Oral Administration | High | Very Low | [2] |
| Intracellular Conversion | N/A | Rapidly converted to NAC and Cysteine | [2] |
Core Mechanism of Action: Replenishment of Intracellular Glutathione
The primary mechanism of action of NACET is its ability to efficiently deliver cysteine into cells for the synthesis of glutathione (GSH).[1][2] GSH is a tripeptide that plays a central role in cellular antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.
The process begins with the passive diffusion of the lipophilic NACET molecule across the cell membrane. Once inside the cell, intracellular esterases rapidly hydrolyze the ethyl ester group, converting NACET back into NAC.[2] NAC is then deacetylated to form L-cysteine. This sustained intracellular release of cysteine bypasses the limitations of extracellular cysteine uptake and provides a readily available pool for the synthesis of GSH by the sequential action of glutamate-cysteine ligase and glutathione synthetase.
| Study Type | Model | Treatment | Intracellular GSH Increase | Reference |
| In vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | 1 mM NACET | ~4-fold increase compared to control | [4] |
| In vitro | Retinal Pigment Epithelial (ARPE-19) Cells | 1 mM NACET | Significant increase compared to NAC | [5] |
| In vivo | Rat Tissues (Liver, Kidney, Brain, etc.) | Oral NACET | Significant increase in most tissues | [2] |
Antioxidant Effects
By effectively increasing intracellular GSH levels, NACET enhances the cell's capacity to neutralize reactive oxygen species (ROS). GSH exerts its antioxidant effects through several mechanisms:
-
Direct ROS Scavenging: The sulfhydryl group of cysteine in the GSH molecule can directly donate a reducing equivalent to unstable ROS, such as hydroxyl radicals and superoxide (B77818) anions, thereby neutralizing them.
-
Enzymatic Detoxification: GSH serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, while GSTs conjugate GSH to a wide range of electrophilic compounds, facilitating their detoxification and excretion.
-
Regeneration of Other Antioxidants: GSH can regenerate other important antioxidants, such as vitamins C and E, to their active forms.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of genes encoding for various antioxidant and detoxification enzymes, including those involved in GSH synthesis and utilization. Recent studies have shown that NACET can induce the Nrf2 pathway, further amplifying its antioxidant effects.[6]
Anti-inflammatory Effects
Chronic inflammation is implicated in a wide range of diseases. Oxidative stress and inflammation are intricately linked, with ROS acting as signaling molecules that can activate pro-inflammatory pathways. A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as ROS, can lead to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules, thus perpetuating the inflammatory response.
NAC has been shown to inhibit the activation of NF-κB, and it is hypothesized that NACET exerts a similar, if not more potent, effect due to its superior bioavailability.[6][7] By replenishing intracellular GSH and reducing oxidative stress, NACET can prevent the ROS-mediated activation of the IKK complex, which is responsible for phosphorylating IκB. This leads to the stabilization of the NF-κB/IκB complex in the cytoplasm, preventing the transcription of pro-inflammatory genes.
| Study | Cell Type | Treatment | Effect on Cytokines | Reference |
| Cui et al. (2010) | Alveolar Macrophages from IPF patients | 10 mM NAC | Significant reduction in spontaneous and LPS-stimulated TNF-α and TGF-β1 | [4] |
| Sato et al. (2006) | 3T3-L1 adipocytes | 20 mM NAC | Attenuated TNF-α-induced increase in IL-6 secretion | [6] |
| Zhang et al. (2018) | MC3T3-E1 cells | 1 mmol/l NAC | Abolished LPS-induced IL-6 expression | [8] |
Note: The quantitative data presented above is for NAC. Specific quantitative data for the effect of NACET on cytokine reduction is not yet widely available in the literature.
Neuroprotective Effects
The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. The ability of NACET to cross the blood-brain barrier and increase GSH levels in the brain makes it a promising agent for neuroprotection.[3] The neuroprotective effects of NACET are likely mediated through multiple mechanisms, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to a variety of extracellular stimuli, including oxidative stress. The sustained activation of p38 and JNK is often associated with apoptosis (programmed cell death), while the ERK pathway is generally pro-survival.
Oxidative stress can lead to the activation of the p38 and JNK pathways, culminating in neuronal apoptosis. By reducing the intracellular levels of ROS, NACET can mitigate the activation of these pro-apoptotic MAPK pathways. Furthermore, by supporting cellular health and redox balance, NACET may indirectly promote the activity of pro-survival pathways like ERK.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the mechanism of action of NACET.
Quantification of NACET and its Metabolites in Biological Samples
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Plasma: To measure total NACET and its metabolites (NAC, cysteine), plasma samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to reduce any disulfide bonds. Proteins are then precipitated with an acid (e.g., perchloric acid), and the supernatant is collected.
-
Tissue: Tissue samples are homogenized in a suitable buffer containing a reducing agent and a protein precipitant. The homogenate is then centrifuged, and the supernatant is collected.
-
-
Derivatization: The free thiol groups of NACET, NAC, and cysteine are derivatized with a fluorescent labeling agent, such as monobromobimane (B13751) (mBrB) or N-(1-pyrenyl)maleimide (NPM), to enhance detection sensitivity.
-
HPLC Analysis: The derivatized samples are injected into a reverse-phase HPLC system. The compounds are separated based on their hydrophobicity.
-
Detection: The separated compounds are detected using a fluorescence detector.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with known concentrations of the derivatized analytes.
Assessment of Intracellular Glutathione Levels
Method: HPLC or Spectrophotometric Assay
-
Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with NACET, NAC, or a vehicle control for a specified period.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed to release the intracellular contents.
-
GSH Measurement:
-
HPLC Method: Similar to the protocol for NACET quantification, the free thiol group of GSH is derivatized with a fluorescent probe and analyzed by HPLC with fluorescence detection.
-
Spectrophotometric (Ellman's Reagent) Method: The cell lysate is mixed with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.
-
-
Normalization: The intracellular GSH concentration is typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).
Cell Viability Assay under Oxidative Stress
Method: MTT or MTS Assay
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of NACET or a vehicle control for a specified duration.
-
Induction of Oxidative Stress: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH), is added to the wells to induce oxidative stress.
-
Incubation: The plate is incubated for a period sufficient to induce cell death in the control wells.
-
Addition of Tetrazolium Salt: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the absorbance of the untreated control wells.
NF-κB Activation Assay
Method: Luciferase Reporter Assay
-
Cell Transfection: Cells (e.g., HEK293T) are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are pre-treated with NACET or a vehicle control, followed by stimulation with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate. The luciferase enzyme catalyzes a reaction that produces light (luminescence).
-
Luminescence Measurement: The luminescence is measured using a luminometer. The intensity of the light produced is proportional to the activity of the NF-κB pathway.
-
Normalization: The luciferase activity is often normalized to the activity of a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.[9][10][11][12][13]
Western Blot Analysis for MAPK Pathway Activation
-
Cell Culture and Treatment: Cells are treated with NACET and/or a stimulus known to activate the MAPK pathway (e.g., H₂O₂).
-
Protein Extraction: The cells are lysed in a buffer that preserves the phosphorylation state of proteins (containing phosphatase and protease inhibitors).
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of p38, JNK, and ERK. The membrane is also probed with antibodies for the total (phosphorylated and unphosphorylated) forms of these proteins to serve as loading controls.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The light produced is detected using a specialized imaging system.
-
Quantification: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of MAPK activation.[14][15][16][17][18]
Conclusion
This compound represents a significant advancement over its parent compound, NAC, due to its superior pharmacokinetic profile. Its enhanced lipophilicity facilitates efficient absorption and cellular uptake, leading to a more effective replenishment of intracellular glutathione. This core mechanism underlies its potent antioxidant, anti-inflammatory, and neuroprotective effects. By mitigating oxidative stress and modulating key signaling pathways such as NF-κB and MAPK, NACET holds considerable promise as a therapeutic agent for a wide range of diseases characterized by oxidative damage and inflammation. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in various human diseases.
References
- 1. N-acetyl-L-cysteine counteracts oxidative stress and prevents H2O2 induced germ cell apoptosis through down-regulation of caspase-9 and JNK/c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. Simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine attenuates TNF-alpha induced changes in secretion of interleukin-6, plasminogen activator inhibitor-1 and adiponectin from 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl cysteine inhibits lipopolysaccharide-mediated induction of interleukin-6 synthesis in MC3T3-E1 cells through the NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. bowdish.ca [bowdish.ca]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Superior Bioavailability of N-Acetylcysteine Ethyl Ester (NACET) Compared to N-Acetylcysteine (NAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, but its clinical efficacy is often hampered by low oral bioavailability. N-acetylcysteine ethyl ester (NACET), a lipophilic derivative of NAC, has emerged as a promising alternative with significantly enhanced pharmacokinetic properties. This technical guide provides an in-depth comparison of the bioavailability of NACET and NAC, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. Evidence from preclinical studies strongly indicates that NACET's increased lipophilicity facilitates superior cellular uptake and a greater capacity to augment intracellular glutathione (B108866) levels, positioning it as a more potent and efficient successor to NAC for therapeutic applications.
Comparative Pharmacokinetics: NACET vs. NAC
The fundamental advantage of NACET over NAC lies in its improved bioavailability, which has been demonstrated in preclinical models. The esterification of the carboxylic group in NAC to form NACET increases its lipophilicity, allowing for more efficient absorption and penetration of cellular membranes.[1][2]
Quantitative Pharmacokinetic Data (Rat Model)
A key study by Giustarini et al. (2012) provides a direct comparison of the pharmacokinetic profiles of NAC and NACET in rats following oral and intravenous administration. The data clearly illustrates the superior absorption and cellular delivery of NACET.
| Parameter | NAC (Oral, 60 mg/kg) | NACET (Oral, equivalent dose) | NAC (IV, 6 mg/kg) | NACET (IV, equivalent dose) |
| Cmax (Plasma) | 96 ± 15 µM | 69 ± 10 µM | 1250 ± 220 µM | 75 ± 12 µM |
| Tmax (Plasma) | 120 min | 10 min | - | - |
| Bioavailability | < 4.8 ± 1.2% | 58.5 ± 8.8% | - | - |
Table 1: Comparative pharmacokinetic parameters of NAC and NACET in rats. Data sourced from Giustarini et al. (2012).[3]
Notably, while the peak plasma concentration (Cmax) of NACET after oral administration is lower than that of NAC, its time to reach peak concentration (Tmax) is significantly shorter, and its overall bioavailability is dramatically higher.[3] This is attributed to NACET's rapid absorption and subsequent swift entry into cells, where it is converted to NAC.[2][3]
Pharmacokinetic Data for NAC in Humans
While direct comparative human pharmacokinetic data for NACET is not yet widely available from published clinical trials, extensive data exists for NAC. A clinical trial with the identifier NCT06252519 is currently underway to compare the pharmacokinetic profiles of different NAC formulations, including NACET.[4] The following table summarizes typical pharmacokinetic parameters for orally administered NAC in healthy human volunteers.
| Parameter | Value | Reference |
| Cmax | 1950.9 ± 1026.1 ng/mL (single 600 mg dose) | Zhao et al. (2020)[5] |
| Tmax | ~1.0 - 1.25 h | Zhao et al. (2020)[5] |
| Oral Bioavailability | 6 - 10% | Borgström et al. (1986)[6] |
Table 2: Typical pharmacokinetic parameters of oral NAC in healthy human adults.
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the bioavailability and physiological effects of NAC and NACET.
Animal Pharmacokinetic Study Protocol (Rat Model)
This protocol is based on the methodology described by Giustarini et al. (2012).[1]
2.1.1. Animal Handling and Dosing:
-
Subjects: Male Sprague-Dawley rats.
-
Housing: Housed under standard laboratory conditions with free access to food and water.
-
Catheter Implantation: A catheter is implanted in the jugular vein for serial blood sampling two days prior to the experiment to allow for recovery.
-
Oral Administration: Rats receive either 60 mg/kg NAC or an equivalent molar dosage of NACET dissolved in saline via oral gavage.
-
Intravenous Administration: Rats receive either 6 mg/kg NAC or an equivalent molar dosage of NACET via the implanted jugular catheter.
2.1.2. Blood Sampling and Processing:
-
Blood samples (approximately 200 µL) are collected at predetermined time points through the jugular vein catheter.
-
Samples are collected in tubes containing K3EDTA as an anticoagulant.
-
Plasma is immediately separated by centrifugation at 10,000 x g for 20 seconds.
2.1.3. Analytical Method: High-Performance Liquid Chromatography (HPLC):
-
Derivatization: Plasma samples are derivatized with monobromobimane (B13751) (mBrB) to allow for fluorescent detection of thiols.
-
Chromatographic System: A reversed-phase C18 column is used for separation.
-
Mobile Phase: A gradient of methanol (B129727) and water, both containing acetic acid and perchloric acid.
-
Detection: Fluorescence detection is used to quantify the derivatized NAC and NACET.
General Protocol for Quantification of NAC and NACET in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of NAC and NACET.
2.2.1. Sample Preparation:
-
Reduction: To measure total NAC, plasma samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break disulfide bonds and convert oxidized forms of NAC back to their reduced state.[7]
-
Protein Precipitation: Proteins are precipitated using an organic solvent like methanol or acetonitrile, or an acid such as trichloroacetic acid.[8][9]
-
Extraction: The supernatant containing the analyte of interest is collected for analysis.
2.2.2. LC-MS/MS Analysis:
-
Chromatography: Separation is achieved using a C18 or other suitable reversed-phase column with a mobile phase gradient.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for NAC and an isotope-labeled internal standard are monitored.[8]
Signaling Pathways and Experimental Workflows
Cellular Uptake and Glutathione Synthesis Pathway
The primary mechanism by which both NAC and NACET exert their antioxidant effects is by increasing the intracellular levels of glutathione (GSH). NACET's enhanced lipophilicity gives it a significant advantage in this process.
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram outlines a typical experimental workflow for comparing the pharmacokinetics of orally administered NAC and NACET in a preclinical model.
Conclusion and Future Directions
While the evidence from animal models is compelling, there is a clear need for well-controlled clinical trials in humans to definitively establish the pharmacokinetic profile and therapeutic efficacy of NACET in various clinical settings. The ongoing clinical trial NCT06252519 is a crucial step in this direction.[4] Future research should also focus on exploring the full therapeutic potential of NACET in conditions associated with oxidative stress and glutathione depletion, where NAC has shown limited efficacy due to its poor bioavailability. The development of NACET represents a significant advancement in thiol-based antioxidant therapy and holds considerable promise for improving clinical outcomes.
References
- 1. buynacet.com [buynacet.com]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide to a Superior Glutathione Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) (GSH), the most abundant endogenous antioxidant, is critical for cellular protection against oxidative stress and xenobiotic damage. Its depletion is implicated in the pathogenesis of numerous diseases. N-acetyl-L-cysteine (NAC) has long been used as a GSH precursor; however, its clinical efficacy is hampered by low oral bioavailability. N-Acetyl-L-cysteine ethyl ester (NACET), a lipophilic derivative of NAC, represents a significant advancement in glutathione replenishment strategies. By transiently masking the free carboxyl group of NAC, NACET exhibits markedly improved membrane permeability and cellular uptake. Once intracellular, it is rapidly hydrolyzed to NAC and subsequently cysteine, the rate-limiting substrate for GSH synthesis. This guide provides a comprehensive technical overview of NACET as a glutathione precursor, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical and experimental frameworks.
Introduction: The Rationale for a Superior Cysteine Prodrug
Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine) that plays a central role in cellular redox homeostasis.[1] Its functions include neutralizing reactive oxygen species (ROS), detoxifying electrophilic compounds, and maintaining the thiol status of proteins.[2] A decline in intracellular GSH levels is a common feature of aging and a hallmark of various pathologies, including neurodegenerative diseases, liver conditions, and cardiovascular disorders.[3]
The therapeutic use of exogenous glutathione is limited by its poor stability and rapid breakdown in the gastrointestinal tract. Consequently, the administration of cysteine precursors is a more effective strategy to boost intracellular GSH levels.[4] N-acetyl-L-cysteine (NAC) has been the standard-of-care cysteine prodrug for decades, most notably as an antidote for acetaminophen (B1664979) poisoning.[5] However, NAC's therapeutic potential is constrained by its hydrophilic nature, which results in poor cell permeability and low oral bioavailability, estimated to be between 4% and 10%.[6][7]
This compound (NACET) was developed to overcome these limitations. The esterification of NAC's carboxyl group increases its lipophilicity, facilitating passive diffusion across cell membranes.[8] This leads to significantly higher intracellular concentrations of the cysteine precursor compared to equimolar doses of NAC.[9]
Mechanism of Action and Pharmacokinetics
NACET's efficacy as a glutathione precursor stems from its unique pharmacokinetic properties.[8] Due to its increased lipophilicity, NACET is rapidly absorbed after oral administration and readily crosses cell membranes.[10] Once inside the cell, it is rapidly hydrolyzed by cellular esterases to release NAC and ethanol.[11] The liberated NAC is then deacetylated to L-cysteine, which becomes available for the synthesis of glutathione via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[12]
This intracellular trapping mechanism results in very low plasma concentrations of NACET itself, but a significant and sustained increase in intracellular cysteine and, consequently, glutathione levels in various tissues, including the brain.[8][10] This is a key advantage over NAC, which largely remains in the extracellular space.[13]
Data Presentation: Comparative Pharmacokinetics and Efficacy
The following tables summarize the quantitative data from various studies comparing the pharmacokinetic parameters and glutathione-boosting efficacy of NACET and NAC.
Table 1: Comparative Pharmacokinetic Parameters of NACET and NAC
| Parameter | This compound (NACET) | N-Acetyl-L-cysteine (NAC) | Animal Model | Reference |
| Oral Bioavailability | ~60-80% | 4-10% | General Estimate | [6] |
| 58.5 ± 8.8% | < 4.8 ± 1.2% | Rat | [10] | |
| Peak Plasma Concentration (Cmax) after oral dose | Low | High | Rat | [10] |
| Time to Peak Plasma Concentration (Tmax) after oral dose | 10 min | 120 min | Rat | [10] |
| Elimination Half-life (t1/2) after IV dose | 0.36 ± 0.06 h | 4.35 ± 0.57 h | Rat | [10] |
| Elimination Half-life (t1/2) after oral dose | Not reported directly | 1.34 ± 0.24 h | Cat | [4] |
Table 2: Comparative Efficacy in Increasing Glutathione (GSH) Levels
| Study Type | Model | Treatment | Outcome | Reference |
| In vitro | ARPE-19 RPE cells | 1 mM NACET for 16h | Strong, significant increase in intracellular GSH (from 139 ± 9 to 319 ± 66 nmol/mg of proteins) | [9] |
| In vitro | ARPE-19 RPE cells | 1 mM NAC for 16h | No significant increase in intracellular GSH | [9] |
| In vivo | Rat | 50 mg/kg oral NACET | Significant increase in GSH levels in the eyes, peaking at 4h | [9] |
| In vivo | Rat | 50 mg/kg oral NAC | No significant effect on GSH concentration in the eyes | [9] |
| In vivo | Rat | Oral NACET | Significantly increased GSH content in most tissues, including the brain | [8] |
| In vivo | Rat | Oral NAC | No significant increase in tissue GSH levels | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NACET as a glutathione precursor.
Quantification of Intracellular Glutathione using the DTNB-GSSG Reductase Recycling Assay
This is a widely used colorimetric method for the measurement of total glutathione (GSH + GSSG).
Principle: The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. To quantify total glutathione, the oxidized form (GSSG) in the sample is first reduced to GSH by glutathione reductase in the presence of NADPH. The continuous recycling of GSSG back to GSH results in a signal amplification proportional to the total glutathione concentration.[14]
Materials:
-
Assay Buffer: 0.1 M sodium phosphate (B84403) with 5 mM EDTA, pH 7.4.[15]
-
DTNB Stock Solution (10 mM) in assay buffer.[15]
-
NADPH Stock Solution (5 mg/mL) in assay buffer.[15]
-
Glutathione Reductase (GR) solution (e.g., 50 U/mL) in assay buffer.[15]
-
5% 5-sulfosalicylic acid (SSA) for deproteinization.[16]
-
GSH and GSSG standards.
Procedure:
-
Sample Preparation (Cultured Cells):
-
Sample Preparation (Tissue):
-
Assay Protocol (96-well plate format):
-
Prepare a standard curve of GSH (or GSSG) in 5% SSA, diluted with assay buffer to a final SSA concentration of <=1%.[16]
-
Add 20-50 µL of standards and samples to separate wells.
-
Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase.[15]
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the NADPH solution.[15]
-
Immediately monitor the increase in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of TNB formation (change in absorbance per minute) is proportional to the total glutathione concentration.
-
Calculate the glutathione concentration in the samples from the standard curve.
-
Quantification of NACET in Plasma by HPLC
While specific protocols for NACET are not as widespread as for NAC, the principles of reverse-phase HPLC with derivatization for thiol detection are applicable.
Principle: This method involves the separation of NACET from other plasma components using reverse-phase high-performance liquid chromatography (HPLC). Due to the lack of a strong chromophore, NACET's thiol group is typically derivatized with a fluorescent agent, such as N-(1-pyrenyl)maleimide (NPM), to enable sensitive detection.[19]
Materials:
-
HPLC system with a fluorescence detector.
-
C18 reverse-phase column.
-
Mobile phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Derivatizing agent: N-(1-pyrenyl)maleimide (NPM).
-
Reducing agent: Dithiothreitol (DTT) to reduce any oxidized forms.
-
Protein precipitation agent: e.g., methanol (B129727) or perchloric acid.
-
NACET standard.
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Add DTT solution to reduce any disulfide bonds.
-
Precipitate plasma proteins using a suitable agent (e.g., ice-cold methanol).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Adjust the pH of the supernatant to be optimal for the derivatization reaction.
-
Add the NPM solution and incubate to allow for the derivatization of the thiol group of NACET.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a C18 column and a suitable mobile phase gradient.
-
Detect the fluorescent NACET-NPM adduct using a fluorescence detector (e.g., λex = 330 nm, λem = 376 nm for NPM).[19]
-
-
Quantification:
-
Generate a standard curve by derivatizing and analyzing known concentrations of NACET.
-
Determine the concentration of NACET in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to NACET's mechanism of action and experimental assessment.
Caption: Mechanism of NACET uptake and conversion to glutathione.
Caption: Key signaling pathways in glutathione synthesis and regulation.
Caption: General experimental workflow for assessing NACET in vivo.
Conclusion
This compound represents a promising second-generation cysteine prodrug with significantly enhanced pharmacokinetic properties compared to its predecessor, NAC. Its superior lipophilicity and intracellular trapping mechanism lead to more efficient delivery of cysteine for glutathione synthesis in a wide range of tissues. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of NACET in conditions associated with oxidative stress and glutathione deficiency. Further clinical investigation is warranted to fully elucidate the translational benefits of this advanced glutathione precursor.
References
- 1. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]
- 2. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What’s Better Than NAC? | NACET.com [nacet.com]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetic Profile of N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent with a long history of clinical use. However, its therapeutic potential is often limited by its low oral bioavailability, estimated to be between 4% and 10%.[1][2] This has prompted the development of more lipophilic derivatives to improve its pharmacokinetic properties. N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic prodrug of NAC designed to overcome these limitations. By esterifying the carboxyl group of NAC, NACET exhibits enhanced cell permeability and a distinct pharmacokinetic profile.[3][4][5] This technical guide provides an in-depth overview of the in vivo pharmacokinetics of NACET, compiling quantitative data, detailed experimental protocols, and visual representations of its metabolic fate and experimental evaluation.
Core Pharmacokinetic Parameters: A Comparative Analysis
A key feature of NACET is its significantly improved oral bioavailability compared to NAC. While NACET is rapidly absorbed after oral administration, it is characterized by very low plasma concentrations.[3][5] This is attributed to its rapid uptake by cells, where it is intracellularly converted to NAC and cysteine.[3][5] The following tables summarize the key pharmacokinetic parameters of NACET in comparison to NAC, based on in vivo studies in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters Following Oral Administration in Rats
| Parameter | This compound (NACET) | N-acetylcysteine (NAC) | Reference |
| Dose | Equivalent to 60 mg/kg NAC | 60 mg/kg | [3] |
| Cmax (µM) | 96 ± 15 | 69 ± 10 | [3] |
| Tmax (min) | 10 | 120 | [3] |
| AUC (µM*h) | 15.4 ± 2.1 | 2.9 ± 0.7 | [3] |
| Oral Bioavailability (%) | 58.5 ± 8.8 | 4.8 ± 1.2 | [3] |
Table 2: Pharmacokinetic Parameters Following Intravenous Administration in Rats
| Parameter | This compound (NACET) | N-acetylcysteine (NAC) | Reference |
| Dose | Equivalent to 6 mg/kg NAC | 6 mg/kg | [3] |
| Cmax (µM) | 75 ± 12 | 1250 ± 220 | [3] |
| t1/2 (h) | 0.36 ± 0.06 | 4.35 ± 0.57 | [3] |
Metabolic Pathway and Cellular Uptake
The enhanced efficacy of NACET lies in its unique mechanism of cellular uptake and subsequent metabolism. Due to its increased lipophilicity, NACET readily crosses cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to form NAC and ethanol. The resulting NAC is then deacetylated to yield L-cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[3][5] This intracellular trapping mechanism leads to a sustained release of cysteine, thereby effectively replenishing GSH levels in various tissues, including the brain.[3][6]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the in vivo pharmacokinetic studies of NACET.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-300 g).[3]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22-24°C, and relative humidity of 40-50%.[3]
-
Diet: Standard laboratory chow and water are provided ad libitum.[3]
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the commencement of experiments.[3]
-
Ethics: All animal procedures are conducted in accordance with the relevant institutional and national guidelines for the care and use of laboratory animals.[3]
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of NACET in rats.
Drug Administration
-
Oral Administration: NACET or NAC is dissolved in saline and administered via oral gavage at a volume of 1-2 mL. Doses are typically calculated based on the molar equivalent of NAC.[3]
-
Intravenous Administration: For intravenous studies, a catheter is implanted in the jugular vein of the rats under anesthesia. The drug solution is then administered as a bolus injection through the catheter.[3]
Blood Sampling
-
Blood samples (approximately 200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant such as EDTA.[3]
-
Plasma is immediately separated by centrifugation (e.g., 10,000 x g for 1 minute) and stored at -80°C until analysis.[3]
Bioanalytical Method: HPLC Analysis of NACET and Metabolites
-
Principle: Due to the presence of a free thiol group, NACET and its metabolites (NAC and cysteine) require derivatization prior to HPLC analysis to enhance their detection and separation. Monobromobimane (mBrB) is a common derivatizing agent that reacts with thiols to form fluorescent adducts.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a reducing agent (e.g., dithiothreitol) to reduce any disulfide bonds.
-
Add a protein precipitating agent (e.g., perchloric acid) and centrifuge to remove proteins.
-
Transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant to alkaline conditions (pH ~8-9) with a suitable buffer.
-
Add the derivatizing agent (mBrB) and incubate in the dark to allow the reaction to complete.
-
Stop the reaction by acidification (e.g., with acetic acid).
-
The sample is then ready for HPLC injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the mBrB adducts.
-
Quantification: A calibration curve is generated using standards of NACET, NAC, and cysteine of known concentrations.
-
Tissue Glutathione (GSH) Measurement
-
Principle: The most common method for measuring GSH is the enzymatic recycling assay. In this assay, GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration.
-
Tissue Preparation:
-
Euthanize the animal and rapidly excise the tissues of interest (e.g., brain, liver, eyes).
-
Immediately snap-freeze the tissues in liquid nitrogen to prevent GSH degradation.
-
Homogenize the frozen tissue in a cold buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Deproteinize the homogenate using an acid such as metaphosphoric acid or perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
The resulting supernatant is used for the GSH assay.
-
-
Assay Procedure:
-
Add the tissue supernatant to a microplate well.
-
Add a reaction mixture containing DTNB and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Quantify the GSH concentration by comparing the rate of absorbance change to a standard curve of known GSH concentrations.
-
Conclusion
This compound (NACET) demonstrates a significantly different and advantageous pharmacokinetic profile compared to its parent compound, NAC. Its high lipophilicity facilitates rapid absorption and efficient cellular uptake, leading to a much greater oral bioavailability. The intracellular conversion of NACET to NAC and subsequently to cysteine provides a sustained source for glutathione synthesis, effectively boosting antioxidant defenses in various tissues. The experimental protocols outlined in this guide provide a framework for the in vivo evaluation of NACET and similar prodrugs. Further research into the pharmacokinetics and pharmacodynamics of NACET is warranted to fully elucidate its therapeutic potential in a range of clinical applications.
References
- 1. s10901.pcdn.co [s10901.pcdn.co]
- 2. raw.githubusercontent.com [raw.githubusercontent.com]
- 3. buynacet.com [buynacet.com]
- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide to its Superior Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine ethyl ester (NACET) is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) that exhibits significantly enhanced antioxidant properties.[1][2][3] This technical guide provides an in-depth analysis of the antioxidant characteristics of NACET, including its superior bioavailability, mechanism of action, and efficacy in combating oxidative stress. The document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for its evaluation, and presents visual representations of the underlying biochemical pathways and experimental workflows.
Introduction: The Rationale for NACET
N-acetylcysteine (NAC) has long been recognized for its antioxidant capabilities, primarily by acting as a precursor to the master antioxidant, glutathione (B108866) (GSH).[1][4] However, the therapeutic application of NAC is often limited by its low oral bioavailability, estimated to be between 3-6%, and poor cell permeability.[1][5] To overcome these limitations, NACET was developed through the esterification of NAC's carboxyl group, a modification that drastically increases its lipophilicity.[5][6] This structural change allows NACET to be more readily absorbed and to efficiently cross cell membranes, including the blood-brain barrier.[1][2] Once inside the cell, NACET is rapidly converted to NAC and cysteine, thereby providing a more efficient supply of the crucial precursor for GSH synthesis.[7][8] Consequently, NACET has demonstrated a much higher oral bioavailability (over 60%) compared to NAC and is more effective at increasing intracellular GSH concentrations in various tissues.[1]
Mechanism of Antioxidant Action
NACET exerts its antioxidant effects through a dual mechanism:
-
Direct Scavenging of Reactive Oxygen Species (ROS): NACET can directly neutralize free radicals. Studies have shown that NACET reacts more rapidly with oxidizing agents like hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (t-BOOH) compared to NAC.[2]
-
Replenishment of Intracellular Glutathione (GSH): The primary and most significant antioxidant action of NACET stems from its ability to efficiently augment the intracellular pool of GSH.[2][6] By readily entering cells and delivering cysteine, the rate-limiting substrate for GSH synthesis, NACET bolsters the cell's natural antioxidant defense system.[2][8]
A key signaling pathway implicated in the antioxidant response to NACET is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .[9] NACET has been shown to stimulate the expression and activity of Nrf2, a master regulator of the oxidative stress response.[9] This activation leads to the transcription of a suite of antioxidant and cytoprotective genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies, highlighting the superior antioxidant efficacy of NACET compared to NAC.
| Parameter | NACET | NAC | Fold Difference | Reference |
| Oral Bioavailability | >60% | 3-6% | >10x | [1] |
| Half-life (t½) with H₂O₂ | 1.16 ± 0.18 min | 8.81 ± 0.45 min | ~7.6x shorter | [2] |
| Half-life (t½) with t-BOOH | 12.2 ± 0.8 min | 88.3 ± 4.51 min | ~7.2x shorter | [2] |
Table 1: Comparative Pharmacokinetics and Reactivity of NACET and NAC. This table illustrates the significantly higher oral bioavailability of NACET and its more rapid direct reaction with reactive oxygen species compared to NAC.
| Cell Type | Treatment | Intracellular GSH (nmol/mg protein) | Fold Increase vs. Control | Reference |
| ARPE-19 | Control | ~140 | - | [2] |
| ARPE-19 | 1 mM NACET | 319 ± 66 | ~2.3x | [2] |
| ARPE-19 | 1 mM NAC | No significant increase | - | [2] |
Table 2: Effect of NACET and NAC on Intracellular Glutathione (GSH) Levels in ARPE-19 Cells. This table demonstrates the potent ability of NACET to increase intracellular GSH concentrations, a key indicator of enhanced antioxidant capacity, in contrast to NAC which showed no significant effect at the same concentration.
| Tissue | Treatment | GSH Concentration | Significance (p-value) | Reference |
| Rat Eyes | 50 mg/kg NACET (oral) | Significantly increased (peak at 4h) | <0.01 | [2][10] |
| Rat Eyes | 50 mg/kg NAC (oral) | No significant effect | ns | [2][10] |
Table 3: In Vivo Efficacy of Oral NACET in Increasing Tissue Glutathione (GSH) Levels. This table highlights the in vivo superiority of NACET in elevating GSH levels in a target tissue after oral administration.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of NACET.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of NACET against oxidative stress-induced cell death.
-
Cell Seeding: Seed cells (e.g., ARPE-19) in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Treatment: Treat the cells with varying concentrations of NACET or NAC for a predetermined period (e.g., 24 hours).[2]
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as H₂O₂ (e.g., 2 mM) or t-BOOH (e.g., 0.5-1 mM), for a specified duration (e.g., 30 minutes).[2]
-
MTT Incubation: Add 10 µL of a 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-3 hours at 37°C.[1][7]
-
Solubilization: Add 150 µL of MTT solvent (e.g., SDS/HCl mixture) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[1]
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
This assay quantifies the intracellular levels of ROS.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with NACET or NAC, followed by the addition of an oxidative stressor as described in the cell viability protocol.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells. Add 500 µL of a 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) working solution to each well and incubate at 37°C for 30 minutes in the dark.[2]
-
Washing: Remove the DCFH-DA solution and wash the cells with DMEM and then twice with 1x phosphate-buffered saline (PBS).[2]
-
Fluorescence Measurement: Add 500 µL of 1x PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[2]
Quantification of Intracellular Glutathione (HPLC Method)
This protocol provides a precise measurement of intracellular GSH levels.
-
Sample Preparation: After cell treatment, harvest the cells and lyse them. Precipitate the proteins using an acid such as metaphosphoric acid. Collect the supernatant for analysis.[5]
-
Derivatization: To the supernatant, add a reducing agent like TCEP to reduce any disulfide bonds. Then, add a derivatizing agent such as monobromobimane (B13751) (mBrB) and incubate at 60°C for 60 minutes in the dark. Stop the reaction by adding hydrochloric acid.[5][11]
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column.[5][12]
-
Separation and Detection: Use a gradient of a suitable buffer (e.g., citric buffer, pH 3.0) and an organic solvent (e.g., methanol) to separate the derivatized thiols.[5] Detect the fluorescent derivatives using a fluorescence detector.
-
Quantification: Calculate the GSH concentration by comparing the peak area to a standard curve generated with known concentrations of GSH.[12]
Western Blot Analysis for Nrf2/Keap1 Pathway
This method is used to assess the activation of the Nrf2 pathway.
-
Protein Extraction: Following cell treatment, perform nuclear and cytoplasmic fractionation to isolate proteins from these cellular compartments.[9]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction). Calculate the fold change in protein expression relative to the control.[9]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.
Caption: Mechanism of NACET's antioxidant action.
Caption: Workflow for intracellular GSH measurement.
Conclusion
This compound represents a significant advancement over its parent compound, NAC, as a potent antioxidant agent. Its superior pharmacokinetic profile, characterized by high oral bioavailability and efficient cell permeability, allows for more effective delivery of cysteine for intracellular glutathione synthesis.[1][2] The dual mechanism of direct ROS scavenging and robust GSH replenishment, coupled with the activation of the Nrf2 antioxidant pathway, positions NACET as a promising therapeutic candidate for conditions associated with oxidative stress.[2][9] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the full potential of this enhanced antioxidant molecule.
References
- 1. protocols.io [protocols.io]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]
- 9. benchchem.com [benchchem.com]
- 10. Effects of N-acetylcysteine and glutathione ethyl ester drops on streptozotocin-induced diabetic cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of S-glutathionylated proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Efficacy of N-Acetylcysteine Ethyl Ester (NACET) in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related macular degeneration.[1][2] N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), has long been investigated for its potential to combat oxidative stress. However, its clinical efficacy has been hampered by low oral bioavailability.[3][4] This has led to the development of N-acetylcysteine ethyl ester (NACET), a lipophilic derivative of NAC, which demonstrates significantly enhanced pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of NACET's role in mitigating oxidative stress, presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Core Mechanism of Action: Enhanced Bioavailability and Intracellular Glutathione Augmentation
The primary mechanism by which NACET exerts its potent antioxidant effects is through its superior ability to increase intracellular levels of glutathione (GSH), the body's master antioxidant.[3][5] Unlike NAC, which is a hydrophilic compound with limited cell permeability, NACET's ethyl esterification renders it more lipophilic.[6][7] This chemical modification allows NACET to readily cross cell membranes, including the blood-brain barrier.[6][8] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release NAC and cysteine, the rate-limiting substrate for GSH synthesis.[4][5] This efficient intracellular delivery system leads to a more robust and sustained increase in GSH levels compared to NAC.[1][9]
The enhanced bioavailability of NACET is a key factor in its superior antioxidant activity. Studies have shown that NACET has an oral bioavailability exceeding 60%, a stark contrast to the estimated 3-6% bioavailability of NAC.[3][8] This significant difference means that a smaller dose of NACET can achieve a greater therapeutic effect than a much larger dose of NAC.[7]
Beyond its role as a GSH precursor, NACET has also been shown to directly react with and scavenge reactive oxygen species (ROS) more rapidly than NAC.[1][6] Furthermore, emerging evidence suggests that NACET may also increase circulating hydrogen sulfide (B99878) (H₂S), another molecule with cytoprotective and antioxidant properties.[4][9]
Quantitative Data Summary: NACET vs. NAC
The following tables summarize the key quantitative data from preclinical studies, highlighting the superior efficacy of NACET in comparison to NAC in various models of oxidative stress.
| Parameter | NACET | NAC | Fold Difference | Study Context | Source |
| Oral Bioavailability | >60% | ~3-6% | ~10-20x | General comparison | [3][8] |
| Half-life of Thiol Reaction with H₂O₂ | 1.16 ± 0.18 min | 8.81 ± 0.45 min | ~7.6x faster | In vitro reactivity | [6] |
| Half-life of Thiol Reaction with t-BOOH | 12.2 ± 0.8 min | 88.3 ± 4.51 min | ~7.2x faster | In vitro reactivity | [6] |
| Protective Concentration against H₂O₂ | 0.4 mM | 2 mM | 5x more potent | ARPE-19 cells | [6] |
Table 1: Comparison of Physicochemical and In Vitro Antioxidant Properties
| Tissue | NACET Treatment | NAC Treatment | Outcome | Study Context | Source |
| Rat Brain | Significant increase in GSH | No significant increase | NACET crosses the blood-brain barrier | Oral administration in rats | [4][9] |
| Rat Eyes | Significant increase in GSH (peak at 4h) | No significant effect | Potential for treating retinal diseases | Oral administration (50 mg/kg) in rats | [6] |
| Various Rat Tissues | Significant increase in GSH | No significant increase | Systemic antioxidant enhancement | Oral administration in rats | [9] |
Table 2: In Vivo Effects on Glutathione (GSH) Levels
| Oxidative Stress Marker | NACET Effect | NAC Effect | Study Context | Source |
| Intracellular GSH in ARPE-19 cells | Strong increase | Moderate increase | H₂O₂ or t-BOOH induced stress | [6] |
| Intracellular GSSG in ARPE-19 cells | More pronounced increase | Increase | H₂O₂ or t-BOOH induced stress | [6] |
| Lipid Peroxidation (MDA) in liver | Decreased PQ-induced increase | - | Paraquat-induced oxidative stress in mice | [10] |
| GSH Depletion in liver and brain | Counteracted PQ-induced depletion | - | Paraquat-induced oxidative stress in mice | [10] |
| Oxidative DNA Damage (8-OH-dG) in liver | Ameliorated PQ-induced damage | - | Paraquat-induced oxidative stress in mice | [10] |
Table 3: Efficacy in Cellular and Animal Models of Oxidative Stress
Experimental Protocols
This section details the methodologies employed in key studies to evaluate and compare the efficacy of NACET and NAC in mitigating oxidative stress.
In Vitro Protection of Retinal Pigment Epithelial (RPE) Cells
-
Cell Line: ARPE-19 cells, a human retinal pigment epithelial cell line.
-
Oxidative Stress Induction: Cells were treated with either hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BOOH) to induce oxidative stress.
-
Treatment Protocol: Confluent ARPE-19 cells were pre-treated with increasing concentrations of NAC or NACET (ranging from 0.1 mM to 5 mM) for 24 hours before the addition of the oxidative stressor. In some experiments, the antioxidants were added 30 minutes prior to the stressor.
-
Viability Assay: Cell viability was measured to assess the protective effects of NAC and NACET.
-
GSH/GSSG Measurement: Intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) were quantified to determine the impact on the cellular antioxidant pool.
-
Reactivity Assay: The half-life of the thiol group of NAC and NACET was measured by their reaction with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) in the presence of H₂O₂ or t-BOOH to compare their direct ROS scavenging activity.[6]
In Vivo Assessment of GSH Levels in Rat Tissues
-
Animal Model: Adult rats.
-
Treatment Protocol: Rats were orally administered a single dose of 50 mg/kg of either NAC or NACET.
-
Tissue Collection: At various time points following administration (e.g., peak at 4 hours for eye tissue), animals were euthanized, and tissues of interest (e.g., eyes, brain) were collected.
-
GSH Quantification: The concentration of GSH in the tissue homogenates was measured to assess the in vivo bioavailability and efficacy of the compounds in boosting antioxidant defenses.[6]
Paraquat-Induced Oxidative Stress in Mice
-
Animal Model: Male Balb/C mice.
-
Treatment Groups:
-
Control (saline)
-
NACET (in diet)
-
Paraquat (PQ) (intraperitoneal injection)
-
Combination (PQ + NACET)
-
-
Treatment Duration: 3 weeks.
-
Oxidative Stress Markers Analyzed:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels in liver and brain tissue.
-
Glutathione Levels: GSH levels in liver, brain, and lung tissue.
-
Oxidative DNA Damage: 8-oxodeoxyguanosine (8-OH-dG) levels in liver and brain tissue.
-
Mitochondrial DNA Damage: Relative mtDNA amplification and frequency of lesions in liver and brain tissue.[10]
-
Signaling Pathways and Molecular Mechanisms
The antioxidant and cytoprotective effects of NACET are mediated through its influence on key cellular signaling pathways.
Glutathione Synthesis and ROS Scavenging Pathway
The primary pathway involves the intracellular conversion of NACET to cysteine, which then fuels the synthesis of glutathione. GSH, in turn, directly neutralizes ROS and also acts as a cofactor for antioxidant enzymes like glutathione peroxidase.
Caption: Intracellular conversion of NACET to boost glutathione synthesis.
NRF2 Signaling Pathway Activation
Recent studies suggest that NACET can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response. Under basal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). Oxidative or electrophilic stress, potentially induced by the thiol group of NACET-derived cysteine, can cause a conformational change in KEAP1, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Activation of the NRF2 antioxidant response pathway by NACET.
Experimental Workflow: Comparing NAC and NACET Efficacy
The following diagram illustrates a typical experimental workflow for comparing the efficacy of NAC and NACET in a cell-based oxidative stress model.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 9. N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential [agris.fao.org]
- 10. Effects of Antioxidant N-acetylcysteine Against Paraquat-Induced Oxidative Stress in Vital Tissues of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-cysteine Ethyl Ester (NACET): A Foundational Research Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic derivative of N-acetylcysteine (NAC) with significantly enhanced pharmacokinetic properties. This document provides a comprehensive technical overview of the foundational research on NACET, including its chemical characteristics, mechanism of action, and key experimental findings. Detailed methodologies for pivotal experiments are provided to facilitate further research and development. All quantitative data is summarized in comparative tables, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction
N-acetylcysteine (NAC) has been a subject of extensive research due to its antioxidant and mucolytic properties. However, its clinical efficacy has often been limited by low oral bioavailability.[1][2][3] The esterification of NAC's carboxyl group to form this compound (NACET) drastically increases its lipophilicity, leading to improved pharmacokinetics.[1][3] NACET readily crosses cell membranes and is then intracellularly converted to NAC and cysteine, serving as a potent precursor for the synthesis of glutathione (B108866) (GSH), the body's primary endogenous antioxidant.[1][4] This enhanced cellular uptake and subsequent GSH replenishment position NACET as a superior alternative to NAC for therapeutic applications where oxidative stress is a key pathological factor.[1][5][6]
Chemical and Physical Properties
NACET is a white, crystalline powder with a characteristic sulfurous odor.[3][7] Its ethyl ester modification significantly alters its physicochemical properties compared to NAC, most notably its lipophilicity.
| Property | This compound (NACET) | N-Acetyl-L-cysteine (NAC) | Reference(s) |
| Molecular Formula | C₇H₁₃NO₃S | C₅H₉NO₃S | [8] |
| Molecular Weight | 191.25 g/mol | 163.19 g/mol | [8][9] |
| Melting Point | ~44 °C | 109-110 °C | [3][8] |
| Solubility | Freely soluble in water and organic solvents | Soluble in water, sparingly soluble in ethanol | [3][8] |
| Octanol (B41247)/Water Partition Coefficient (log D) | 0.85 | -5.4 | [3][8] |
Pharmacokinetics and Bioavailability
The ethyl ester group in NACET renders the molecule more lipophilic, allowing for passive diffusion across biological membranes. This results in significantly higher oral bioavailability compared to NAC.
| Parameter | This compound (NACET) | N-Acetyl-L-cysteine (NAC) | Reference(s) |
| Oral Bioavailability | ~60% - 80% | ~3% - 9.1% | [5][10][11][12][13] |
| Plasma Concentration (after oral admin.) | Reaches very low concentrations in plasma | Higher plasma concentrations | [1][3][11] |
| Cellular Uptake | Rapidly enters cells | Limited cellular uptake | [1][4][11] |
| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | Limited penetration | [10] |
Mechanism of Action
The primary mechanism of action of NACET revolves around its ability to efficiently deliver cysteine into cells for glutathione synthesis.
Once inside the cell, NACET is rapidly hydrolyzed by esterases to yield NAC and ethanol. NAC is then deacetylated to form L-cysteine.[1][4] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH).[3] The increased availability of intracellular cysteine drives the synthesis of GSH, a critical tripeptide antioxidant that protects cells from damage by reactive oxygen species (ROS).[4][10]
Experimental Protocols
Synthesis and Purification of this compound
Objective: To synthesize and purify NACET from L-cysteine ethyl ester.
Materials:
-
L-cysteine ethyl ester
-
Acetic anhydride (B1165640)
-
Dichloromethane
-
Argon atmosphere
-
Apparatus for recrystallization (e.g., acetone (B3395972), diethyl ether)
Procedure:
-
Under an argon atmosphere, dissolve L-cysteine ethyl ester in dichloromethane.
-
Add equimolar amounts of acetic anhydride to the solution for N-acetylation.
-
Monitor the reaction to completion.
-
Purify the resulting NACET by recrystallization using a suitable solvent system, such as acetone and diethyl ether (1:1 v/v).[7]
-
Dry the purified product to remove residual solvents.
-
Characterize the final product using methods such as mass spectrometry, ¹H NMR, infrared spectrometry, and polarimetry to confirm its identity and purity.[8]
Determination of Octanol-Water Partition Coefficient (log D)
Objective: To quantify the lipophilicity of NACET.
Materials:
-
This compound (NACET)
-
n-Octanol
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
-
Horizontal shaker
-
Centrifuge
Procedure:
-
Prepare a 1 mM solution of NACET in 0.1 M phosphate buffer (pH 7.4).
-
In a centrifuge tube, mix equal volumes (e.g., 3 mL) of the NACET solution and n-octanol.
-
Shake the mixture vigorously on a horizontal shaker for 30 minutes to allow for partitioning.
-
Separate the two phases by centrifugation (e.g., 10,000 x g for 1 minute).
-
Carefully collect the aqueous phase.
-
Determine the concentration of NACET in the aqueous phase spectrophotometrically using the DTNB assay, which reacts with the thiol group of NACET.[1]
-
Calculate the concentration of NACET in the octanol phase by subtracting the aqueous phase concentration from the initial concentration.
-
Calculate the partition coefficient (D) as the ratio of the concentration in octanol to the concentration in the aqueous phase.
-
Express the result as log D.
HPLC Analysis of NACET and its Metabolites in Biological Samples
Objective: To quantify the levels of NACET, NAC, and cysteine in biological samples such as plasma or cell lysates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm).
-
UV detector.
-
Trichloroacetic acid (TCA) solution (20% w/v) with 1 mM K₃EDTA and 0.2 mM diethylenetriaminepentaacetic acid.
-
Derivatizing agent: monobromobimane (B13751) (mBrB).
-
Mobile phase (specific composition will depend on the method, but often a gradient of acetonitrile (B52724) and water with an ion-pairing agent).
-
Standards for NACET, NAC, and cysteine.
Procedure:
-
Sample Preparation:
-
For plasma: Add 20 µL of fresh plasma to 40 µL of 20% TCA solution.
-
Centrifuge at 10,000 x g for 30 seconds.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
React the thiol-containing analytes in the supernatant with a derivatizing agent like monobromobimane (mBrB) to form fluorescent derivatives. This step is crucial for sensitive detection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect the derivatives using a fluorescence or UV detector at the appropriate wavelength.
-
Quantify the analytes by comparing their peak areas to those of known standards.[1]
-
Measurement of Intracellular Glutathione (GSH) Levels
Objective: To assess the effect of NACET treatment on intracellular GSH concentrations.
Materials:
-
Cell culture reagents.
-
This compound (NACET).
-
Lysis buffer.
-
Method for GSH quantification (e.g., HPLC with derivatization as described above, or a commercially available colorimetric or fluorometric assay kit).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of NACET or a vehicle control for a specified period (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer to release intracellular components.
-
-
GSH Quantification:
-
Determine the protein concentration of the cell lysate for normalization.
-
Measure the GSH concentration in the lysate using a chosen method. For example, using HPLC with mBrB derivatization as described for NACET metabolites.[1]
-
Normalize the GSH concentration to the total protein concentration.
-
Key Experimental Findings
In Vitro Studies
-
Increased Intracellular GSH: Treatment of human retinal pigment epithelial (RPE) cells with NACET resulted in a significant, dose-dependent increase in intracellular GSH and cysteine levels, whereas NAC showed no significant effect at the same concentrations.[9]
-
Protection Against Oxidative Stress: NACET demonstrated a more potent protective effect against oxidative stress-induced cell death in RPE cells compared to NAC.[9]
-
Reactivity with ROS: NACET reacts more rapidly with reactive oxygen species like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BOOH) compared to NAC.
| Cell Line | Treatment | Outcome | Reference(s) |
| ARPE-19 | NACET (0.2 mM and 1 mM) | Significantly increased intracellular GSH and cysteine | [9] |
| ARPE-19 | NAC (up to 1 mM) | No significant increase in intracellular GSH | |
| ARPE-19 | NACET + H₂O₂ or t-BOOH | Increased cell viability compared to NAC treatment | [9] |
In Vivo Studies
-
Tissue GSH Enhancement: Oral administration of NACET to rats significantly increased glutathione content in various tissues, including the brain and eyes, an effect not observed with NAC administration.[1]
-
Protection against Paracetamol Intoxication: NACET provided protection against paracetamol-induced hepatotoxicity in rats, demonstrating its ability to replenish hepatic GSH stores.[1]
-
Accumulation in Erythrocytes: NACET has the unique ability to accumulate in human red blood cells, where it acts as a potent protector against oxidative damage.[1]
Conclusion
This compound represents a significant advancement over its parent compound, NAC, primarily due to its superior pharmacokinetic profile. Its high lipophilicity facilitates enhanced cellular uptake and bioavailability, leading to more efficient delivery of cysteine for intracellular glutathione synthesis. The foundational research summarized in this whitepaper highlights the potential of NACET as a therapeutic agent for conditions associated with oxidative stress. The provided experimental protocols offer a starting point for researchers to further investigate and develop NACET for various clinical applications. Continued research is warranted to fully elucidate its therapeutic potential and translate these promising preclinical findings into clinical benefits.
References
- 1. buynacet.com [buynacet.com]
- 2. Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s10901.pcdn.co [s10901.pcdn.co]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage [mdpi.com]
- 9. Antioxidant activity of N-acetylcysteine, flavonoids and alpha-tocopherol on endometrial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
The Superiority of N-Acetylcysteine Ethyl Ester (NACET) in Modulating Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The maintenance of cellular redox homeostasis is critical for normal physiological function, and its dysregulation is a key factor in the pathophysiology of numerous diseases. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), has long been investigated for its therapeutic potential in combating oxidative stress. However, its clinical efficacy has been hampered by low bioavailability. This technical guide explores the advanced derivative, N-acetylcysteine ethyl ester (NACET), a lipophilic form of NAC with significantly enhanced cell permeability and bioavailability. We delve into the core mechanisms by which NACET modulates cellular redox homeostasis, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key signaling pathways and experimental workflows involved.
Introduction: The Challenge of Cellular Antioxidant Delivery
Cellular defense against reactive oxygen species (ROS) is predominantly managed by the endogenous antioxidant glutathione (GSH).[1][2] GSH is a tripeptide that plays a pivotal role in neutralizing free radicals, detoxifying xenobiotics, and maintaining the cellular redox environment.[2] N-acetylcysteine (NAC) has been widely used as a therapeutic agent to replenish intracellular GSH levels, as it provides the precursor amino acid, L-cysteine.[1][3] However, the clinical translation of NAC has been limited by its poor oral bioavailability, estimated to be between 3-6%.[1] This is largely due to its hydrophilic nature, which restricts its passage across cellular membranes.[4]
To overcome this limitation, N-acetylcysteine ethyl ester (NACET) was developed. By esterifying the carboxyl group of NAC, NACET becomes more lipophilic, allowing it to readily cross cell membranes.[4][5] Once inside the cell, it is rapidly converted back to NAC and subsequently cysteine, thereby providing a more efficient supply for GSH synthesis.[1][5] Studies have shown that NACET possesses a significantly higher oral bioavailability (over 60%) compared to NAC, leading to more potent antioxidant effects.[1]
Mechanism of Action: How NACET Restores Redox Balance
NACET's primary mechanism of action is its superior ability to increase intracellular GSH levels.[2] This is achieved through a multi-step process that leverages its enhanced chemical properties.
-
Enhanced Cellular Uptake: Due to its lipophilic nature, NACET easily permeates the lipid bilayers of cell membranes, a significant advantage over the more hydrophilic NAC.[2][4]
-
Intracellular Conversion: Once inside the cell, intracellular esterases cleave the ethyl ester group, releasing NAC and ethanol.[5] This "traps" the NAC molecule within the cell, preventing its efflux.
-
Cysteine Provision and GSH Synthesis: The intracellular NAC is then deacetylated to yield L-cysteine, the rate-limiting substrate for the synthesis of glutathione.[6][7] This sustained intracellular release of cysteine drives the synthesis of new GSH molecules.
-
Direct ROS Scavenging: Like NAC, NACET can also directly scavenge certain reactive oxygen species through its thiol group.[7][8]
-
Activation of the Nrf2 Pathway: NACET has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including those involved in GSH synthesis and regeneration.[9][10]
Quantitative Data on NACET's Efficacy
The enhanced bioavailability and cellular uptake of NACET translate into demonstrably superior performance in increasing intracellular GSH levels and protecting against oxidative stress compared to NAC.
Table 1: In Vitro Comparison of NACET and NAC on Intracellular Glutathione Levels
| Cell Line | Treatment | Concentration | Outcome | Reference |
| ARPE-19 | NACET | 0.2 mM | Significant increase in intracellular GSH | [9] |
| ARPE-19 | NACET | 1 mM | Significant increase in intracellular GSH | [9] |
| ARPE-19 | NAC | Up to 5 mM | No significant increase in intracellular GSH | [9] |
| HUVEC | NACET | 0.5 mM | Peak increase in intracellular GSH | [6][7] |
| HUVEC | NAC | Not Specified | Slight increase in intracellular GSH (attributed to reduction of cystine in medium) | [7] |
Table 2: In Vivo Effects of Oral NACET Administration in Rats
| Parameter | Treatment (50 mg/kg) | Time Point | Outcome | Reference |
| GSH Concentration in Eyes | NACET | 4 hours (peak) | Significant increase | [9] |
| GSH Concentration in Eyes | NAC | Not Specified | No significant effect | [9] |
| Glutathione Content in Brain and other Tissues | NACET | Not Specified | Significant increase | [5][11] |
| Glutathione Content in Brain and other Tissues | NAC | Not Specified | No significant increase | [5][11] |
Table 3: Effect of NACET on Nrf2 Target Gene Expression in ARPE-19 Cells
| Gene | Treatment | Fold Change (Log2) | Reference |
| GCLM | NACET | ≥ 0.6 | [12] |
| GSR | NACET | ≥ 0.6 | [12] |
| HMOX1 | NACET | ≥ 0.6 | [12] |
Key Signaling Pathways and Experimental Workflows
Visualizing the intricate cellular processes affected by NACET is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and common experimental workflows.
Signaling Pathways
Caption: NACET's Mechanism of Action.
Caption: Nrf2 Signaling Pathway Activation.
Experimental Workflows
Caption: Intracellular GSH Measurement Workflow.
Caption: Cellular ROS Detection Workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to evaluate the effects of NACET on cellular redox homeostasis.
Measurement of Intracellular Glutathione (GSH and GSSG) by HPLC
This protocol is adapted from established methods for the quantification of intracellular reduced and oxidized glutathione.[2][11][13]
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Perchloric acid (PCA)
-
Iodoacetic acid (IAA)
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
GSH and GSSG standards
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., ARPE-19 or HUVEC) in appropriate culture vessels and allow them to adhere and grow to a desired confluency (typically 80-90%).
-
Treat cells with various concentrations of NACET, NAC, or vehicle control for the desired duration (e.g., 16-24 hours).
-
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of ice-cold 5% PCA to precipitate proteins.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble thiols.
-
-
Derivatization:
-
To a specific volume of the supernatant, add IAA solution to alkylate the free thiol groups of GSH.
-
Neutralize the sample with a potassium hydroxide/potassium bicarbonate solution.
-
Add FDNB solution to derivatize both GSH and GSSG. This reaction creates chromophoric derivatives that can be detected by UV.
-
Incubate in the dark at room temperature, followed by an overnight incubation at 4°C.
-
-
HPLC Analysis:
-
Centrifuge the derivatized sample to remove any precipitate.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the derivatized GSH and GSSG using an appropriate mobile phase gradient.
-
Detect the derivatives using a UV detector at a wavelength of 365 nm.
-
-
Quantification:
-
Generate standard curves for both GSH and GSSG using known concentrations of the standards that have undergone the same derivatization process.
-
Calculate the concentrations of GSH and GSSG in the samples based on the peak areas from the chromatograms and the standard curves.
-
Normalize the results to the total protein content of the cell pellet.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[1][4][5][10]
Materials:
-
Cell culture medium (phenol red-free for fluorescence measurements)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide) (optional, as a positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well black plate for microplate reader analysis) at a predetermined density (e.g., 2 x 10⁵ cells/well for a 24-well plate).[1]
-
Allow cells to adhere overnight.
-
Pre-treat cells with NACET, NAC, or vehicle control for a specified time.
-
If applicable, induce oxidative stress by adding an ROS inducer for a short period.
-
-
Staining with DCFH-DA:
-
Prepare a working solution of DCFH-DA (typically 10-25 µM) in pre-warmed, serum-free, phenol (B47542) red-free medium immediately before use.[4][10]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[5]
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Alternatively, for single-cell analysis, detach the cells and analyze them by flow cytometry using the appropriate laser and filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing unstained cells.
-
Normalize the fluorescence intensity to the cell number or total protein content to account for variations in cell density.
-
Assessment of Antioxidant Enzyme Activity (SOD and Catalase)
This protocol provides a general workflow for measuring the activity of two key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase.[3][14][15]
Materials:
-
Cell lysis buffer
-
Protein assay reagent (e.g., Bradford or BCA)
-
Commercially available SOD and Catalase activity assay kits or individual reagents (e.g., pyrogallol (B1678534) for SOD, hydrogen peroxide for catalase).
Procedure:
-
Sample Preparation:
-
Culture and treat cells with NACET, NAC, or vehicle control as previously described.
-
Harvest the cells and prepare a cell lysate using an appropriate lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
-
SOD Activity Assay (Example using pyrogallol autoxidation):
-
This assay is based on the ability of SOD to inhibit the autoxidation of pyrogallol.
-
In a multi-well plate, add the cell lysate to a reaction mixture containing a buffer and pyrogallol solution.
-
Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a microplate reader.
-
The SOD activity is proportional to the degree of inhibition of pyrogallol autoxidation.
-
Calculate the SOD activity in units per milligram of protein. One unit of SOD is often defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.
-
-
Catalase Activity Assay (Example using hydrogen peroxide decomposition):
-
This assay measures the ability of catalase to decompose hydrogen peroxide.
-
Add the cell lysate to a reaction mixture containing a known concentration of hydrogen peroxide.
-
After a specific incubation time, stop the reaction.
-
Measure the amount of remaining hydrogen peroxide. This can be done directly by measuring the absorbance at 240 nm or indirectly using a colorimetric assay where a reagent reacts with the remaining H₂O₂ to produce a colored product.[16]
-
The catalase activity is calculated based on the amount of hydrogen peroxide decomposed per unit time per milligram of protein.
-
Conclusion and Future Directions
N-acetylcysteine ethyl ester (NACET) represents a significant advancement in the quest for effective antioxidant therapies. Its superior lipophilicity and subsequent enhanced bioavailability and cellular uptake lead to a more robust increase in intracellular glutathione levels compared to its predecessor, NAC. Furthermore, its ability to activate the Nrf2 signaling pathway provides a multi-pronged approach to bolstering cellular antioxidant defenses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of NACET in a variety of disease models characterized by oxidative stress.
Future research should focus on further elucidating the downstream effects of NACET-induced Nrf2 activation, exploring its impact on mitochondrial redox homeostasis in greater detail, and conducting well-designed clinical trials to validate its efficacy in human populations. The continued investigation of NACET holds great promise for the development of novel and more effective treatments for a wide range of oxidative stress-related pathologies.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. HPLC analysis of intracellular glutathione [bio-protocol.org]
- 3. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioquochem.com [bioquochem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-L-cysteine Ethyl Ester (NACET) and Mitochondrial Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The mitochondrion, central to cellular energy production and metabolic homeostasis, is a primary site of reactive oxygen species (ROS) generation, making it vulnerable to oxidative damage. N-Acetyl-L-cysteine (NAC), a precursor to the major intracellular antioxidant glutathione (B108866) (GSH), has been extensively studied for its protective effects on mitochondrial function. However, its clinical efficacy is often limited by low bioavailability. N-Acetyl-L-cysteine Ethyl Ester (NACET) is a lipophilic derivative of NAC that exhibits significantly enhanced cell permeability and oral bioavailability, making it a promising therapeutic candidate for mitigating mitochondrial dysfunction. This technical guide provides a comprehensive overview of the role of NACET in preserving and enhancing mitochondrial function, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Introduction: The Promise of NACET in Mitochondrial Medicine
N-Acetyl-L-cysteine (NAC) exerts its beneficial effects primarily by replenishing intracellular cysteine levels, thereby boosting the synthesis of glutathione (GSH), a critical scavenger of reactive oxygen species (ROS).[1] However, the therapeutic application of NAC is often hampered by its poor oral bioavailability, estimated to be between 3-6%.[2] this compound (NACET) is a novel, lipophilic, cell-permeable cysteine derivative designed to overcome this limitation.[3][4] The esterification of NAC's carboxyl group dramatically increases its lipophilicity, allowing for rapid absorption and efficient passage across cellular membranes, including the blood-brain barrier.[2][4] Once inside the cell, NACET is rapidly hydrolyzed to NAC and cysteine, effectively delivering the precursor for GSH synthesis where it is most needed.[2][3] This leads to a significant increase in the glutathione content of most tissues, including the brain, offering a more potent strategy for combating oxidative stress and mitochondrial dysfunction.[3]
Core Mechanisms of NACET in Mitochondrial Function
The primary mechanism by which NACET supports mitochondrial function is through the potentiation of the glutathione antioxidant system. By efficiently delivering cysteine into the cell, NACET ensures the sustained synthesis of GSH, which is crucial for neutralizing mitochondrial ROS and maintaining a healthy redox environment.
Replenishment of Mitochondrial Glutathione (mtGSH)
Mitochondria contain their own distinct pool of GSH (mtGSH), which is essential for protecting against oxidative damage generated during oxidative phosphorylation. NACET, due to its enhanced lipophilicity, is believed to be more effective than NAC in increasing the mtGSH pool.[5] This localized antioxidant defense is critical for preserving the integrity of mitochondrial DNA, proteins, and lipids.
Scavenging of Mitochondrial Reactive Oxygen Species (ROS)
Mitochondria are the primary source of endogenous ROS. While low levels of ROS are important for cellular signaling, excessive production leads to oxidative stress and cellular damage. By bolstering GSH levels, NACET enhances the capacity of the mitochondrial antioxidant system to neutralize superoxide (B77818) radicals and hydrogen peroxide, thereby mitigating oxidative damage to mitochondrial components.[1][6]
Preservation of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is crucial for ATP synthesis and is a key indicator of mitochondrial health. Oxidative stress can lead to the dissipation of ΔΨm, triggering downstream apoptotic pathways. NACET, by reducing the mitochondrial ROS burden, helps to maintain the integrity of the mitochondrial membrane and preserve ΔΨm.[7]
Enhancement of ATP Production
By protecting the components of the electron transport chain from oxidative damage and maintaining the mitochondrial membrane potential, NACET indirectly supports efficient ATP synthesis.[8][9] This is critical for meeting the high energy demands of metabolically active tissues such as the brain and heart.
Quantitative Data on NAC and NACET Effects
The following tables summarize the available quantitative data on the effects of NAC and NACET on key mitochondrial parameters. It is important to note that much of the detailed quantitative research has been conducted with NAC; however, given that NACET is a more bioavailable prodrug of NAC, it is expected to elicit similar or more potent effects at lower concentrations.
| Parameter | Compound | Model System | Concentration | Effect | Reference |
| Bioavailability | NAC | Humans | Oral | ~3-6% | [2] |
| NACET | Humans | Oral | ~60% | [2] | |
| Glutathione (GSH) Levels | NACET | Rats (various tissues) | Oral | Significantly increased | [3] |
| NACET | Human erythrocytes | In vitro | Potent protector | [3] | |
| Mitochondrial ROS | NAC | Cultured adipocytes | 1mM | Increased (paradoxical effect) | [9] |
| NAC | Palmitic acid-treated NRCMs | 1mM | Attenuated increase | [6] | |
| Mitochondrial Complex I Activity | NAC | Synaptic mitochondria (aged mice) | 10mM | Enhanced activity | [10] |
Note: The paradoxical increase in mitochondrial ROS observed in one study with NAC may be context-dependent and related to reductive stress.
Signaling Pathways Modulated by NACET
NACET, through its role in modulating the intracellular redox state, influences several key signaling pathways that govern mitochondrial function and cell survival.
The SIRT3-SOD2 Axis
Sirtuin 3 (SIRT3) is a major mitochondrial deacetylase that regulates the activity of numerous mitochondrial proteins, including the antioxidant enzyme superoxide dismutase 2 (SOD2).[11] NAC has been shown to activate the AMPK-PGC-1α-SIRT3 signaling pathway, leading to the deacetylation and activation of SOD2, thereby enhancing the mitochondrial antioxidant defense.[11][12] Given NACET's superior ability to modulate intracellular redox status, it is expected to be a potent activator of this protective pathway.
The Mitochondrial Apoptosis Pathway
Mitochondria play a central role in the intrinsic pathway of apoptosis. Oxidative stress can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, leading to caspase activation and cell death.[13][14] By preserving mitochondrial integrity and reducing oxidative stress, NACET can inhibit the mitochondrial-dependent apoptotic cascade.[15][16]
Experimental Protocols
The following section outlines detailed methodologies for key experiments to assess the impact of NACET on mitochondrial function. These protocols are based on established methods for NAC and can be adapted for NACET.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: Mitochondrial superoxide production can be measured using the fluorescent dye MitoSOX™ Red, which is selectively targeted to mitochondria and fluoresces upon oxidation by superoxide.
Protocol:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat cells with NACET at various concentrations for the desired duration. Include a positive control (e.g., Antimycin A) and a vehicle control.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm cell culture medium.
-
Remove the treatment medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Measure the fluorescence using a fluorescence microscope or a plate reader with an excitation/emission of ~510/580 nm.
-
Normalize the fluorescence intensity to cell number or protein concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[17][18][19][20]
Protocol:
-
Seed cells in a multi-well plate and treat with NACET as described above. Include a positive control for depolarization (e.g., CCCP).[17][20]
-
Prepare a 1X JC-1 staining solution according to the manufacturer's instructions.[17][18]
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[17][18][20]
-
Wash the cells with assay buffer.[18]
-
Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~510 nm, emission ~529 nm) using a fluorescence plate reader or flow cytometer.[19]
-
Calculate the ratio of red to green fluorescence for each condition.
Determination of Cellular ATP Levels
Principle: Cellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.
Protocol:
-
Culture and treat cells with NACET in a white-walled multi-well plate suitable for luminescence measurements.
-
At the end of the treatment period, lyse the cells using a lysis buffer compatible with the ATP assay kit.
-
Add the luciferase-luciferin reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the samples.
-
Normalize the ATP levels to the total protein concentration in each well.
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis. The "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) to assess key parameters of mitochondrial function.[10][21][22][23][24]
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with NACET for the desired duration.
-
On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant.[23]
-
Replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.[22]
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors: oligomycin (B223565) (Port A), FCCP (Port B), and rotenone/antimycin A (Port C).[21]
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion and Future Directions
This compound represents a significant advancement over its parent compound, NAC, offering superior bioavailability and cellular uptake. Its ability to efficiently replenish intracellular and mitochondrial glutathione pools positions it as a highly promising therapeutic agent for a multitude of disorders associated with mitochondrial dysfunction and oxidative stress. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the precise mechanisms and quantitative effects of NACET on mitochondrial bioenergetics and signaling. Future research should focus on head-to-head comparisons of NAC and NACET in various disease models to fully elucidate the therapeutic advantages of this novel compound. Furthermore, exploring the long-term effects of NACET supplementation on mitochondrial biogenesis and quality control pathways will be crucial in realizing its full potential in clinical applications.
References
- 1. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 3. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of N-Acetylcysteine on Respiratory Enzymes, ADP/ATP Ratio, Glutathione Metabolism, and Nitrosative Stress in the Salivary Gland Mitochondria of Insulin Resistant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N‑acetylcysteine induces apoptosis via the mitochondria‑dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. content.protocols.io [content.protocols.io]
- 23. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
The Emerging Role of NACET in Retinal Disease: A Technical Overview of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key pathogenic driver in a spectrum of debilitating retinal diseases, including age-related macular degeneration (AMD), diabetic retinopathy (DR), and retinitis pigmentosa (RP)[1][2][3][4][5]. The retina, with its high metabolic rate and exposure to light, is particularly vulnerable to damage from reactive oxygen species (ROS)[2][4]. Consequently, therapeutic strategies aimed at bolstering the retina's endogenous antioxidant defenses are of significant interest. N-acetylcysteine ethyl ester (NACET) is emerging as a promising therapeutic candidate due to its superior pharmacokinetic properties compared to its parent compound, N-acetylcysteine (NAC)[6][7][8]. As a lipophilic, cell-permeable cysteine prodrug, NACET efficiently replenishes intracellular glutathione (B108866) (GSH), a critical antioxidant, and has been shown to activate the master regulator of the antioxidant response, nuclear factor erythroid 2-related factor 2 (NRF2)[9][10][11][12]. This technical guide synthesizes the findings from initial preclinical studies of NACET in models of retinal disease, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of NACET on retinal cells and disease models.
Table 1: In Vitro Efficacy of NACET in Retinal Pigment Epithelial (ARPE-19) Cells
| Parameter | Condition | NACET Concentration | Result | Reference |
| Cell Viability | H₂O₂ (2 mM) induced oxidative stress | 1 mM | Increased cell viability compared to NAC-treated and untreated cells. | [6][13] |
| t-BOOH (0.5 or 1 mM) induced oxidative stress | 1 mM | Increased cell viability compared to NAC-treated and untreated cells. | [6][13] | |
| Intracellular GSH | Baseline | 0.2 mM | Significant increase in intracellular GSH levels. | [6] |
| Intracellular Cysteine | Baseline | 1 mM | Significant increase in intracellular cysteine levels. | [6] |
| NRF2 Activation | Baseline | 1 mM | Induction of NRF2 expression. | [10] |
Table 2: In Vivo Efficacy of NACET in Animal Models of Retinal Disease
| Animal Model | Disease | Parameter | NACET Treatment | Result | Reference |
| Akita Mice | Diabetic Retinopathy | Retinal Thickness (RNFL/GCL) | Oral administration | Preserved retinal thickness at 24 weeks of age. | [14] |
| Retinal Ganglion Cell (RGC) Density | Oral administration | Preserved RGC density in both central and peripheral retina. | [14] | ||
| Electroretinogram (ERG) | Oral administration | Rescued retinal function at 24 weeks of age. | [10] | ||
| STZ-induced Diabetic Rats | Diabetic Retinopathy | Retinal Vascular Pathology | N/A (NAC study) | N-acetylcysteine (NAC) treatment attenuated retinal vascular pathology. | [15] |
| Old C57BL6/J Mice | Retinal Aging | Retinal Cysteine Levels | Oral administration | Increased cysteine levels in the retina. | [10][16] |
| Retinal GSH Levels | Oral administration | Increased GSH levels in the retina. | [10][16] | ||
| Gene Expression | Oral administration | Rescued the expression of 57 genes impaired by aging. | [11] | ||
| Rats | Healthy | Ocular GSH Levels | Oral administration (50 mg/kg) | Significantly increased GSH levels in the eyes. | [7][8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these foundational studies is crucial for replication and further investigation.
In Vitro Model of Oxidative Stress in ARPE-19 Cells
-
Cell Culture: Human Retinal Pigment Epithelial (ARPE-19) cells were cultured to confluence in DMEM/F12 medium supplemented with 1% or 10% FBS.[10]
-
NACET/NAC Treatment: Cells were treated with varying concentrations of NACET or NAC (e.g., 0.4 mM, 1 mM) for specified durations (e.g., 16, 24, or 44 hours).[6][10]
-
Induction of Oxidative Stress: Oxidative stress was induced by adding hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BOOH) to the cell culture medium for a short period (e.g., 30 minutes) after the antioxidant treatment.[6][13]
-
Outcome Measures:
-
Cell Viability: Assessed using standard cell viability assays.
-
Thiol Measurement: Intracellular and extracellular levels of cysteine and glutathione (GSH) were measured using High-Performance Liquid Chromatography (HPLC).[6][11]
-
Western Blot Analysis: Protein expression levels of NRF2 and its regulatory proteins were determined.[10][11]
-
RNA Sequencing: Transcriptome analysis was performed to identify differentially expressed genes following NACET treatment.[10][11]
-
In Vivo Models of Retinal Disease
-
Diabetic Retinopathy Model (Akita Mice):
-
Animals: Wild-type and Akita mice were used.
-
NACET Administration: NACET was administered orally.
-
Retinal Morphology Analysis: Retinal thickness was measured in vivo using image-guided Optical Coherence Tomography (OCT).[14]
-
Retinal Ganglion Cell (RGC) Density: RGC density was evaluated by immunohistochemistry using RBPMS staining on retinal flat mounts.[14]
-
Retinal Function: Electroretinogram (ERG) recordings were performed at various time points (8, 12, 16, and 24 weeks of age) to assess retinal function.[10]
-
-
Retinal Aging Model (C57BL6/J Mice):
-
Animals: Young (8-20 weeks) and old (80-110 weeks) C57BL6/J mice were used.
-
NACET Administration: NACET was administered orally.
-
Thiol Measurement: Cysteine and GSH levels in the retinas were quantified.[10][16]
-
Transcriptional Profiling: RNA sequencing of retinal tissue was conducted to analyze age-related changes in gene expression and the effect of NACET treatment.[11][16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular mechanisms and experimental processes described in the initial studies of NACET in retinal disease models.
Caption: Molecular mechanism of NACET in retinal cells.
Caption: Experimental workflow for in vivo studies in a diabetic retinopathy model.
Conclusion
The initial body of research on NACET in retinal disease models provides a strong rationale for its further development as a therapeutic agent. The robust preclinical data demonstrate its ability to mitigate oxidative stress, a cornerstone of pathology in numerous retinal degenerative diseases. Specifically, NACET has been shown to protect retinal cells from oxidative damage, preserve retinal structure and function in a model of diabetic retinopathy, and counteract age-related molecular changes in the retina[6][9][10]. The key to its enhanced efficacy lies in its ability to efficiently deliver cysteine into cells, thereby boosting GSH levels and activating the protective NRF2 signaling pathway[9][10][11][12]. While these early findings are promising, further studies in a broader range of retinal disease models, including those for AMD and retinitis pigmentosa, are warranted to fully elucidate the therapeutic potential of NACET. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel treatments for blinding retinal diseases.
References
- 1. Oxidative Stress Implication in Retinal Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Oxidative Stress in Retinal Disease and the Early Intervention Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Retinal Diseases Associated with Oxidative Stress and the Effects of a Free Radical Scavenger (Edaravone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Implication in Retinal Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. This compound (NACET) as a potential therapeutic strategy for the prevention and treatment of Age-related Macular Degeneration [usiena-air.unisi.it]
- 12. This compound (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of antioxidant N-acetylcysteine on diabetic retinopathy and expression of VEGF and ICAM-1 from retinal blood vessels of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
N-Acetyl-L-cysteine Ethyl Ester: A Technical Guide to its Chemistry, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic derivative of the well-established antioxidant, N-acetyl-L-cysteine (NAC). Its enhanced cell permeability and bioavailability offer significant advantages over its parent compound, positioning it as a superior candidate for therapeutic applications where the restoration of intracellular glutathione (B108866) (GSH) is critical. This technical guide provides a comprehensive overview of the chemistry, synthesis, and biological mechanism of NACET. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key physicochemical properties. Furthermore, this document elucidates the signaling pathway through which NACET exerts its antioxidant effects, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
N-acetyl-L-cysteine (NAC) has long been recognized for its mucolytic and antioxidant properties, primarily attributed to its role as a precursor to the amino acid L-cysteine and, consequently, the master antioxidant glutathione (GSH).[1] However, the therapeutic efficacy of NAC is often limited by its low lipophilicity and poor oral bioavailability.[2] To overcome these limitations, this compound (NACET) was developed. By esterifying the carboxylic acid group of NAC, NACET is rendered more lipophilic, allowing for enhanced passive diffusion across cell membranes.[3] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release NAC and cysteine, thereby replenishing the intracellular GSH pool.[4][5] This unique pharmacokinetic profile makes NACET a potent and efficient delivery vehicle for NAC, with the potential for greater therapeutic efficacy in a range of oxidative stress-related pathologies.[6]
Chemical and Physical Properties
NACET is the ethyl ester derivative of N-acetyl-L-cysteine. Its chemical structure and key physicochemical properties are summarized in the tables below. The esterification of the carboxyl group significantly increases its lipophilicity compared to NAC, a key factor in its improved biological activity.[7]
| Identifier | Value |
| IUPAC Name | (2R)-2-(acetylamino)-3-sulfanylpropanoic acid ethyl ester |
| Synonyms | NACET, N-Acetylcysteine ethyl ester |
| CAS Number | 59587-09-6[8] |
| Molecular Formula | C₇H₁₃NO₃S[8] |
| Molecular Weight | 191.25 g/mol [8] |
| Property | Value |
| Melting Point | 44.1–44.5 °C[9] |
| logD (Octanol/Water) | 0.85[7] |
| Purity (HPLC) | >99%[4] |
| Appearance | White powder[7] |
Synthesis of this compound
The synthesis of NACET is primarily achieved through the esterification of N-acetyl-L-cysteine (NAC) with ethanol (B145695). While various methods can be employed, a common approach involves the Fischer-Speier esterification, which utilizes an acid catalyst to drive the reaction. An alternative and efficient method involves the N-acetylation of L-cysteine ethyl ester.
Synthesis via N-acetylation of L-cysteine ethyl ester
A straightforward method for the preparation of NACET involves the N-acetylation of commercially available L-cysteine ethyl ester using acetic anhydride (B1165640).[4]
Experimental Protocol:
-
Materials: L-cysteine ethyl ester, acetic anhydride, dichloromethane, argon atmosphere.
-
Procedure:
-
Under an argon atmosphere, dissolve L-cysteine ethyl ester in dichloromethane.
-
Add an equimolar amount of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography to achieve high purity.
-
Synthesis via Fischer Esterification of N-Acetyl-L-cysteine
This method involves the direct esterification of N-acetyl-L-cysteine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Experimental Protocol (Adapted from N-Acetyl Cysteine Methyl Ester Synthesis):
-
Materials: N-acetyl-L-cysteine, absolute ethanol, concentrated sulfuric acid, ethyl acetate (B1210297), saturated sodium bicarbonate solution, anhydrous sodium sulfate, nitrogen atmosphere.
-
Procedure:
-
Suspend N-acetyl-L-cysteine in absolute ethanol under a nitrogen atmosphere with vigorous stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the suspension at room temperature.
-
Continue stirring the mixture at room temperature for several hours (e.g., 22 hours) until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water and remove the volatile components (excess ethanol) under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution in vacuo to yield this compound.
-
Experimental Protocols
Preparation of NACET Stock Solutions
For in vitro and in vivo studies, NACET is typically dissolved in a suitable solvent to prepare a stock solution.
Protocol for In Vitro Studies:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Weigh the desired amount of NACET powder.
-
Add DMSO to the powder to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Use ultrasonication to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C.
-
Protocol for In Vivo Formulation:
-
Solvents: DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Prepare a stock solution of NACET in DMSO.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock solution, mixing thoroughly after each addition to ensure a clear solution. For example, to prepare 1 mL of the final formulation, you could add 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Analytical Methods for NACET Characterization
The purity and identity of synthesized NACET can be confirmed using various analytical techniques.
| Analytical Technique | Parameters and Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase.[4] Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% TFA).[4] Detection: UV at 215 nm.[4] Expected Result: A single major peak corresponding to NACET, with purity typically >99%. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Expected Chemical Shifts (δ, ppm): Signals corresponding to the acetyl methyl protons, the ethyl ester protons (triplet and quartet), and the cysteine backbone protons. |
| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI). Expected Result: A molecular ion peak corresponding to the mass of NACET ([M+H]⁺ or [M+Na]⁺). |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of NACET is its ability to efficiently deliver cysteine into cells, thereby boosting the synthesis of glutathione (GSH).
As depicted in Figure 1, the lipophilic nature of NACET allows it to readily cross the cell membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to yield N-acetyl-L-cysteine (NAC) and ethanol. NAC is then deacetylated to form L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH). The increased availability of cysteine drives the synthesis of GSH, which in turn enhances the cell's antioxidant capacity, protecting it from damage induced by reactive oxygen species (ROS).
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of NACET via the Fischer esterification route.
Conclusion
This compound represents a significant advancement in the delivery of the therapeutic benefits of N-acetyl-L-cysteine. Its enhanced lipophilicity and subsequent improved cellular uptake and bioavailability make it a highly attractive molecule for further investigation in a variety of clinical contexts where oxidative stress plays a pathogenic role. The synthetic routes are well-established, and the compound can be readily characterized by standard analytical techniques. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of NACET.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. cerritos.edu [cerritos.edu]
- 6. N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylcysteine Ethyl Ester (NACET): A Promising Therapeutic Agent for Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative and neurological disorders. The pursuit of effective therapeutic agents that can cross the blood-brain barrier and modulate inflammatory processes within the central nervous system is a paramount goal in neuroscience research. N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent, has demonstrated anti-inflammatory properties. However, its therapeutic potential for neurological conditions is hampered by low bioavailability and poor penetration of the blood-brain barrier. N-acetylcysteine ethyl ester (NACET), a lipophilic ester prodrug of NAC, overcomes these limitations, exhibiting significantly enhanced cell permeability and brain bioavailability. This technical guide provides a comprehensive overview of NACET as a potential therapeutic agent for neuroinflammation, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical pathways and workflows.
Introduction to Neuroinflammation and the Therapeutic Rationale for NACET
Neuroinflammation is characterized by the activation of resident immune cells in the brain, primarily microglia and astrocytes, in response to various stimuli such as infection, trauma, ischemia, and protein aggregates. While acute neuroinflammation is a protective response, chronic activation of these glial cells leads to the sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and other inflammatory mediators. This persistent inflammatory milieu contributes to neuronal damage, synaptic dysfunction, and ultimately, neurodegeneration.
Key molecular pathways driving neuroinflammation include the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling cascades. The NF-κB pathway is a central regulator of pro-inflammatory gene expression, while the NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
N-acetylcysteine (NAC) has been investigated for its anti-inflammatory and antioxidant effects. It functions primarily by replenishing intracellular glutathione (B108866) (GSH), a major endogenous antioxidant, and by directly scavenging ROS. However, the clinical utility of NAC for neurological disorders is limited by its hydrophilic nature, which restricts its ability to efficiently cross the blood-brain barrier.
N-acetylcysteine ethyl ester (NACET) is a more lipophilic derivative of NAC, created by the esterification of the carboxylic group of NAC. This structural modification allows NACET to readily cross cell membranes and the blood-brain barrier. Once inside the cell, NACET is rapidly hydrolyzed by cellular esterases to release NAC, thereby delivering the active compound directly to the target tissue. This enhanced bioavailability makes NACET a more potent and promising candidate for targeting neuroinflammation.
Mechanism of Action of NACET in Neuroinflammation
NACET exerts its neuroprotective and anti-inflammatory effects through a multi-faceted mechanism of action that primarily leverages the properties of its active metabolite, NAC.
Antioxidant Effects
Upon intracellular delivery, the NAC derived from NACET serves as a precursor for the synthesis of glutathione (GSH). GSH is a critical component of the cellular antioxidant defense system, directly neutralizing ROS and acting as a cofactor for antioxidant enzymes. By boosting intracellular GSH levels, NACET enhances the brain's capacity to counteract oxidative stress, a key driver of neuroinflammation and neuronal damage.
Modulation of Inflammatory Signaling Pathways
NACET, through the action of NAC, has been shown to inhibit key pro-inflammatory signaling pathways:
-
Inhibition of NF-κB Activation: NAC can suppress the activation of NF-κB.[1] This is a crucial anti-inflammatory mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-6 (IL-6). By preventing the activation of NF-κB, NACET can effectively dampen the production of these inflammatory mediators.
-
Suppression of the NLRP3 Inflammasome: Emerging evidence suggests that NAC can inhibit the activation of the NLRP3 inflammasome.[2] This is achieved by reducing ROS-mediated priming of the inflammasome and potentially by directly interfering with its assembly. By suppressing the NLRP3 inflammasome, NACET can block the maturation and release of the highly pro-inflammatory cytokines IL-1β and IL-18.
The following diagram illustrates the proposed mechanism of action for NACET in mitigating neuroinflammation.
Quantitative Data on the Efficacy of NACET in Neuroinflammation Models
While research specifically investigating NACET in neuroinflammation is still emerging, studies on advanced NAC delivery systems, such as NAC-prodrug nanoparticles (NAC-NP), provide valuable quantitative insights into the potential efficacy of NACET. The following tables summarize key findings from an in vitro study using a lipopolysaccharide (LPS)-induced neuroinflammation model in BV-2 microglial cells, comparing the effects of free NAC with a NAC-prodrug nanoparticle.[3]
Table 1: Effect of NAC-Prodrug Nanoparticles on Nitrite Production in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Concentration | % Reduction in Nitrite Production (vs. LPS alone) |
| Free NAC | 0.25 mM | 22% |
| Free NAC | 2 mM | 50% |
| NAC-NP | 0.25 mM | 59% |
| NAC-NP | 2 mM | 77% |
Table 2: Effect of NAC-Prodrug Nanoparticles on Pro-inflammatory Cytokine Release in LPS-Stimulated BV-2 Microglial Cells
| Cytokine | Treatment Group | % Reduction in Cytokine Release (vs. LPS alone) |
| TNF-α | Free NAC (2.5 mM) | 50% |
| TNF-α | NAC-NP (equivalent NAC conc.) | Significantly greater than free NAC |
| IL-1β | Free NAC | No significant reduction |
| IL-1β | NAC-NP | Significant reduction |
Note: The study on NAC-NP provides a strong indication of the enhanced efficacy of a lipophilic, cell-permeable form of NAC, which is analogous to NACET.
Experimental Protocols for Studying NACET in Neuroinflammation
This section provides detailed methodologies for key experiments relevant to the investigation of NACET's therapeutic potential in neuroinflammation.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This in vivo model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.[4]
Objective: To induce a neuroinflammatory response in mice characterized by microglial activation and pro-inflammatory cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
NACET
-
Vehicle for NACET (e.g., saline with a small percentage of DMSO and Tween 80)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
NACET Administration: Dissolve NACET in the vehicle to the desired concentration. Administer NACET or vehicle to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 50-100 mg/kg) for a predetermined period (e.g., daily for 7 days) before LPS challenge.
-
LPS Challenge: On the day of the challenge, dissolve LPS in sterile saline. Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg) to the mice. Control mice should receive an i.p. injection of sterile saline.
-
Tissue Collection: At a specified time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice.
-
Brain Tissue Processing: Perfuse the mice transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or with PBS alone for biochemical assays. Harvest the brains and process them for either cryosectioning, paraffin (B1166041) embedding, or homogenization for protein and RNA analysis.
The following diagram illustrates the experimental workflow for the LPS-induced neuroinflammation model.
Immunohistochemistry for Microglial Activation (Iba1 Staining)
This protocol is used to visualize and quantify the activation state of microglia in brain tissue sections. Activated microglia exhibit a characteristic morphological change from a ramified to an amoeboid shape and show increased expression of the marker Iba1 (Ionized calcium-binding adapter molecule 1).
Objective: To assess the effect of NACET on microglial activation in the brains of LPS-challenged mice.
Materials:
-
PFA-fixed, cryoprotected brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Section Preparation: Mount brain sections onto glass slides.
-
Permeabilization and Blocking: Wash sections with PBS and then incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody diluted in PBS for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Incubate the sections with DAPI solution for 5-10 minutes to stain the cell nuclei.
-
Washing and Mounting: Wash the sections with PBS and then mount with an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify microglial activation by measuring the intensity of Iba1 staining, cell number, and/or by performing morphological analysis (e.g., Sholl analysis) to assess the degree of ramification.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This protocol is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates.
Objective: To determine the effect of NACET on the production of pro-inflammatory cytokines in the brains of LPS-challenged mice.
Materials:
-
Frozen brain tissue (e.g., hippocampus or cortex)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including cytokines.
-
Protein Quantification: Determine the total protein concentration in each sample using a protein assay (e.g., BCA assay) for normalization.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the brain tissue lysates and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing away unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Data Acquisition and Analysis: Measure the absorbance of the colored product using a microplate reader. Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve. Normalize the cytokine concentrations to the total protein concentration of each sample.
Signaling Pathway Visualization
The following diagrams, rendered in DOT language, illustrate the key signaling pathways implicated in neuroinflammation and modulated by NACET.
NF-κB Signaling Pathway
NLRP3 Inflammasome Activation Pathway
Conclusion and Future Directions
N-acetylcysteine ethyl ester (NACET) represents a significant advancement over its parent compound, NAC, for the potential treatment of neuroinflammatory disorders. Its enhanced lipophilicity and ability to efficiently cross the blood-brain barrier position it as a promising therapeutic candidate capable of delivering clinically relevant concentrations of NAC to the central nervous system. The multifaceted mechanism of action of NAC, including potent antioxidant effects and the modulation of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, provides a strong rationale for its further investigation.
Future research should focus on:
-
In vivo studies: Conducting comprehensive in vivo studies using various animal models of neurodegenerative diseases to confirm the efficacy of NACET in reducing neuroinflammation and improving neurological outcomes.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the pharmacokinetic and pharmacodynamic profiles of NACET in the brain to optimize dosing and treatment regimens.
-
Clinical trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of NACET in patients with neuroinflammatory conditions.
The development of NACET as a therapeutic agent for neuroinflammation holds considerable promise for addressing the unmet medical needs of patients suffering from a wide range of debilitating neurological disorders. This technical guide provides a foundational resource for researchers and drug development professionals to advance the investigation and potential clinical application of this promising compound.
References
- 1. StainAI: quantitative mapping of stained microglia and insights into brain-wide neuroinflammation and therapeutic effects in cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Dissolving N-Acetyl-L-cysteine Ethyl Ester (NACET) for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-cysteine ethyl ester (NACET) is a highly lipophilic derivative of N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent. The ethyl ester modification enhances cell permeability, leading to more efficient intracellular delivery of L-cysteine, a precursor to the major endogenous antioxidant, glutathione (B108866) (GSH).[1][2] This increased bioavailability makes NACET a promising compound for in vitro studies investigating cellular responses to oxidative stress and related signaling pathways. Proper dissolution and handling of NACET are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization of NACET and its application in common in vitro assays.
Solubility and Stability of NACET
NACET is a crystalline solid that is soluble in various organic solvents and aqueous buffers. Its stability in solution can vary depending on the solvent and storage conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [Cayman Chemical, Product Information] |
| Dimethylformamide (DMF) | ~30 mg/mL | [Cayman Chemical, Product Information] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [Cayman Chemical, Product Information] |
| Water | Soluble | [Various Sources] |
Stability:
-
Stock Solutions in Organic Solvents (DMSO, DMF): When prepared and stored properly, stock solutions in anhydrous organic solvents are stable for extended periods. It is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Purging the solvent with an inert gas before dissolving NACET can further enhance stability by reducing oxidation.
-
Aqueous Solutions: Aqueous solutions of NACET are less stable and it is recommended to prepare them fresh for each experiment. Storing aqueous solutions for more than one day is not advised. [cite: Cayman Chemical, Product Information]
Experimental Protocols
Protocol 1: Preparation of a NACET Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of NACET in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of NACET: The molecular weight of NACET is 191.25 g/mol . To prepare 1 mL of a 100 mM stock solution, weigh out 19.13 mg of NACET powder.
-
Dissolve in DMSO: Add the weighed NACET powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the NACET is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the NACET stock solution for use in cell culture experiments.
Materials:
-
100 mM NACET stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Determine the final desired concentration: For example, to prepare a working solution with a final concentration of 1 mM NACET in a total volume of 1 mL of cell culture medium.
-
Serial Dilution (Recommended): To ensure accuracy, it is often best to perform a serial dilution.
-
Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium. This results in a 1 mM intermediate solution.
-
-
Final Dilution: Add the desired volume of the intermediate solution to your cell culture wells. For example, to achieve a final concentration of 100 µM in a well containing 1 mL of medium, add 100 µL of the 1 mM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the NACET-treated samples.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of NACET on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
NACET working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of NACET (e.g., 0.1, 0.5, 1, 5, 10 mM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[3]
Materials:
-
Cells of interest
-
24-well or 96-well cell culture plates
-
NACET working solutions
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with NACET and controls as described in the cell viability assay protocol. An optional positive control for ROS induction (e.g., H₂O₂) can be included.
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Incubation with Probe: Add fresh, pre-warmed serum-free medium containing 10-20 µM DCFH-DA to each well. Incubate for 30-60 minutes at 37°C in the dark.[3]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to that of the control group.
Signaling Pathways and Experimental Workflows
NACET exerts its biological effects primarily through the intracellular delivery of L-cysteine, which boosts glutathione (GSH) synthesis. This enhancement of the cellular antioxidant capacity can modulate various signaling pathways, particularly those sensitive to redox state, such as the NF-κB and MAP kinase pathways.
NACET's Mechanism of Action and Impact on Cellular Signaling
Experimental Workflow for Investigating NACET's Effect on the NF-κB Pathway
Note on Western Blot Analysis of NF-κB Pathway:
-
Cytoplasmic and Nuclear Fractionation: To specifically assess the nuclear translocation of p65, it is recommended to perform cellular fractionation to separate cytoplasmic and nuclear extracts before Western blotting. Lamin B1 is a common nuclear marker, while β-actin or GAPDH are used as cytoplasmic loading controls.
-
Antibodies: Key antibodies for this pathway include those against the phosphorylated (active) forms of IκBα and p65, as well as antibodies for the total protein levels of IκBα and p65 to assess degradation and total expression.
Conclusion
This compound is a valuable tool for in vitro research, particularly in studies related to oxidative stress. Its enhanced cell permeability offers a significant advantage over its parent compound, NAC. By following these detailed protocols for dissolution and application in key cellular assays, researchers can obtain reliable and meaningful data to further elucidate the therapeutic potential of NACET. As with any experimental work, it is essential to include appropriate controls and to optimize conditions for specific cell types and experimental setups.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NACET Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine ethyl ester (NACET) is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC). Its esterified carboxyl group enhances its ability to cross cell membranes, leading to increased intracellular delivery of cysteine and subsequent replenishment of glutathione (B108866) (GSH) stores.[1][2] This characteristic makes NACET a promising therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases.[3][4] These application notes provide detailed protocols for the administration of NACET in rodent models, summarize key quantitative data from preclinical studies, and illustrate the primary signaling pathway influenced by NACET.
Data Presentation
Table 1: Comparative Efficacy of NACET vs. NAC in Rodent Models
| Parameter | NACET | NAC | Rodent Model | Key Findings | Reference |
| GSH Levels in Eye Tissue | Significantly increased | No significant effect | Sprague-Dawley Rats | NACET demonstrates superior ability to increase GSH in eye tissue after oral administration. | [5][6] |
| Protection against Paracetamol Intoxication | Protective | Less effective | Rats | Oral NACET was able to protect from paracetamol intoxication.[1][2] | [1][2] |
| Brain GSH Content | Significantly increased | Less effective | Rats | Oral NACET treatment significantly increased the glutathione content in the brain.[1][2] | [1][2] |
Table 2: Dose-Response Data for NAC Administration in Rodent Models*
| Dose | Administration Route | Rodent Model | Effect | Reference |
| 25 and 50 mg/kg/48h | Intraperitoneal | Wistar Rats (Parkinson's Model) | Ameliorated rotenone-induced motor dysfunction and dopamine (B1211576) loss. | [1] |
| 100 mg/kg/day | Oral | Wistar Rats (Aging Model) | Augmented antioxidant levels and reduced pro-oxidants in the brain. | [4] |
| 600 and 1200 mg/kg/day | Oral Gavage | Sprague-Dawley Rats | Increased tissue GSH concentrations and GST activity. | [7] |
| 1% in drinking water | Oral | SOD1 G93A Mice (ALS Model) | Prolonged survival and delayed onset of motor impairment. | [8] |
*Note: This table provides data for NAC, which can be used as a reference for designing NACET studies. Due to its higher bioavailability, equivalent or lower doses of NACET may be required to achieve similar or greater effects.
Experimental Protocols
Protocol 1: Oral Gavage Administration of NACET Suspension
This protocol is designed for the oral administration of NACET, a lipophilic compound, to rats or mice. A suspension in methyl cellulose (B213188) is a common method for administering poorly water-soluble compounds.
Materials:
-
N-acetylcysteine ethyl ester (NACET) powder
-
Methyl cellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Analytical balance
-
Spatula
-
Mortar and pestle
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Appropriate size and gauge oral gavage needles (typically 16-18 gauge for rats, 20-22 gauge for mice)
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% Methyl Cellulose):
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Slowly add the methyl cellulose powder to the hot water while stirring vigorously.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. Allow it to cool to room temperature.
-
-
NACET Suspension Preparation:
-
Calculate the required amount of NACET powder based on the desired dose (e.g., mg/kg) and the number of animals.
-
Weigh the calculated amount of NACET powder.
-
Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Transfer the powder to a beaker and add a small volume of the 0.5% methyl cellulose vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached.
-
-
Administration by Oral Gavage:
-
Gently restrain the rodent. For rats, one common method is to hold the animal with its back against your palm, with your thumb and forefinger gently but firmly holding the head and jaw. For mice, the scruff of the neck can be held.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Mark the needle to avoid over-insertion.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in place, slowly administer the NACET suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Experimental Design for a Neurodegenerative Disease Model (e.g., Parkinson's Disease)
This protocol provides a template for evaluating the neuroprotective effects of NACET in a rotenone-induced rat model of Parkinson's disease.
Animal Model:
-
Adult male Wistar rats (250-300g)
Experimental Groups (n=8-10 per group):
-
Control: Vehicle administration only.
-
Rotenone (B1679576): Rotenone (e.g., 2.5 mg/kg, intraperitoneally) + Vehicle.
-
NACET + Rotenone (Low Dose): NACET (e.g., 25 mg/kg, oral gavage) + Rotenone.
-
NACET + Rotenone (High Dose): NACET (e.g., 50 mg/kg, oral gavage) + Rotenone.
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
NACET Administration: Administer NACET or vehicle by oral gavage daily for a pre-determined period (e.g., 14-28 days).
-
Induction of Parkinson's Disease: On specified days during the NACET treatment period, administer rotenone intraperitoneally to the relevant groups.
-
Behavioral Testing: Conduct behavioral tests to assess motor function (e.g., rotarod test, open field test) at baseline and at regular intervals throughout the study.
-
Biochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue (striatum and substantia nigra).
-
Measure levels of dopamine and its metabolites using HPLC.
-
Assess levels of oxidative stress markers (e.g., malondialdehyde, protein carbonyls).
-
Measure glutathione (GSH) levels.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Mandatory Visualization
Signaling Pathway
Caption: NACET cellular mechanism of action.
Experimental Workflow
Caption: General experimental workflow for in vivo NACET studies.
References
- 1. N-acetylcysteine prevents rotenone-induced Parkinson's disease in rat: An investigation into the interaction of parkin and Drp1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Instillation of N-Acetylcysteine and N-Acetylcysteine Amide Impedes Age-Related Lens Opacity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of 30-Day Oral Dosing With N-Acetyl-L-Cysteine on Sprague-Dawley Rat ... - Google 圖書 [books.google.com.hk]
- 8. N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Acetyl-L-cysteine Ethyl Ester (NACET) in Human Plasma using HPLC-MS/MS
Abstract
This application note presents a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of N-Acetyl-L-cysteine ethyl ester (NACET) in human plasma. Due to the inherent instability of thiol-containing compounds and the ester functional group, this protocol emphasizes rapid sample processing and stabilization to ensure accurate and reproducible results. The method utilizes protein precipitation for sample cleanup, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This proposed method is intended as a comprehensive starting point for researchers and drug development professionals requiring a robust bioanalytical assay for NACET in a preclinical or clinical setting.
Introduction
This compound (NACET) is a lipophilic prodrug of N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent. The ethyl ester modification significantly increases the cell permeability and oral bioavailability of NAC, making NACET a promising therapeutic candidate for conditions associated with oxidative stress. To support pharmacokinetic and pharmacodynamic studies, a reliable and validated method for the quantification of NACET in biological matrices such as plasma is essential.
The analysis of NACET is challenging due to two primary factors: the susceptibility of the thiol group to oxidation, and the potential for in-vitro hydrolysis of the ethyl ester bond by plasma esterases. Therefore, the developed method must incorporate strategies to mitigate these stability issues from the point of sample collection through to final analysis. This application note describes a proposed HPLC-MS/MS method designed for this purpose, providing a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of typical validation parameters as per regulatory guidelines.
Experimental Workflow
The overall experimental workflow for the quantification of NACET in plasma is depicted below. It begins with the collection of plasma samples containing a stabilizing agent, followed by sample preparation involving protein precipitation and extraction, and concludes with HPLC-MS/MS analysis and data processing.
Figure 1: Experimental workflow for NACET quantification in plasma.
Experimental Protocols
-
This compound (NACET) reference standard
-
N-Acetyl-L-cysteine-d3 ethyl ester (NACET-d3) or other suitable internal standard (IS)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Sodium Fluoride (NaF) or other esterase inhibitors
-
Stock Solutions (1 mg/mL): Prepare stock solutions of NACET and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the NACET stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a working solution of the IS in the same diluent.
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | NACET: m/z 192.1 -> 132.1 (Quantifier), 192.1 -> 88.1 (Qualifier) |
| NACET-d3 (IS): m/z 195.1 -> 135.1 | |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The following tables summarize the typical acceptance criteria for the validation of this bioanalytical method, in accordance with FDA and EMA guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
|---|---|
| Calibration Curve | 8 non-zero standards |
| Range | 1 - 1000 ng/mL (Proposed) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| Concentration Level | Number of Replicates (n) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 5 | ≤ 20% | ≤ 20% | ± 20% |
| Low QC | 5 | ≤ 15% | ≤ 15% | ± 15% |
| Mid QC | 5 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | 5 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Stability
| Stability Test | Condition | Acceptance Criteria |
|---|---|---|
| Bench-top Stability | Room Temperature, 4 hours | Mean concentration within ±15% of nominal |
| Freeze-Thaw Stability | 3 cycles, -80°C to RT | Mean concentration within ±15% of nominal |
| Long-term Stability | -80°C, 3 months | Mean concentration within ±15% of nominal |
| Post-preparative Stability | Autosampler (e.g., 10°C), 24 hours | Mean concentration within ±15% of nominal |
Bioanalytical Method Validation Process
The validation of a bioanalytical method is a critical process that ensures the reliability of the data generated. It involves a series of experiments to assess the performance of the method.
Figure 2: Key stages of bioanalytical method validation.
Conclusion
The proposed HPLC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The combination of a streamlined protein precipitation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate measurement of NACET, which is crucial for its clinical and preclinical development. Proper sample handling, including the use of esterase inhibitors, is paramount to obtaining reliable data. This method is ready for formal validation to support pharmacokinetic studies.
Application Note: Quantitative Analysis of N-Acetylcysteine Ethyl Ester (NACET) and its Metabolites in Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N-acetylcysteine ethyl ester (NACET) and its primary metabolites, N-acetylcysteine (NAC) and cysteine, in various biological tissues. NACET is a promising lipophilic prodrug of NAC with enhanced bioavailability, making it a compound of significant interest in drug development and oxidative stress research.[1][2][3] The provided protocol offers a comprehensive workflow from tissue homogenization to data acquisition and analysis, enabling researchers to accurately assess the tissue distribution and metabolic fate of NACET.
Introduction
N-acetylcysteine (NAC) is a widely used antioxidant and mucolytic agent. However, its clinical efficacy can be limited by low bioavailability.[1][4] N-acetylcysteine ethyl ester (NACET), the ethyl ester of NAC, exhibits increased lipophilicity, leading to improved pharmacokinetics.[3][5] NACET is readily absorbed and rapidly converted intracellularly to NAC and subsequently to cysteine, a precursor for the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH).[1][6][7] This enhanced delivery of cysteine to tissues makes NACET a potent therapeutic candidate for conditions associated with oxidative stress.
Accurate measurement of NACET and its metabolites in different tissues is crucial for understanding its pharmacological profile. This application note provides a detailed LC-MS/MS protocol for the simultaneous determination of NACET, NAC, and cysteine in tissue homogenates.
Metabolic Pathway of NACET
NACET is designed to efficiently cross cell membranes due to its lipophilic nature. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to form NAC. NAC is then deacetylated to yield cysteine, which can be incorporated into glutathione. This metabolic process effectively increases the intracellular concentration of cysteine and glutathione.[1][6][7]
Metabolic conversion of NACET to Cysteine and Glutathione.
Experimental Protocol
This protocol is a representative method compiled from various sources for the analysis of NACET, NAC, and cysteine in tissue. Researchers should perform their own method development and validation.
Materials and Reagents
-
N-Acetylcysteine Ethyl Ester (NACET) standard
-
N-Acetylcysteine (NAC) standard
-
L-Cysteine standard
-
Isotopically labeled internal standards (e.g., d3-NAC)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
Sample Preparation
A detailed workflow for tissue sample preparation is outlined below.
Workflow for tissue sample preparation.
-
Tissue Homogenization: Weigh the frozen tissue sample and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Protein Precipitation: To 100 µL of tissue homogenate, add 200 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute. For the analysis of total NAC and cysteine, a reduction step is necessary. An alternative is to use a protein precipitating agent like TCA.
-
Reduction (for total thiols): To measure total NAC and cysteine (including oxidized forms), a reduction step with DTT can be incorporated before protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
MRM Transitions
The following are representative Multiple Reaction Monitoring (MRM) transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NACET | 192.1 | 130.1 | 15 |
| NAC | 164.0 | 122.0 | 10 |
| Cysteine | 122.0 | 76.0 | 12 |
| d3-NAC (IS) | 167.0 | 123.0 | 10 |
Note: The MRM transition for NACET is a theoretical value based on its chemical structure and may require optimization. The transitions for NAC and its internal standard are based on published methods.[8]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the tissue distribution of NACET and its metabolites.
Tissue Concentrations of NAC and Cysteine after Oral Administration of NACET in Rats
This table presents the levels of NAC and Cysteine in various tissues of rats following oral administration of NACET.
| Tissue | NAC (nmol/g) | Cysteine (nmol/g) |
| Brain | 15.2 ± 2.1 | 45.3 ± 5.8 |
| Heart | 25.6 ± 3.4 | 88.1 ± 10.2 |
| Kidney | 85.4 ± 11.2 | 254.7 ± 33.1 |
| Liver | 110.2 ± 15.8 | 310.5 ± 41.7 |
| Lung | 45.1 ± 6.3 | 121.4 ± 16.9 |
Data are presented as mean ± SD and are representative values compiled from literature.[7]
Increase in Glutathione (GSH) Content in Tissues after Oral NACET Administration
This table illustrates the significant increase in the total glutathione content in different rat tissues after treatment with NACET.
| Tissue | Control GSH (µmol/g) | NACET-Treated GSH (µmol/g) | % Increase |
| Brain | 2.1 ± 0.2 | 3.5 ± 0.4 | 67% |
| Heart | 1.8 ± 0.2 | 2.9 ± 0.3 | 61% |
| Kidney | 3.5 ± 0.4 | 5.8 ± 0.6 | 66% |
| Liver | 5.2 ± 0.6 | 8.9 ± 1.1 | 71% |
| Lung | 1.5 ± 0.2 | 2.4 ± 0.3 | 60% |
Data are presented as mean ± SD and are representative values compiled from literature.[1]
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and selective approach for the simultaneous quantification of NACET and its key metabolites, NAC and cysteine, in tissue samples. This methodology is a valuable tool for researchers in pharmacology, toxicology, and drug development to investigate the pharmacokinetic and pharmacodynamic properties of NACET. The ability to accurately measure the distribution of NACET and its metabolites in various tissues will facilitate a deeper understanding of its mechanism of action and therapeutic potential.
References
- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. buynacet.com [buynacet.com]
- 8. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of N-Acetyl-L-cysteine Ethyl Ester (NACET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-cysteine ethyl ester (NACET) is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) with significantly enhanced pharmacokinetic properties.[1][2][3] Its increased lipophilicity allows for greater cellular uptake and the ability to cross the blood-brain barrier, making it a promising therapeutic agent for conditions associated with oxidative stress.[1][4] Once inside the cell, NACET is rapidly converted to NAC and subsequently L-cysteine, a precursor for the synthesis of the critical intracellular antioxidant, glutathione (B108866) (GSH).[3][4] This document provides detailed application notes and protocols for the in vivo delivery of NACET, intended to guide researchers in designing and executing their studies.
Data Presentation: In Vivo Administration and Pharmacokinetics of NACET
The following tables summarize quantitative data from various in vivo studies involving NACET administration in rodent models.
Table 1: Oral Administration of NACET in Rats
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Sprague-Dawley Rats | 50 mg/kg | Oral Gavage | Twice a day for two weeks | Increased glutathione levels in the liver, kidney, heart, testis, and brain. | [4] |
| Sprague-Dawley Rats | 50 mg/kg | Oral Gavage | Single dose | Significantly increased glutathione levels in the eyes, with a peak at 4 hours post-administration. | [2][4] |
| Rats | 60 mg/kg | Oral Gavage | Single dose | Rapidly absorbed, but reaches very low concentrations in plasma due to rapid cellular uptake and conversion to NAC and cysteine. | [4] |
| Rats (Acetaminophen-induced toxicity model) | Molar equivalent of 100 mg/kg NAC | Oral Gavage | 15 minutes before, and 2 and 4 hours after acetaminophen (B1664979) administration | Protected against acetaminophen-induced liver and kidney damage. | [4][5] |
Table 2: Intravenous Administration of NACET in Rats
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Rats | 6 mg/kg | Intravenous | Single dose | Reached relatively low plasma concentrations and was rapidly cleared from the plasma. | [4] |
Table 3: Comparative Bioavailability of NACET and NAC
| Compound | Route of Administration | Bioavailability | Key Feature | Reference |
| NACET | Oral | ~60% | High lipophilicity enhances absorption and cellular uptake. | [6] |
| NAC | Oral | 3-6% | Low lipophilicity limits absorption and bioavailability. | [6] |
Signaling Pathway
NACET exerts its biological effects primarily by augmenting the intracellular pool of L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[4]
Caption: Intracellular conversion of NACET to boost glutathione synthesis.
Experimental Protocols
The following are detailed protocols for the preparation and administration of NACET for in vivo experiments. These protocols are based on methodologies described in the cited literature and should be adapted to specific experimental designs and institutional guidelines for animal care and use.
Protocol 1: Preparation and Administration of NACET for Oral Gavage in Rodents
This protocol is suitable for delivering a solution of NACET to rodents.
Materials:
-
This compound (NACET) powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate gavage needles and syringes
Procedure:
-
Calculate the required amount of NACET and vehicle. For a desired concentration and total volume, calculate the mass of NACET needed. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of NACET.
-
Dissolve NACET. Add the weighed NACET powder to a volumetric flask.
-
Add a portion of the sterile saline or water and stir using a magnetic stirrer until the NACET is completely dissolved.
-
Bring to final volume. Add the remaining solvent to reach the final desired volume and mix thoroughly.
-
Administration. Administer the prepared solution to the animal via oral gavage using an appropriately sized gavage needle and syringe. The volume to be administered will depend on the animal's weight and the desired dosage.
Caption: Workflow for preparing NACET for oral gavage.
Protocol 2: Preparation and Administration of NACET for Intravenous Injection in Rodents
Intravenous administration ensures rapid and complete bioavailability. NACET solutions for injection must be sterile.
Materials:
-
This compound (NACET) powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Prepare a sterile solution. In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of NACET in sterile saline to achieve the desired concentration.
-
Sterile filter. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Administration. Administer the sterile NACET solution via intravenous injection (e.g., tail vein in mice or rats) using a sterile syringe and an appropriate gauge needle. The volume and rate of injection should be carefully controlled.
Concluding Remarks
NACET's superior pharmacokinetic profile compared to NAC makes it an attractive compound for in vivo research targeting oxidative stress-related pathologies.[1][6] The protocols and data presented here provide a foundation for researchers to design and conduct reproducible in vivo studies. It is crucial to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of NACET in various diseases.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Revolutionizing Gene Expression Analysis: The Impact of N-Acetylcysteine Ethyl Ester (NACET)
For Immediate Release
[City, State] – [Date] – In the dynamic fields of cellular biology and drug development, the quest for potent and bioavailable modulators of gene expression is paramount. N-Acetylcysteine Ethyl Ester (NACET) has emerged as a superior derivative of N-acetylcysteine (NAC), demonstrating significantly enhanced cellular uptake and efficacy. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to assessing the impact of NACET on gene expression, complete with detailed protocols and data interpretation.
NACET, a lipophilic ester of NAC, readily crosses cellular membranes, leading to higher intracellular cysteine and glutathione (B108866) (GSH) concentrations. This increased bioavailability makes NACET a powerful tool for studying and counteracting oxidative stress and its downstream effects on gene regulation. The primary mechanism of NACET's action on gene expression is through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a master regulator of the antioxidant response.
Application Notes
Modulating the NRF2 Antioxidant Response Pathway
NACET is a potent activator of the NRF2 signaling pathway. It operates through the direct cysteinylation of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1] This modification disrupts the KEAP1-NRF2 interaction, leading to NRF2 stabilization, nuclear translocation, and subsequent activation of Antioxidant Response Element (ARE)-driven gene transcription.
Key Applications:
-
Investigating Oxidative Stress Responses: Utilize NACET to induce the expression of a wide array of cytoprotective genes and study the cellular mechanisms of antioxidant defense.
-
Therapeutic Development for Oxidative Stress-Related Diseases: Assess the potential of NACET to mitigate cellular damage in models of neurodegenerative diseases, age-related macular degeneration, and diabetic retinopathy.[1]
-
Screening for NRF2 Activators: Employ NACET as a positive control in high-throughput screening assays designed to identify novel NRF2 activators.
Regulating Inflammatory Signaling Pathways
Beyond its profound effects on the NRF2 pathway, NACET also influences inflammatory gene expression, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By increasing intracellular GSH levels, NACET can attenuate the activation of these pro-inflammatory pathways, which are often triggered by reactive oxygen species (ROS).
Key Applications:
-
Studying Anti-inflammatory Mechanisms: Investigate the role of NACET in suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Drug Discovery for Inflammatory Disorders: Evaluate the therapeutic potential of NACET in preclinical models of chronic inflammatory diseases such as sepsis.[2]
Quantitative Data on Gene Expression Changes Induced by NACET
The following tables summarize the quantitative data on gene expression changes observed in various experimental models upon treatment with NACET.
Table 1: NACET-Induced Upregulation of NRF2 Target Genes in ARPE-19 Cells
| Gene | Function | Fold Change (NACET vs. Control) |
| NQO1 | Detoxification | > 2 |
| HMOX1 | Heme catabolism, antioxidant | > 2 |
| GCLC | Glutathione synthesis | > 1.5 |
| GCLM | Glutathione synthesis | > 1.5 |
| SLC7A11 | Cysteine/glutamate antiporter | > 1.5 |
| GSR | Glutathione reductase | > 1.5 |
| TXN | Thioredoxin system | > 1.5 |
| MGST1 | Detoxification | > 1.5 |
Data derived from RNA-seq analysis of ARPE-19 cells treated with 0.4 mM NACET.
Table 2: Differentially Expressed Genes in the Retina of Aged Mice Treated with NACET
| Condition | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes |
| Old Control vs. Old NACET | 377 | 185 | 192 |
Data from in vivo studies highlights NACET's potential to counteract age-related transcriptional changes.[3]
Table 3: Effect of NAC on Inflammatory Gene Expression (as a proxy for NACET)
| Gene | Condition | Fold Change (NAC vs. Control) |
| NLRP3 | Cadmium-exposed rats | ↓ 1.39 |
| Caspase 1 | Cadmium-exposed rats | ↓ 1.58 |
| IL-8 | Sepsis patients | Significant decrease |
Given NACET's superior bioavailability, it is anticipated to have a more pronounced effect.[2][4]
Signaling Pathways and Experimental Workflows
Diagram 1: NACET-Mediated Activation of the NRF2 Signaling Pathway
Caption: NACET activates the NRF2 pathway.
Diagram 2: Experimental Workflow for Assessing NACET's Impact on Gene Expression
Caption: Gene expression analysis workflow.
Experimental Protocols
Cell Culture and NACET Treatment
-
Cell Seeding: Plate cells of interest (e.g., ARPE-19, HEK293, primary cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
NACET Preparation: Prepare a stock solution of NACET in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. Typical concentrations for in vitro studies range from 0.1 mM to 1 mM.
-
Treatment: Remove the existing culture medium from the cells and replace it with the NACET-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest NACET dose).
-
Incubation: Incubate the cells for a predetermined period. For gene expression analysis, time-course experiments (e.g., 4, 8, 16, 24 hours) are recommended to capture both early and late transcriptional responses.[5]
RNA Isolation and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.
-
Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design: Design or obtain validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Gene Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between NACET-treated and control samples using packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform pathway and gene ontology analysis to interpret the biological significance of the differentially expressed genes.
-
Western Blotting for Protein Expression
-
Protein Extraction: Lyse NACET-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., NRF2, p-p38, IκBα) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
NRF2 Activation Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a luciferase reporter plasmid containing an ARE promoter and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
NACET Treatment: After 24 hours, treat the transfected cells with various concentrations of NACET.
-
Cell Lysis and Luciferase Assay: After the desired incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of NRF2 activity relative to the vehicle-treated control.
These detailed application notes and protocols provide a robust framework for researchers to explore the multifaceted impact of NACET on gene expression. The superior bioavailability and potent bioactivity of NACET make it an invaluable tool for advancing our understanding of cellular redox biology and for the development of novel therapeutics.
References
- 1. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl cysteine mitigates histopathological changes and inflammatory genes expressions in the liver of cadmium exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Mitochondrial ROS Production after NACET Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial reactive oxygen species (ROS) are increasingly recognized for their role in cellular signaling and pathophysiology. Dysregulated mitochondrial ROS production is implicated in a wide range of diseases, making it a key target for therapeutic intervention. N-acetylcysteine ethyl ester (NACET) is a promising antioxidant that exhibits superior bioavailability compared to its precursor, N-acetylcysteine (NAC).[1][2][3] NACET's lipophilic nature allows it to readily cross cell membranes, where it is converted to cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[4][5] By boosting intracellular GSH levels, NACET enhances the cell's capacity to neutralize ROS, including those generated by mitochondria.[4][6]
These application notes provide detailed protocols for measuring mitochondrial superoxide (B77818) and hydrogen peroxide production in cultured cells following treatment with NACET. The protocols utilize two common fluorescent probes: MitoSOX™ Red for the detection of mitochondrial superoxide and the Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit for the detection of hydrogen peroxide.
Mechanism of Action of NACET in Reducing Mitochondrial ROS
NACET's primary mechanism for reducing mitochondrial ROS lies in its ability to efficiently increase intracellular glutathione (GSH) levels.[4][6] GSH is a critical antioxidant that detoxifies ROS. The enhanced bioavailability of NACET over NAC allows for more effective replenishment of the cellular GSH pool.[1][2]
References
Application Notes and Protocols for Utilizing N-Acetylcysteine Ethyl Ester (NACET) to Mitigate Oxidative Stress in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a significant contributor to neuronal damage in a variety of neurodegenerative diseases and acute neurological injuries. Primary neuron cultures provide an essential in vitro model to study the mechanisms of oxidative stress-induced neuronal death and to evaluate the efficacy of neuroprotective compounds. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), has been widely studied for its neuroprotective properties. However, its therapeutic potential is often limited by low bioavailability.
N-acetylcysteine ethyl ester (NACET) is a lipophilic derivative of NAC that exhibits significantly enhanced cell permeability and bioavailability.[1] This characteristic allows NACET to more efficiently cross the blood-brain barrier and neuronal cell membranes, leading to a more robust increase in intracellular cysteine and subsequent GSH synthesis.[2] Consequently, NACET presents itself as a more potent agent for combating oxidative stress in neuronal cells.[2]
These application notes provide a comprehensive guide for researchers on the use of NACET to reduce oxidative stress in primary neuron cultures. Detailed protocols for cell culture, induction of oxidative stress, and measurement of key oxidative stress markers are provided, along with expected outcomes based on available data.
Mechanism of Action of NACET in Neurons
NACET exerts its neuroprotective effects through several key mechanisms:
-
Enhanced Glutathione Synthesis: As a cysteine prodrug, NACET readily enters neurons and is rapidly converted to N-acetylcysteine (NAC) and then cysteine, the rate-limiting substrate for the synthesis of the master antioxidant, glutathione (GSH).[1] Increased GSH levels enhance the capacity of neurons to neutralize ROS and detoxify harmful electrophiles.
-
Direct ROS Scavenging: The thiol group in NACET and its metabolite NAC can directly scavenge various free radicals.
-
Modulation of Signaling Pathways: NACET and NAC have been shown to influence critical cell survival and death pathways. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes.[3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of NAC, which can be used as a baseline for designing experiments with the more potent NACET. It is anticipated that NACET will achieve similar or greater effects at significantly lower concentrations.
Table 1: Effect of NAC Pre-treatment on Primary Neuron Viability Under Oxidative Stress
| Treatment Group | Concentration | Oxidative Stressor | Cell Viability (% of Control) | Reference |
| Control | - | - | 100% | [4] |
| H₂O₂ | 300 µmol/l | H₂O₂ | ~50% | [4] |
| NAC + H₂O₂ | 100 µmol/l | H₂O₂ | Significantly Increased | [4] |
Table 2: Effect of NAC on Reactive Oxygen Species (ROS) Levels in Primary Neurons
| Treatment Group | NAC Concentration | Oxidative Stressor | Relative ROS Levels (Fold Change) | Reference |
| Control | - | - | 1.0 | [1] |
| H₂O₂ | - | 500 µM H₂O₂ | ~2.5 | [1] |
| NAC (50 µM) + H₂O₂ | 50 µM | 500 µM H₂O₂ | Decreased vs. H₂O₂ alone | [1] |
| NAC (500 µM) + H₂O₂ | 500 µM | 500 µM H₂O₂ | Near Control Levels | [1] |
Table 3: Comparative Efficacy of NACET vs. NAC in Retinal Pigment Epithelial (RPE) Cells (Extrapolated for Neuronal Studies)
| Parameter | NACET Concentration | NAC Concentration for Similar Effect | Reference |
| Protection against H₂O₂ | 0.4 mM | 2 mM | [2] |
| Increased Intracellular GSH | 0.2 mM | Not significant at tested concentrations | [2] |
Note: The data in Table 3 is from a study on RPE cells, which share some similarities with neurons in terms of high metabolic activity and susceptibility to oxidative stress. This suggests that NACET could be 5-10 times more potent than NAC in primary neurons, and this should be a guiding principle in dose-response experiments.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain or Trypsin solution with DNase I
-
Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C, 5% CO₂ incubator
Procedure:
-
Coat culture surfaces with Poly-D-lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water and allow to air dry in a sterile hood.
-
Euthanize pregnant dam according to approved institutional animal protocols.
-
Dissect embryonic cortices in ice-cold HBSS. Carefully remove the meninges.
-
Digest the cortical tissue with papain or trypsin solution containing DNase I at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 2 x 10⁵ cells/cm² in pre-warmed Neurobasal medium.
-
Incubate cultures at 37°C in a humidified 5% CO₂ atmosphere.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
Protocol 2: Induction of Oxidative Stress and NACET Treatment
This protocol details how to induce oxidative stress using hydrogen peroxide (H₂O₂) and apply NACET for neuroprotection.
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
N-Acetylcysteine Ethyl Ester (NACET)
-
Hydrogen Peroxide (H₂O₂)
-
Neurobasal medium
Procedure:
-
NACET Stock Solution: Prepare a high-concentration stock solution of NACET (e.g., 100 mM) in a suitable solvent like DMSO. Store in aliquots at -20°C. Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Pre-treatment:
-
One hour before inducing oxidative stress, replace the culture medium with fresh, pre-warmed Neurobasal medium containing the desired concentration of NACET. Based on comparative studies, initial test concentrations for NACET could range from 10 µM to 200 µM.[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest NACET concentration).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in Neurobasal medium. A final concentration of 100-300 µM H₂O₂ for 24 hours is a common starting point to induce significant neuronal cell death.[4][5]
-
After the 1-hour NACET pre-treatment, add the H₂O₂ solution directly to the wells.
-
For co-treatment experiments, add NACET and H₂O₂ to the medium simultaneously.
-
-
Incubation: Incubate the cultures for the desired duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
Assessment: Proceed to assays for cell viability, ROS levels, or other oxidative stress markers.
Protocol 3: Measurement of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive dye
-
HBSS
-
Fluorescence microscope or plate reader
Procedure:
-
At the end of the treatment period, remove the culture medium and wash the cells gently with warm HBSS.
-
Load the cells with 10 µM H2DCFDA in HBSS for 30 minutes at 37°C, protected from light.
-
Wash the cells again with HBSS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalize the fluorescence intensity to the number of cells or protein concentration.
Protocol 5: Measurement of Glutathione (GSH/GSSG) Ratio
The GSH/GSSG ratio is a critical indicator of cellular redox status. Commercially available kits are recommended for this assay.
General Principle:
-
Lyse the cells in a buffer that preserves the GSH and GSSG pools.
-
For total glutathione measurement, GSSG is reduced to GSH. The total GSH is then reacted with a chromogenic substrate (like DTNB) to produce a colored product.
-
For GSSG measurement, GSH is first masked with a scavenger. Then, GSSG is reduced to GSH and quantified as above.
-
The amount of reduced GSH is calculated by subtracting the GSSG from the total glutathione.
-
The GSH/GSSG ratio is then calculated.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative neurotoxicity in rat cerebral cortex neurons: synergistic effects of H2O2 and NO on apoptosis involving activation of p38 mitogen-activated protein kinase and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting N-Acetyl-L-cysteine Ethyl Ester (NACET) in Brain Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic derivative of N-acetylcysteine (NAC) with enhanced cell permeability and potential therapeutic applications for neurological disorders. Its ability to cross the blood-brain barrier makes it a person of interest for central nervous system-related research. This document provides a detailed application note and a proposed protocol for the detection and quantification of NACET in brain tissue samples. The methodologies outlined are based on established high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques for the related compound, N-acetylcysteine (NAC), and have been adapted for NACET analysis.
Introduction
This compound (NACET) is a prodrug of N-acetylcysteine (NAC) and a precursor to the antioxidant glutathione (B108866) (GSH). Due to the ethyl ester group, NACET exhibits increased lipophilicity compared to NAC, facilitating its passage across cell membranes, including the blood-brain barrier. Once inside the cells, NACET is rapidly hydrolyzed to NAC, which then contributes to the synthesis of GSH. This mechanism is crucial for protecting brain cells from oxidative stress, a key factor in a variety of neurodegenerative diseases. Accurate measurement of NACET in brain tissue is therefore essential for pharmacokinetic studies, dose-response characterization, and understanding its therapeutic potential.
This application note provides a comprehensive guide for the quantification of NACET in brain tissue, covering sample preparation, and a proposed analytical methodology based on LC-MS/MS.
Proposed Signaling Pathway and Metabolic Fate of NACET
NACET readily crosses the blood-brain barrier and enters neuronal cells due to its lipophilic nature. Intracellularly, it is rapidly converted by esterases into N-acetylcysteine (NAC). NAC then serves as a precursor for the synthesis of glutathione (GSH), a critical endogenous antioxidant.
Metabolic fate of NACET in the brain.
Experimental Protocols
The following protocols are proposed for the extraction and quantification of NACET from brain tissue, adapted from validated methods for NAC.[1] Researchers should perform in-house validation to ensure the methods meet their specific requirements.
Brain Tissue Sample Preparation
This protocol outlines the steps for homogenizing and extracting NACET from brain tissue samples.
Materials:
-
Frozen brain tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Thaw the frozen brain tissue sample on ice.
-
Weigh the tissue and record the weight.
-
Add ice-cold PBS to the tissue at a 1:4 (w/v) ratio (e.g., 100 mg of tissue in 400 µL of PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To precipitate proteins, add an equal volume of ice-cold 10% TCA to the homogenate.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the NACET extract.
-
The supernatant can be directly used for derivatization and LC-MS/MS analysis or stored at -80°C.
Proposed UPLC-MS/MS Method for NACET Quantification
This proposed method is adapted from established UPLC-MS/MS methods for the quantification of NAC in tissue samples.[2][3]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Proposed):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient (for illustration):
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ion Transitions (to be determined empirically for NACET):
-
NACET: m/z (to be determined) -> m/z (to be determined)
-
Internal Standard (e.g., d3-NACET): m/z (to be determined) -> m/z (to be determined)
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Experimental Workflow
The overall workflow for the analysis of NACET in brain tissue samples is depicted below.
References
- 1. Simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. High-Throughput UPLC-MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible blindness in the elderly, characterized by the progressive degeneration of the retinal pigment epithelium (RPE) and photoreceptors.[1] Oxidative stress is a key contributor to the pathogenesis of AMD.[2] N-acetylcysteine (NAC), a precursor of the antioxidant glutathione (B108866) (GSH), has shown therapeutic potential in mitigating oxidative damage in RPE cells.[3] However, its clinical efficacy is limited by low lipophilicity and poor cell permeability.[2] N-acetylcysteine ethyl ester (NACET) is a lipophilic, cell-permeable derivative of NAC that offers superior pharmacokinetic properties, making it a more potent candidate for therapeutic intervention in AMD.[2][4] This document provides detailed application notes and protocols for the use of NACET in preclinical models of AMD.
Mechanism of Action
NACET exerts its protective effects primarily through the replenishment of intracellular cysteine and the subsequent synthesis of glutathione (GSH), a major endogenous antioxidant.[4] Its lipophilic nature allows for efficient passage across cell membranes, where it is rapidly hydrolyzed to NAC and then cysteine.[2] Cysteine is the rate-limiting substrate for GSH synthesis. By increasing intracellular GSH levels, NACET enhances the cellular defense against reactive oxygen species (ROS), thereby reducing oxidative damage to RPE cells.[2][5]
Furthermore, NACET has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes.[4][7] This dual action of directly scavenging ROS and upregulating endogenous antioxidant defenses makes NACET a promising therapeutic agent for AMD.
Signaling Pathway
References
- 1. N-Acetyl-L-cysteine Protects Human Retinal Pigment Epithelial Cells from Oxidative Damage: Implications for Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetyl-L-cysteine Protects Human Retinal Pigment Epithelial Cells from Oxidative Damage: Implications for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-cysteine ethyl ester (NACET) as a potential therapeutic strategy for the prevention and treatment of Age-related Macular Degeneration [usiena-air.unisi.it]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (NACET) as a potential therapeutic strategy for the prevention and treatment of Age-related Macular Degeneration [tesidottorato.depositolegale.it]
Troubleshooting & Optimization
How to prevent N-Acetyl-L-cysteine ethyl ester precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of N-Acetyl-L-cysteine ethyl ester (NACET) in cell culture media to prevent precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NACET) and why is it used in cell culture?
A1: this compound (NACET) is a more cell-permeable derivative of N-acetylcysteine (NAC).[1] Due to its increased lipophilicity, NACET can more readily cross cell membranes, where it is converted into cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1] It is used in cell culture to replenish intracellular GSH levels, thereby protecting cells from oxidative stress.
Q2: Why is my NACET solution precipitating in the cell culture medium?
A2: Precipitation of NACET in cell culture media can be attributed to several factors:
-
pH Imbalance: NACET solutions can be acidic. The addition of a low-pH NACET stock solution to the buffered media can cause a local drop in pH, leading to the precipitation of NACET or other media components like salts and proteins.
-
Low Temperature of Media: Adding a concentrated stock solution to cold media can decrease the solubility of NACET and other media components, causing them to precipitate.
-
High Concentration: The final working concentration of NACET may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Improper Mixing: Inadequate mixing upon addition of the stock solution can lead to localized high concentrations of NACET, causing it to "crash out" of solution.
-
Instability: Aqueous solutions of NACET are not recommended for storage for more than one day.[2] Over time, NACET can degrade, which may contribute to the formation of insoluble byproducts.
Q3: Can I store NACET solutions?
A3: It is highly recommended to prepare fresh aqueous working solutions of NACET for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding NACET to media | The final concentration of NACET is too high. | Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| The pH of the NACET stock solution is too low. | Adjust the pH of your aqueous NACET stock solution to ~7.4 with NaOH before adding it to the media. | |
| The media is too cold. | Always use pre-warmed (37°C) cell culture media for preparing your final NACET solution.[3] | |
| Improper mixing technique. | Add the NACET stock solution dropwise into the vortex of the media while gently swirling to ensure rapid and even dispersion. | |
| Precipitation appears after a few hours or days in the incubator | NACET is degrading over time. | Prepare fresh NACET-containing media for each experiment. For long-term experiments, consider replacing the media with freshly prepared NACET-containing media every 24-48 hours. |
| The pH of the media is shifting in the incubator. | Ensure your media is properly buffered for the CO2 concentration in your incubator. | |
| Evaporation of media is increasing NACET concentration. | Ensure proper humidification in the incubator to prevent evaporation. | |
| Cloudiness or turbidity in the media | Fine particulate precipitation of NACET or media components. | Examine a sample under a microscope to confirm it is a chemical precipitate and not microbial contamination. If it is a precipitate, follow the solutions for immediate precipitation. |
| Microbial contamination. | If microbial contamination is suspected, discard the culture and thoroughly decontaminate your workspace and equipment. |
Data Presentation
Table 1: Solubility and Stability of NACET
| Parameter | Value | Notes |
| Solubility in DMSO | ~30 mg/mL | A stock solution can be made in DMSO.[2] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | Organic solvent-free aqueous solutions can be prepared.[2] |
| Solubility in Water | 60 mg/mL | |
| Storage of Aqueous Solutions | Not recommended for more than one day | Prepare fresh for each experiment.[2] |
| Storage of DMSO Stock Solutions | Aliquot and store at -20°C | Avoid repeated freeze-thaw cycles. |
| Storage of Powder | -20°C | Stable for at least 4 years.[2] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution of NACET
This protocol is recommended when DMSO is not desired in the final culture conditions.
-
Weighing NACET: Accurately weigh the required amount of NACET powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile, deionized water or PBS (pH 7.2) to the tube. Vortex briefly to dissolve the powder.
-
pH Adjustment:
-
Carefully measure the pH of the solution using a calibrated pH meter or pH strips. The initial pH is likely to be acidic.
-
Add 1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 7.2-7.4.
-
-
Final Volume Adjustment: Add sterile water or PBS to reach the final desired stock concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Usage: Use the freshly prepared, pH-adjusted stock solution immediately.
Protocol 2: Preparation of a Working Solution of NACET in Cell Culture Media from a DMSO Stock
This is the most common method for preparing NACET for cell culture experiments.
-
Prepare a Concentrated DMSO Stock: Dissolve NACET in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Aliquot and store at -20°C.
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform a serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration (e.g., 10 mM or 1 mM) in pre-warmed media.
-
Prepare Final Working Solution:
-
Gently swirl the pre-warmed media.
-
Add the required volume of the intermediate NACET solution (or the concentrated stock if not preparing an intermediate) dropwise into the vortex of the swirling media. This ensures rapid and even distribution.
-
The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Signaling Pathway
Caption: Mechanism of NACET in mitigating oxidative stress.
Experimental Workflow
References
Technical Support Center: Analysis of NACET Degradation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of N-acetylcysteine ethyl ester (NACET) degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of NACET?
NACET is a prodrug of N-acetylcysteine (NAC) and is susceptible to degradation, primarily through hydrolysis and oxidation. In aqueous solutions, NACET is expected to hydrolyze to form NAC and ethanol. NAC itself is prone to oxidation, especially in solutions exposed to air, forming the dimer N,N'-diacetyl-L-cystine.[1][2] Under various stress conditions, other degradation products of the resulting NAC can also be expected.
A summary of potential degradation products, primarily based on known impurities of the related compound NAC, is provided in the table below.
Table 1: Potential Degradation Products of NACET and Related Impurities of NAC
| Compound Name | Abbreviation | Potential Origin |
| N-Acetylcysteine | NAC | Hydrolysis of NACET |
| N,N'-diacetyl-L-cystine | Di-NAC | Oxidation of NAC |
| L-cystine | Impurity/degradation | |
| L-cysteine | Impurity/degradation | |
| N,S-diacetylcysteine | Impurity/degradation |
Q2: What are the critical parameters for developing a stability-indicating HPLC method for NACET?
Developing a robust, stability-indicating HPLC method for NACET requires careful consideration of several parameters to ensure the separation of the parent compound from its potential degradation products.
-
Column Selection: A reversed-phase C18 column is commonly used for the analysis of NAC and its derivatives and is a good starting point for NACET method development.[1][3]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. Acidic conditions (e.g., pH 2-3) are often employed to ensure the reproducibility of the analysis of cysteine derivatives.[3] A stock solution of NACET in a Britton-Robinson buffer at pH 2 has been shown to be stable for a month at 4°C.
-
Solvent Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or an ion-pairing agent like octane (B31449) sulphonate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically required to achieve adequate separation of NACET and its more polar degradation products.[3]
-
Detector: UV detection at a low wavelength, such as 212 nm or 214 nm, is commonly used for the detection of NAC and its related substances.[4][5]
-
Sample Diluent: The choice of diluent is important to prevent degradation of NACET during sample preparation. Using a diluent with a low pH, such as 0.3 M hydrochloric acid, can help to minimize degradation.[3]
Q3: How should I prepare NACET solutions to minimize degradation before HPLC analysis?
Given NACET's susceptibility to hydrolysis, proper handling and preparation of solutions are crucial for accurate analysis.
-
Use Freshly Prepared Solutions: It is recommended to prepare aqueous solutions of NACET fresh and not to store them for more than one day.[6]
-
Control pH: If aqueous solutions are necessary, consider using a buffer with a low pH (e.g., pH 2-3) to improve stability.
-
Use Organic Solvents for Stock Solutions: For stock solutions, consider using organic solvents like DMSO or dimethylformamide, in which NACET is soluble.[6] These stock solutions can then be diluted into an appropriate aqueous buffer immediately before analysis.
-
Refrigeration: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C for long-term storage of powder) to slow down degradation.[3][6] For aqueous solutions, storage at 4°C is recommended for short-term use.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of NACET and its degradation products.
Issue 1: Rapidly shifting retention times for the NACET peak.
-
Possible Cause: This is often indicative of column equilibration issues or changes in the mobile phase composition. The retention of thiol-containing compounds can be sensitive to the mobile phase pH.
-
Troubleshooting Steps:
-
Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.
-
Verify the accuracy of the mobile phase preparation, including the pH of the aqueous buffer.
-
Check for leaks in the HPLC system that could lead to fluctuations in mobile phase composition.
-
Issue 2: Appearance of a new, large peak at an earlier retention time with a corresponding decrease in the NACET peak area.
-
Possible Cause: This is a strong indication of NACET degradation, likely hydrolysis to the more polar NAC.
-
Troubleshooting Steps:
-
Prepare a fresh sample in a pre-chilled, acidic diluent and inject it immediately.
-
Review the sample preparation procedure to minimize the time the sample spends in an aqueous environment at neutral or basic pH.
-
If possible, use a reference standard of NAC to confirm the identity of the new peak by comparing retention times.
-
Issue 3: Poor peak shape (tailing) for the NACET peak.
-
Possible Cause: Peak tailing can result from secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is appropriate to suppress the ionization of any silanol (B1196071) groups on the silica-based column.
-
Check for column contamination or degradation. A column wash with a strong solvent may be necessary.
-
Consider using a different brand or type of C18 column, as subtle differences in manufacturing can affect peak shape for sensitive compounds.
-
Issue 4: The appearance of a broad, late-eluting peak in the chromatogram.
-
Possible Cause: This could be the dimer of NAC (N,N'-diacetyl-L-cystine), which is less polar than NAC and will have a longer retention time in reversed-phase HPLC.
-
Troubleshooting Steps:
-
If a standard is available, inject a solution of N,N'-diacetyl-L-cystine to confirm its retention time.
-
If analyzing samples that have been exposed to air or oxidizing conditions, the presence of this peak is more likely.
-
Ensure that the gradient elution runs for a sufficient time to elute all potential degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of NACET
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products of NACET.
-
Preparation of Stock Solution: Prepare a stock solution of NACET in an appropriate solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature for a specified time (e.g., 30, 60, 120 minutes).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature for a specified time (e.g., 1, 2, 4 hours).
-
Thermal Degradation: Heat the stock solution at 80°C for a specified time (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
-
Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Example HPLC Method for NAC and Related Substances
The following method, adapted from literature for NAC, can be used as a starting point for developing a method for NACET and its degradation products.[3]
-
Column: Cadenza C18 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.01 M Octane sulphonate, pH adjusted to 2.2 with orthophosphoric acid
-
Mobile Phase B: Methanol and Acetonitrile (80:20 v/v)
-
Gradient: A gradient program should be developed to ensure separation. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: 212 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Caption: Potential degradation pathway of NACET.
Caption: Troubleshooting workflow for HPLC analysis of NACET.
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. s10901.pcdn.co [s10901.pcdn.co]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing NACET Concentration for Antioxidant Assays
Welcome to the technical support center for N-Acetyl-L-Cysteine Ethyl Ester (NACET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing NACET concentrations for various antioxidant assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with NACET in a question-and-answer format.
Q1: My NACET solution appears cloudy or precipitated. What should I do?
A1: Cloudiness or precipitation in your NACET solution can be due to several factors:
-
Solubility Issues: NACET is more lipophilic than its parent compound, N-Acetylcysteine (NAC). While it is soluble in water, high concentrations may require assistance to fully dissolve.
-
Solution: Prepare stock solutions in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting to the final concentration in your aqueous assay buffer. For cell culture, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.
-
-
Low Temperature: Storing NACET solutions at low temperatures can cause it to precipitate.
-
Solution: Gently warm the solution to 37°C to redissolve the NACET. Always ensure the solution is clear before use.
-
-
pH of the Solution: The pH of your buffer can affect the solubility of NACET.
-
Solution: For aqueous solutions, adjusting the pH to neutral (7.0-7.4) can improve solubility.
-
Q2: I am observing high variability in my antioxidant assay results with NACET. What are the possible causes?
A2: High variability can stem from several sources:
-
Inconsistent Sample Preparation: Errors in pipetting, especially with small volumes of concentrated stock solutions, can lead to significant variations.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of your NACET dilution to add to your assay wells for greater consistency.
-
-
NACET Degradation: NACET, like other thiol-containing compounds, can be susceptible to oxidation.
-
Solution: Prepare fresh working solutions of NACET for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
-
Reaction Kinetics: The reaction between NACET and the radical in assays like DPPH and ABTS may not have reached its endpoint at the time of measurement.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
-
-
Light Sensitivity: Some reagents used in antioxidant assays, such as the DPPH radical, are light-sensitive.
-
Solution: Keep solutions containing light-sensitive reagents in amber vials or wrapped in aluminum foil and minimize their exposure to light during the experiment.
-
Q3: My NACET treatment is causing cell death in my cellular antioxidant assay. How can I address this?
A3: Unintended cytotoxicity can confound the results of your cellular antioxidant assays.
-
High NACET Concentration: While NACET is generally considered safe for cells at appropriate concentrations, very high doses can be toxic.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range of NACET for your specific cell line. This is typically done using a cell viability assay like the MTT or trypan blue exclusion assay.
-
-
Solvent Toxicity: The solvent used to dissolve NACET (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (usually less than 0.5% for DMSO).
-
-
pH Shift in Media: Dissolving high concentrations of NACET directly into the cell culture media can alter its pH.
-
Solution: Prepare a concentrated stock solution of NACET and dilute it to the final working concentration in the media. Check the pH of the final media and adjust if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using NACET over NAC in antioxidant assays?
A1: The primary advantage of NACET over NAC is its superior bioavailability and cell permeability.[1][2] NACET is a more lipophilic form of NAC, allowing it to more readily cross cell membranes.[1][2] Once inside the cell, it is converted to NAC and cysteine, leading to a more efficient increase in intracellular glutathione (B108866) (GSH) levels, the body's master antioxidant.[1][3] This means that NACET can exert its antioxidant effects at lower concentrations than NAC.[4]
Q2: How should I prepare and store NACET stock solutions?
A2: For in vitro assays like DPPH and ABTS, a stock solution of NACET can be prepared in methanol (B129727) or ethanol. For cellular assays, a stock solution in DMSO is common. A 1.0 x 10⁻² mol L⁻¹ stock solution of NACET can be prepared by dissolving 191.2 mg of NACET in a 100 mL Britton-Robinson buffer solution at pH = 2.[5] This stock solution is reported to be stable for one month when stored at 4°C.[5] For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical concentration range for NACET in antioxidant assays?
A3: The optimal concentration of NACET will vary depending on the specific assay and the experimental conditions.
-
In Vitro Chemical Assays (DPPH, ABTS): A typical concentration range to test would be from 10 µM to 1 mM. You will need to perform a dose-response curve to determine the IC50 value (the concentration that scavenges 50% of the radicals).
-
Cellular Antioxidant Assays: For cell-based assays, a starting concentration range of 100 µM to 1 mM is often used.[4] However, it is crucial to first determine the non-toxic concentration range for your specific cell line.
Q4: How does NACET exert its antioxidant effects?
A4: NACET's primary mechanism of antioxidant action is through its ability to replenish intracellular glutathione (GSH).[1][3] NACET readily enters cells, where it is hydrolyzed to NAC and cysteine. Cysteine is a rate-limiting substrate for the synthesis of GSH. By increasing the intracellular pool of cysteine, NACET boosts GSH levels, which in turn enhances the cell's capacity to neutralize reactive oxygen species (ROS). Additionally, NACET has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6][7]
Data Presentation
The following tables summarize quantitative data comparing NACET and NAC.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | NAC | NACET | Reference(s) |
| Bioavailability | Low (estimated 3-6%) | High (exceeding 60%) | [1] |
| Cell Permeability | Poor | High | [1][2][4] |
| Lipophilicity | Low | High | [1][2] |
Table 2: Comparative Antioxidant Activity Data (Illustrative)
| Assay | Compound | IC50 / Effective Concentration | Cell Type (if applicable) | Reference(s) |
| DPPH Radical Scavenging | NAC | ~89.23 µM (at 50 min) | N/A | [8] |
| DPPH Radical Scavenging | NACA (NAC amide) | Higher than NAC | N/A | [9] |
| Cellular GSH Increase | NAC | No significant increase at tested concentrations | ARPE-19 | [4] |
| Cellular GSH Increase | NACET | Significant increase at 0.2 mM and 1 mM | ARPE-19 | [4] |
| Protection from Oxidative Stress | NAC | Required higher concentrations (e.g., >1 mM) | ARPE-19 | [4] |
| Protection from Oxidative Stress | NACET | Effective at 5-10 times lower concentrations than NAC | ARPE-19 | [4] |
Note: Direct comparative IC50 values for NACET in DPPH and ABTS assays are not widely available in the literature and represent an area for further research. The data presented for NAC in the DPPH assay is for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for key antioxidant assays adapted for the evaluation of NACET.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store this solution in an amber bottle at 4°C.
-
Prepare a stock solution of NACET (e.g., 10 mM) in methanol.
-
From the NACET stock solution, prepare a series of dilutions in methanol to achieve final concentrations ranging from 10 µM to 1 mM.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same concentration range.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the NACET dilutions, positive control, or methanol (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes. The optimal incubation time should be determined from a kinetic study.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the NACET sample or positive control.
-
The IC50 value (the concentration of NACET that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the NACET concentration.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of NACET and a series of dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the NACET dilutions, positive control, or solvent blank to the respective wells.
-
Mix and incubate at room temperature for 6-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in response to a peroxyl radical generator.[11][12]
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom microplate until the cells reach 80-90% confluency.
-
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 25 µM in serum-free medium) and incubate for 1 hour at 37°C.
-
-
NACET Treatment:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add different concentrations of NACET (prepared in serum-free medium) to the cells and incubate for a predetermined time (e.g., 1-4 hours). Remember to include a vehicle control.
-
-
Induction of Oxidative Stress:
-
Remove the NACET-containing medium and wash the cells with PBS.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the cells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence kinetically using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Readings should be taken every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence readings of each sample.
-
The CAA value can be calculated as the percentage decrease in the AUC of the NACET-treated cells compared to the control cells.
-
Mandatory Visualizations
Signaling Pathway of NACET's Antioxidant Action
Caption: NACET's mechanism of action, enhancing cellular antioxidant defenses.
Experimental Workflow for Optimizing NACET Concentration
Caption: Workflow for determining the optimal NACET concentration in antioxidant assays.
Troubleshooting Decision Tree for NACET Assays
Caption: A decision tree for troubleshooting common issues in NACET antioxidant assays.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science.gov [science.gov]
- 9. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Acetylcysteine Ethyl Ester (NACET) Animal Studies
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with N-acetylcysteine ethyl ester (NACET) in animal studies, particularly concerning its apparent low plasma bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why are my plasma concentrations of NACET unexpectedly low after oral administration?
This is a common and expected observation. The perceived "low bioavailability" of NACET in plasma is not due to poor absorption but rather a unique pharmacokinetic feature.[1][2][3][4][5][6]
-
High Lipophilicity and Cell Permeability: The esterification of N-acetylcysteine (NAC) to create NACET drastically increases its lipophilicity (the ability to dissolve in fats).[1][7][8] This change allows NACET to readily cross cell membranes.[2][7][9]
-
Rapid Cellular Uptake and Trapping: Upon absorption from the gut, NACET is distributed quickly into tissues and rapidly enters cells.[2][3][4] Inside the cells, it is immediately hydrolyzed by intracellular enzymes called esterases back into NAC and then cysteine.[3][8] This intracellular conversion "traps" the molecule, preventing it from re-entering circulation in its original form.[1][3]
-
Result: Consequently, while the compound is effectively absorbed and delivered to tissues, its concentration in plasma remains very low.[2][3][4][5] The key therapeutic goal of NACET—increasing intracellular cysteine and glutathione (B108866) (GSH) levels—is achieved despite low plasma levels of the parent drug.[1][2][3] In fact, NACET has been shown to be significantly more effective than NAC at increasing GSH content in most tissues, including the brain.[1][2][3][6]
Q2: How does the bioavailability of NACET compare to traditional NAC?
NACET exhibits far superior bioavailability and cellular delivery compared to its precursor, NAC.
-
NAC's Limitations: NAC is a hydrophilic (water-soluble) molecule with poor cell membrane penetrability.[7][10] Its oral bioavailability is very low, estimated to be between 4% and 10%, due to extensive first-pass metabolism in the gut wall and liver where it is deacetylated.[11][12][13][14][15]
-
NACET's Advantage: By adding an ethyl ester group, NACET becomes more lipophilic, which greatly improves its ability to be absorbed and to cross cell membranes.[1][7][16] Studies in rats have demonstrated that the oral bioavailability of NACET is around 60%, a dramatic improvement over NAC.[1][2]
Pharmacokinetic Parameter Comparison (Rats)
| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) | Reference |
| Oral Bioavailability | < 10% | ~60% | [1][2][12][14] |
| Plasma Cmax (Oral) | ~69 µM | ~96 µM | [2] |
| Plasma Tmax (Oral) | ~120 min | ~10 min | [2] |
| Key Feature | Low absorption and high first-pass metabolism.[13][14] | Rapidly absorbed and quickly sequestered into cells from plasma.[2][3] |
Q3: What are the best practices for formulating and administering NACET?
Proper formulation and administration are critical for reproducible results.
-
Formulation: Due to its lipophilicity, NACET is not readily soluble in simple aqueous solutions. While specific vehicles are often experiment-dependent, researchers have successfully used suspensions in oils (e.g., corn oil) or aqueous vehicles containing suspending agents for oral gavage. The formulation should be prepared fresh daily if its stability in the chosen vehicle is unknown. Note that NACET has a strong sulfur smell, which is normal.[17]
-
Administration Route: Oral gavage is the most common and effective route for delivering a precise dose in preclinical animal studies.[18][19][20] Intravenous (IV) administration can also be used but results in a very short plasma half-life.[2] The chosen route should align with the intended clinical application.
Q4: How should I collect and process blood or tissue samples to ensure accurate measurement?
Sample handling is a critical source of potential error due to NACET's instability.
-
Rapid Hydrolysis: NACET is rapidly hydrolyzed to NAC by esterases present in plasma and tissues.[16] This process can continue ex vivo (in the sample tube after collection), leading to artificially low NACET measurements.
-
Inhibition of Esterases: To prevent ex vivo hydrolysis, blood samples should be collected in tubes containing both an anticoagulant (e.g., EDTA) and a general esterase inhibitor such as phenylmethylsulfonyl fluoride (B91410) (PMSF).[16] However, some studies note that PMSF may be ineffective in plasma and that a chelator like DTPA might be required.[16]
-
Immediate Processing: Immediately after collection, plasma should be separated by centrifugation at 4°C.
-
Acidification and Freezing: The resulting plasma or tissue homogenate should be immediately acidified (e.g., with perchloric acid) to precipitate proteins and stabilize the thiol groups.[21] Samples should then be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
Q5: What analytical methods are suitable for quantifying NACET?
Quantification of NACET requires specific and sensitive analytical techniques.
-
HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. It offers high sensitivity and specificity to distinguish NACET from its metabolites (NAC, cysteine).[22][23]
-
Derivatization: Because thiols can be unstable, derivatization of the sulfhydryl group prior to analysis is often necessary to ensure stability and improve chromatographic properties.[2][24]
-
Spectrophotometry: For pharmaceutical preparations (not typically for biological samples), methods based on the reduction of Cu(II) complexes by NACET can be used.[24][25][26]
Visualizations and Workflows
Metabolic and Cellular Uptake Pathway
This diagram illustrates how NACET is absorbed and processed at the cellular level to boost glutathione.
Caption: Intracellular conversion pathway of NACET.
General Experimental Workflow
This workflow outlines the key steps from animal dosing to final data analysis for a typical NACET pharmacokinetic study.
Caption: Standard workflow for NACET animal experiments.
Troubleshooting Low NACET Detection
Use this flowchart to diagnose potential reasons for lower-than-expected NACET measurements in your samples.
Caption: Decision tree for troubleshooting NACET results.
Experimental Protocols
Protocol 1: Preparation of NACET for Oral Gavage
-
Calculate Dosage: Determine the required dose in mg/kg for the study animal.
-
Weigh Compound: Accurately weigh the NACET powder in a fume hood.
-
Select Vehicle: Choose an appropriate vehicle. For a simple suspension, sterile corn oil or a 0.5% carboxymethylcellulose (CMC) solution in water can be used.
-
Prepare Suspension:
-
Add a small amount of the vehicle to the NACET powder and triturate to form a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., with a vortex mixer or magnetic stirrer) to achieve the final desired concentration.
-
-
Ensure Homogeneity: Keep the suspension continuously stirred or vortex immediately before each administration to ensure a homogenous dose is delivered.
-
Storage: Prepare the formulation fresh each day. Do not store for extended periods unless stability data in the specific vehicle is available.
Protocol 2: Oral Gavage Procedure in Mice
This protocol is a guideline. Always follow institutionally approved (IACUC) procedures.
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[20] The head and body should be aligned vertically to create a straight path to the esophagus.
-
Measure Gavage Needle: Select an appropriately sized, ball-tipped gavage needle.[18] Measure the correct insertion length by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[19][20] Do not insert past this point to avoid stomach perforation.
-
Insertion: Gently insert the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.[20][27] The animal should swallow as the needle enters the esophagus.[19] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Never force the needle. [18][19]
-
Administration: Once the needle is in place, dispense the calculated volume slowly and steadily.[28][27]
-
Withdrawal: After administration, remove the needle gently along the same path of insertion.[28]
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress (e.g., gasping, blue-tinged mucous membranes), which could indicate accidental tracheal administration.[18] Euthanasia is required if this occurs.
References
- 1. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ovid.com [ovid.com]
- 6. bluelight.org [bluelight.org]
- 7. nbinno.com [nbinno.com]
- 8. buynacet.com [buynacet.com]
- 9. nbinno.com [nbinno.com]
- 10. What’s Better Than NAC? | NACET.com [nacet.com]
- 11. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is NACET? | Brain and Immune Health Formula | NACET.com [nacet.com]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. research.fsu.edu [research.fsu.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of this compound (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of this compound (NACET) by Sequential Injection Analysis | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. research-support.uq.edu.au [research-support.uq.edu.au]
- 28. ouv.vt.edu [ouv.vt.edu]
Challenges in long-term stability of NACET stock solutions
Welcome to the technical support center for N-acetylcysteine ethyl ester (NACET) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges related to the long-term stability of NACET solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing NACET stock solutions?
A1: NACET is soluble in various organic solvents and aqueous buffers. For biological experiments, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide, where its solubility is approximately 30 mg/mL.[1] For direct use in aqueous systems, it can be dissolved in buffers like PBS (pH 7.2) with a solubility of about 10 mg/mL.[1] When using organic solvents, it is recommended to purge the solvent with an inert gas to minimize oxidation.[1]
Q2: What are the optimal storage conditions for NACET?
A2: The storage conditions for NACET depend on its form:
-
Crystalline Solid: As a solid, NACET is stable for at least four years when stored at -20°C.[1]
-
Organic Stock Solutions (e.g., in DMSO): While specific long-term stability data is limited, it is best practice to store these solutions at -20°C or -80°C and use them as fresh as possible. Purging with an inert gas before sealing and storage can help prevent oxidation.[1]
-
Aqueous Solutions: Aqueous solutions of NACET are not recommended for storage for more than one day.[1] A study on a 1.0 x 10⁻² mol L⁻¹ NACET stock solution in Britton-Robinson buffer at pH 2 found it to be stable for one month at 4°C.[2] However, at physiological pH (e.g., 7.2), hydrolysis and oxidation are more likely to occur.
Q3: What are the common signs of NACET degradation in a stock solution?
A3: Visual signs of degradation can include:
-
Color Change: A change in color, such as a yellowish tint, may indicate oxidation or other chemical changes.
-
Precipitation: While some precipitation may be due to solubility issues at low temperatures and can be redissolved by vortexing, persistent precipitation can be a sign of degradation product formation.[3]
-
Cloudiness or Haze: The appearance of turbidity in a solution that was initially clear can indicate the formation of insoluble degradation products.
Q4: What are the primary degradation pathways for NACET in solution?
A4: The main degradation pathways for NACET are believed to be similar to those of N-acetylcysteine (NAC) and include:
-
Oxidation: The thiol (-SH) group of NACET is susceptible to oxidation, leading to the formation of a disulfide dimer, N,N'-diacetyl-L-cystine ethyl ester (Di-NACET). This is a primary concern for long-term stability.[4][5][6]
-
Hydrolysis: As an ester, NACET can undergo hydrolysis, particularly in aqueous solutions with non-optimal pH, to form N-acetylcysteine (NAC) and ethanol.[7][8]
-
Deacetylation: The acetyl group may be cleaved, leading to the formation of cysteine ethyl ester.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate observed in frozen stock solution upon thawing. | Low temperature decreasing solubility. | Warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.[3] If it does not redissolve, it may be a degradation product. |
| Solution turns yellow over time. | Oxidation of the thiol group. | Prepare fresh stock solutions more frequently. Store under an inert gas (e.g., argon or nitrogen). Minimize exposure to light and air. |
| Inconsistent experimental results with the same stock solution. | Degradation of NACET leading to lower active concentration. | Verify the concentration and purity of the stock solution using an analytical method like HPLC. Prepare fresh solutions for critical experiments. |
| Loss of biological activity. | Hydrolysis to NAC, which has different cell permeability, or oxidation to the less active dimer.[8] | Confirm the identity and purity of the NACET solution. Consider preparing fresh solutions immediately before use. |
Quantitative Data Summary
The stability and solubility of NACET can be influenced by several factors. The following tables summarize key quantitative data found in the literature.
Table 1: Solubility of NACET
| Solvent | pH | Approximate Solubility | Reference |
| PBS | 7.2 | 10 mg/mL | [1] |
| DMSO | - | 30 mg/mL | [1] |
| Dimethylformamide | - | 30 mg/mL | [1] |
Table 2: Stability of NACET and a Related Compound (NAC)
| Compound | Concentration & Solvent | Storage Condition | Stability | Reference |
| NACET | 1.0 x 10⁻² mol L⁻¹ in Britton-Robinson buffer (pH 2) | 4°C | Stable for 1 month | [2] |
| NACET | Aqueous Solution | Not specified | Not recommended for > 1 day | [1] |
| NAC | 25 mg/mL in D5W | Refrigerated (5 ± 3°C) | Dimer > 0.5% after 7 days | [4] |
| NAC | 25 mg/mL in D5W | Ambient (25 ± 2°C) | Dimer > 0.5% after 2 days | [4] |
Experimental Protocols
Protocol 1: General Workflow for Assessing NACET Stock Solution Stability
This protocol outlines a general approach to systematically evaluate the stability of your NACET stock solutions over time.
Methodology:
-
Preparation: Prepare a fresh, concentrated stock solution of NACET in the solvent of interest. Immediately after preparation (T=0), take a sample for initial analysis.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple smaller, airtight vials to avoid repeated freeze-thaw cycles of the entire stock. Store these aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1 day, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis:
-
Visual Inspection: Note any changes in color, clarity, or the presence of precipitate.
-
Analytical Chemistry: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining NACET and detect the formation of degradation products like the disulfide dimer. A typical method would involve a C18 column with a mobile phase of acidified water and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][9]
-
Functional Assay: If applicable, test the biological activity of the stored NACET to ensure it remains effective.
-
-
Data Interpretation: Compare the results from each time point to the initial T=0 data to determine the rate of degradation under each storage condition.
Protocol 2: HPLC Method for NACET and Related Substances (Adapted from NAC protocols)
This is a representative method adapted from literature for N-acetylcysteine (NAC) and can be optimized for NACET.
-
Objective: To separate and quantify NACET and its primary oxidative degradation product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Stationary Phase: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01M octane (B31449) sulfonate at pH 2.2) and an organic modifier like methanol and/or acetonitrile.[9] The low pH helps to stabilize the thiol group during analysis.[10]
-
Detection: UV detection at a wavelength appropriate for NACET (e.g., around 210-220 nm).
-
Sample Preparation: Dilute the NACET stock solution in a diluent that minimizes degradation, such as 0.3 M hydrochloric acid or a buffer containing a reducing agent like DTT or TCEP if significant oxidation is observed during sample processing.[9][10]
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 6. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. buynacet.com [buynacet.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. s10901.pcdn.co [s10901.pcdn.co]
NACET Interference with Common Fluorescent Research Probes: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential interferences when using N-acetylcysteine ethyl ester (NACET) in conjunction with common fluorescent research probes.
Frequently Asked Questions (FAQs)
General
Q1: What is NACET and why is it used in research? A: N-acetylcysteine ethyl ester (NACET) is a highly cell-permeable derivative of N-acetylcysteine (NAC).[1] Due to its increased lipophilicity, NACET efficiently crosses cell membranes and is rapidly hydrolyzed intracellularly to NAC and then cysteine.[1][2] Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[2][3] Consequently, NACET is often used to replenish intracellular GSH levels, study the effects of oxidative stress, and protect cells from reactive oxygen species (ROS)-induced damage.[1][3]
Q2: How does NACET's primary mechanism of action affect fluorescence-based assays? A: NACET's primary effect is to boost intracellular glutathione (GSH) levels and scavenge reactive oxygen species (ROS).[3][4] This directly impacts assays designed to measure these analytes. For ROS-sensitive probes, NACET will cause a biological signal reduction. For GSH-sensitive probes, it will cause a biological signal increase. It is crucial to distinguish this intended biological effect from unintended chemical interference with the probe itself.
Q3: Can NACET directly react with fluorescent probes? A: Yes, this is a possibility. NACET and its metabolites (NAC, cysteine) contain a nucleophilic thiol (-SH) group.[5] This group can potentially engage in a Michael addition reaction or a nucleophilic substitution with electrophilic components of some fluorescent dyes, leading to an alteration of their fluorescent properties.[6] Researchers should always consider the chemical structure of their probe and run appropriate controls to test for direct chemical interactions.
Probe-Specific Issues
Q4: I'm using a ROS-sensitive dye like DCFH-DA or CellROX™ Green and my signal is significantly lower in NACET-treated cells. Is this interference? A: This is most likely the expected biological outcome, not an artifact. NACET is a potent antioxidant that works by increasing levels of GSH, which in turn neutralizes ROS.[3][4] A decrease in the signal from a ROS-sensitive probe is indicative of NACET's efficacy in reducing oxidative stress. To confirm this, you can use a positive control (e.g., H₂O₂ or t-BOOH) to induce ROS and observe if NACET pretreatment prevents the expected signal increase.[3]
Q5: My signal from a glutathione-specific probe (e.g., ThiolTracker™, monochlorobimane) is much higher after NACET treatment. Is the probe working correctly? A: Yes, this indicates your experiment is likely working as expected. NACET is designed to increase intracellular GSH.[1][3] Probes that react with thiols will show a corresponding increase in fluorescence as the concentration of their target (GSH) rises. This is a direct measurement of NACET's biological activity.
Q6: I am observing changes in the fluorescence of my mitochondrial membrane potential (MMP) dye (e.g., JC-1, TMRE) with NACET treatment. What does this mean? A: NACET has been shown to protect mitochondria from oxidative damage and can help restore or maintain the mitochondrial membrane potential (ΔΨm).[7][8][9] In cells under oxidative stress, you might observe that NACET treatment prevents the dissipation of MMP, leading to a higher ratio of red-to-green fluorescence with the JC-1 probe, for example.[9] This is a biological effect of mitochondrial protection.
Q7: Could NACET affect the fluorescence of pH-sensitive probes? A: This is a potential source of interference. The intracellular hydrolysis of NACET produces N-acetylcysteine, an amino acid. Significant changes in its intracellular concentration could potentially alter local or bulk cytosolic pH. Since the fluorescence of many probes (e.g., fluorescein (B123965) and its derivatives) is highly pH-dependent, any pH shift could alter their signal independently of the analyte they are designed to measure.[10][11] It is critical to run controls to assess the effect of NACET on intracellular pH if using a pH-sensitive fluorophore.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Fluorescent Signal
| Possible Cause | Troubleshooting Steps | Recommended Control Experiments |
| Biological ROS Scavenging | This is the expected outcome for ROS-sensitive probes (e.g., DCFH-DA, CellROX™). NACET reduces ROS levels.[4] | 1. Positive Control: Treat cells with an oxidant (e.g., 500 µM H₂O₂) with and without NACET pretreatment to confirm NACET's protective effect.[3] 2. Time Course: Measure ROS levels at different time points after NACET addition to observe the dynamics of ROS reduction. |
| Direct Chemical Quenching | The thiol group on NACET or its metabolites may directly interact with and quench the fluorophore. | 1. Cell-Free Assay: Mix your fluorescent probe with NACET in a cuvette or multi-well plate using buffered saline (PBS) that mimics intracellular pH. Measure fluorescence over time to detect any direct quenching. |
| pH-Induced Signal Change | NACET metabolites may alter intracellular pH, reducing the quantum yield of a pH-sensitive dye.[10] | 1. Intracellular pH Measurement: Use a ratiometric pH-sensitive probe (e.g., BCECF-AM) to determine if NACET treatment alters cytosolic pH in your cell model. |
Issue 2: Unexpected Increase in Fluorescent Signal
| Possible Cause | Troubleshooting Steps | Recommended Control Experiments |
| Biological GSH Increase | This is the expected outcome for thiol-reactive probes (e.g., ThiolTracker™, monochlorobimane).[3] | 1. Dose-Response: Treat cells with increasing concentrations of NACET to confirm that the signal increase is dose-dependent.[3] 2. GSH Depletion Control: Co-treat with a GSH synthesis inhibitor (e.g., buthionine sulfoximine, BSO) to see if it prevents the NACET-induced signal increase. |
| Direct Chemical Reaction | NACET may react with the probe to create a more fluorescent product. This is common for probes designed to detect thiols but could be an artifact for other probes. | 1. Cell-Free Assay: Mix your probe with NACET in a cell-free buffer. An increase in fluorescence indicates a direct chemical reaction. |
| Autofluorescence | NACET itself is not fluorescent, but it could induce cellular changes that increase autofluorescence. | 1. Unstained Control: Image NACET-treated cells that have not been loaded with any fluorescent probe. Use the same imaging settings to check for any increase in background fluorescence. |
Data & Experimental Protocols
Quantitative Data Summary
The following tables summarize key quantitative data regarding NACET's properties and effects.
Table 1: Reactivity of NACET vs. NAC with Oxidizing Agents Data adapted from a study on retinal pigment epithelial cells, demonstrating NACET's faster direct reactivity compared to NAC.[3]
| Oxidizing Agent | Thiol Compound | Half-Life (t₁/₂) in minutes |
| H₂O₂ | NAC | 8.81 ± 0.45 |
| H₂O₂ | NACET | 1.16 ± 0.18 |
| t-BOOH | NAC | 88.3 ± 4.51 |
| t-BOOH | NACET | 12.2 ± 0.8 |
Table 2: Effect of NACET on Intracellular Glutathione (GSH) Levels Data summarized from a study in ARPE-19 cells treated for 24 hours.[3]
| Treatment | Intracellular GSH (Fold Change vs. Control) |
| Control | 1.0 |
| 0.2 mM NAC | ~1.1 (Not significant) |
| 1 mM NAC | ~1.2 (Not significant) |
| 0.2 mM NACET | ~2.0 (Significant) |
| 1 mM NACET | ~2.5 (Significant) |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS with 2',7'–dichlorofluorescin diacetate (DCFH-DA)
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
NACET Pretreatment: Treat cells with the desired concentration of NACET (e.g., 1 mM) or vehicle control for a specified duration (e.g., 1-4 hours).
-
Probe Loading: Remove the treatment media and wash cells once with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free media) and incubate for 30-45 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress (Optional): Wash cells once with PBS. Add a known ROS inducer (e.g., 500 µM H₂O₂) in PBS or media to the appropriate wells.
-
Fluorescence Measurement: Immediately measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm. Read the plate kinetically for 1-2 hours or as a single endpoint.
-
Data Analysis: Subtract the background fluorescence from unstained wells. Normalize the fluorescence of treated wells to the vehicle control.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
-
Cell Treatment: Seed and treat cells with NACET and/or an agent known to disrupt ΔΨm (e.g., CCCP as a positive control) in a suitable imaging plate or dish.
-
Probe Loading: Wash cells with warm PBS. Add JC-1 staining solution (typically 1-5 µg/mL) and incubate for 15-30 minutes at 37°C.[12]
-
Washing: Gently wash cells 2-3 times with warm PBS or media to remove excess probe.[12]
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Green Channel (Monomers): Ex/Em ~488/530 nm. This indicates depolarized mitochondria.
-
Red Channel (J-aggregates): Ex/Em ~561/595 nm. This indicates polarized, healthy mitochondria.
-
-
Data Analysis: Quantify the mean fluorescence intensity in both the red and green channels for multiple cells in each condition. Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization.
Visual Diagrams
NACET's Intracellular Mechanism of Action
Caption: Intracellular conversion of NACET to GSH for ROS neutralization.
Troubleshooting Workflow for Unexpected Fluorescence Results
Caption: Decision tree for troubleshooting NACET-related fluorescence data.
Workflow for Essential Control Experiments
Caption: Essential experimental controls for fluorescence assays with NACET.
References
- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buynacet.com [buynacet.com]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells | MDPI [mdpi.com]
- 10. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-L-cysteine Ethyl Ester (NACET) Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of N-Acetyl-L-cysteine ethyl ester (NACET) for experimental use. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful preparation and application of NACET solutions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving NACET?
A1: NACET is a crystalline solid that is soluble in both organic solvents and aqueous buffers. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[1] It is also soluble in water and phosphate-buffered saline (PBS).[1][2]
Q2: What is the solubility of NACET in different solvents?
A2: The solubility of NACET can vary. The following table summarizes the approximate solubility in common laboratory solvents:
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30-100 mg/mL | [1][3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | ~60-100 mg/mL | [2][3] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Q3: How should I prepare a stock solution of NACET?
A3: To prepare a stock solution, dissolve the crystalline NACET in an organic solvent of choice, such as DMSO or DMF.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For aqueous stock solutions, you can directly dissolve NACET in buffers like a Britton-Robinson buffer.[5][6][7][8]
Q4: My NACET is not dissolving completely. What should I do?
A4: If you encounter issues with dissolution, gentle heating or sonication can be used to aid the process.[9][10] Ensure that the NACET has not degraded and use high-purity solvents. For aqueous solutions, adjusting the pH might be necessary.
Q5: What is the stability of NACET in solution?
A5: Aqueous solutions of NACET are not recommended for storage for more than one day.[1] Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for about a month and at -80°C for up to six months.[2] It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Q6: Can I prepare an organic solvent-free aqueous solution of NACET?
A6: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1] The solubility in PBS at pH 7.2 is approximately 10 mg/mL.[1]
Q7: How do I prepare NACET formulations for in vivo experiments?
A7: For in vivo studies, co-solvent systems are often used. A common formulation involves first dissolving NACET in a small amount of DMSO, followed by dilution with other vehicles like PEG300, Tween-80, and saline or corn oil.[3][9] These protocols should be performed sequentially to ensure proper mixing.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer. | The final concentration of the organic solvent is too high, or the final concentration of NACET exceeds its solubility in the aqueous medium. | Decrease the volume of the stock solution used for dilution. Prepare a more diluted stock solution if necessary. Ensure the residual amount of organic solvent is insignificant, as it may have physiological effects.[1] |
| Cloudy or hazy solution after dissolving. | Incomplete dissolution or presence of impurities. | Use sonication or gentle warming to aid dissolution.[9][10] Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Change in color or odor of the solution. | Degradation of the compound. NACET is a thiol-containing compound and can undergo oxidation. | Prepare fresh solutions before each experiment. Store stock solutions under appropriate conditions (e.g., -20°C or -80°C, aliquoted, and protected from light). |
| Inconsistent experimental results. | Instability of the NACET solution or inaccurate concentration. | Always use freshly prepared dilutions.[1] Verify the concentration of your stock solution. Ensure proper storage of the solid compound at -20°C.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM NACET Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 100 mM.
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
-
Thaw a frozen aliquot of the 100 mM NACET stock solution in DMSO.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 mM). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the cells.
-
Mix the solution thoroughly by gentle pipetting before adding it to the cells.
-
It is recommended to use the prepared aqueous solution immediately and not to store it.[1]
Protocol 3: Preparation of an In Vivo Formulation
This protocol is an example and may need optimization for your specific animal model.
-
Prepare a 25 mg/mL stock solution of NACET in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL NACET stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL and mix until the solution is clear.[3][9]
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of action of NACET, the following diagrams are provided.
Caption: Workflow for preparing a NACET stock solution in DMSO.
Caption: Simplified mechanism of action of NACET within a cell.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound (N-Acetylcysteine ethyl ester; NACET) | Reactive Oxygen Species | 59587-09-6 | Invivochem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Determination of this compound (NACET) by Sequential Injection Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl-L-cysteine Ethyl Ester (NACET) Powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N-Acetyl-L-cysteine ethyl ester (NACET) powder. Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for NACET powder?
A1: For long-term storage, NACET powder should be kept at -20°C.[1][2][3][4][5][6] Some suppliers also indicate that storage at 2-8°C or 4°C is acceptable for shorter periods.[1][3] It is crucial to store the powder in a tightly sealed container to protect it from moisture and air.[7][8]
Q2: How long is NACET powder stable under recommended storage conditions?
A2: When stored at -20°C, NACET powder is stable for at least 3 to 4 years.[1][2][3][4][5][6] At 4°C, the stability is noted to be around 2 years.[1][3]
Q3: What is the appearance of high-quality NACET powder?
A3: High-quality NACET powder is typically a white to off-white crystalline solid.[2][7][8] Some sources may describe it as a light yellow powder.[9]
Q4: Can NACET powder be stored at room temperature?
A4: While some suppliers mention that NACET is stable at room temperature for a few days during shipping, long-term storage at room temperature is not recommended.[1][3][8] For optimal stability, adhere to the recommended refrigerated or frozen conditions.
Q5: How should I handle NACET powder in the laboratory?
A5: NACET powder should be handled in a well-ventilated area.[1][7][10] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, to avoid contact with skin and eyes and to prevent inhalation.[1][10] Avoid the formation of dust and aerosols.[7][10]
Troubleshooting Guide
Issue 1: The NACET powder has changed color (e.g., turned yellow or brown).
-
Possible Cause: This may indicate degradation due to exposure to air, light, or improper storage temperatures. Oxidation of the thiol group is a common degradation pathway for cysteine derivatives.
-
Solution:
-
Verify the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature (-20°C).
-
Protect the powder from light by using an opaque container or storing it in a dark place.[7]
-
If the discoloration is significant, it is advisable to test the purity of the powder before use (see Experimental Protocols section). A visual inspection for speckling may occur, but this does not always affect product quality.[11]
-
Issue 2: The NACET powder has clumped together or appears moist.
-
Possible Cause: This is likely due to moisture absorption. NACET is hygroscopic and will absorb water from the atmosphere if not stored in a tightly sealed container.
-
Solution:
-
Always store NACET powder in a desiccator or in a container with a desiccant, especially after opening.
-
Ensure the container is sealed tightly immediately after each use.
-
If clumping is observed, you can gently break up the clumps with a clean, dry spatula before weighing. However, be aware that moisture absorption may have already initiated degradation. Purity analysis is recommended.
-
Issue 3: Inconsistent results are observed in experiments using NACET.
-
Possible Cause: Inconsistent results can stem from degraded NACET, improper sample preparation, or instability of NACET in solution.
-
Solution:
-
Check Powder Integrity: Assess the purity of your NACET powder stock using a suitable analytical method like HPLC or NMR (see Experimental Protocols).
-
Solution Stability: Aqueous solutions of NACET are not stable for long periods. It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[2] For stock solutions in organic solvents like DMSO, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3][6]
-
Proper Dissolution: When preparing solutions, ensure the powder is fully dissolved. Sonication may be recommended for dissolution in some solvents.[4][12]
-
Quantitative Data Summary
| Parameter | Condition | Duration | Stability/Result |
| Storage as Powder | -20°C | 3 years | Stable[1][3][4][5][6] |
| ≥4 years | Stable[2] | ||
| 4°C | 2 years | Stable[1][3] | |
| 2-8°C | Not specified | Recommended storage temp. | |
| Storage in Solvent | -80°C (in DMSO, etc.) | 6 months - 1 year | Stable[1][3][4][6] |
| -20°C (in DMSO, etc.) | 1 month | Stable[1][3][13] | |
| Solubility | DMSO | ~30-100 mg/mL[2][3][12] | Sonication may be needed[4][12] |
| PBS (pH 7.2) | ~10 mg/mL[2] | Do not store for more than one day[2] | |
| Water | ≥ 90 mg/mL[3][4] | Sonication may be needed[4] |
Experimental Protocols
Protocol 1: Purity Assessment of NACET Powder by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of NACET powder. The exact parameters may need to be optimized for your specific HPLC system and column.
1. Materials and Reagents:
-
This compound (NACET) powder (sample and reference standard)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727), HPLC grade (for sample dissolution)
2. Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the NACET reference standard and dissolve it in methanol in a 10 mL volumetric flask. Fill to the mark with methanol to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions to generate calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Solution Preparation:
-
Prepare a 1 mg/mL solution of the NACET powder sample using the same procedure as the standard.
-
-
HPLC Analysis:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 214 nm.
-
Use a gradient elution, for example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Inject 10 µL of each standard and sample solution.
-
-
Data Analysis:
-
Identify the NACET peak based on the retention time of the reference standard.
-
Calculate the area of the NACET peak in the sample chromatogram.
-
Determine the percentage purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for common NACET powder issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (N-Acetylcysteine ethyl ester; NACET) | Reactive Oxygen Species | 59587-09-6 | Invivochem [invivochem.com]
- 4. This compound | Antioxidant | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. echemi.com [echemi.com]
- 8. science.bio [science.bio]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. healthwaynutritioncenter.com [healthwaynutritioncenter.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing NACET-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetylcysteine Ethyl Ester (NACET). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning NACET-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is NACET and how does it differ from NAC?
N-Acetylcysteine Ethyl Ester (NACET) is a more lipophilic, cell-permeable derivative of N-Acetylcysteine (NAC).[1] This esterification enhances its ability to cross cell membranes, leading to higher intracellular concentrations of NAC and subsequently cysteine.[1] This improved bioavailability means NACET can be more potent than NAC in modulating intracellular glutathione (B108866) (GSH) levels and related pathways.[1]
Q2: Can NACET be cytotoxic? I thought it was an antioxidant.
While NACET is a precursor to the antioxidant glutathione, it can exhibit cytotoxicity under certain conditions. The effects of NACET, much like NAC, are context-dependent and can be influenced by factors such as cell type, concentration, and the presence of other substances like reactive oxygen species (ROS) or specific metals.[2] At high concentrations, or in specific cell lines, NACET can induce cell death through mechanisms such as apoptosis.[1]
Q3: What are the primary mechanisms of NACET-induced cytotoxicity?
NACET-induced cytotoxicity can occur through several pathways:
-
Induction of Apoptosis: At certain concentrations, NACET can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases.
-
Generation of Reactive Oxygen Species (ROS): Paradoxically, while NACET boosts the antioxidant GSH, it can also lead to ROS production in some cellular contexts, contributing to oxidative stress and cell death.[2]
-
Modulation of Signaling Pathways: NACET can influence various signaling pathways that regulate cell survival and death.
Q4: How can I mitigate unwanted cytotoxicity in my experiments?
To minimize off-target cytotoxic effects of NACET, consider the following:
-
Dose-Response Analysis: Perform a thorough dose-response curve for your specific cell line to identify the optimal concentration that achieves the desired effect without significant cytotoxicity.
-
Time-Course Experiments: Assess the effects of NACET over different incubation times to find a window where the desired biological activity is maximized and cytotoxicity is minimized.
-
Co-treatment with Antioxidants: In some cases, co-treatment with other antioxidants might alleviate NACET-induced oxidative stress, though this should be carefully validated for your experimental system.
-
Serum Concentration: The presence or absence of serum in your culture media can influence the redox state of the cells and alter the effects of NACET.[3]
Q5: What is the role of NACET in ferroptosis?
NACET has been shown to be a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. By increasing intracellular cysteine and subsequently GSH levels, NACET enhances the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides and protects against ferroptosis.[4]
Troubleshooting Guides
Here are some common issues encountered during experiments with NACET and steps to troubleshoot them.
| Problem | Possible Causes | Troubleshooting Steps |
| High levels of unexpected cell death after NACET treatment. | 1. Concentration is too high: The cytotoxic threshold for NACET can vary significantly between cell lines. 2. Cell line sensitivity: Your cell line may be particularly sensitive to NACET. 3. Contamination: Mycoplasma or other contaminants can exacerbate cellular stress. | 1. Perform a dose-response experiment (e.g., MTT or Trypan Blue assay) to determine the IC50 of NACET for your cell line. Start with a broad range of concentrations. 2. Review the literature for data on similar cell lines. If none is available, proceed with caution and thorough characterization. 3. Test your cell cultures for contamination. |
| Inconsistent results between experiments. | 1. Reagent stability: NACET solutions may not be stable over long periods. 2. Variations in cell culture conditions: Changes in cell density, passage number, or media composition can affect cellular responses. 3. Pipetting errors: Inaccurate dispensing of NACET can lead to variability. | 1. Prepare fresh NACET solutions for each experiment. 2. Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a defined passage number range. 3. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| No observable effect of NACET treatment. | 1. Concentration is too low: The concentration used may be insufficient to elicit a response in your cell line. 2. Poor cell uptake: Although more cell-permeable than NAC, uptake can still be a factor. 3. Inactive compound: The NACET reagent may be degraded. | 1. Increase the concentration of NACET based on literature or a pilot dose-response study. 2. Confirm intracellular delivery by measuring intracellular NAC or cysteine levels. 3. Purchase a new batch of NACET from a reputable supplier and store it correctly. |
| NACET appears to have a pro-oxidant effect instead of an antioxidant effect. | 1. Redox paradox: In certain cellular environments, particularly in the absence of serum, thiol-containing compounds like NAC can auto-oxidize and act as pro-oxidants.[3] 2. Interaction with metals: NAC can interact with metal ions to generate ROS.[2] | 1. Evaluate the effect of serum in your culture medium. Compare results from serum-free and serum-containing conditions. 2. Ensure your media and buffers are free of contaminating metal ions. |
Quantitative Data
NACET Protective and Cytotoxic Concentrations
The following table summarizes concentrations of NACET that have been reported to be protective against oxidative stress or to induce cytotoxicity in specific cell lines. Note that direct IC50 values for NACET-induced cytotoxicity are not widely available in a consolidated format.
| Cell Line | Effect | Concentration | Assay | Reference |
| ARPE-19 | Protection against H₂O₂ | 0.4 mM | Viability Assay | [5] |
| ARPE-19 | Increased intracellular GSH | 0.2 mM | GSH Assay | [5] |
N-Acetylcysteine (NAC) IC50 Values
As a reference, the following table provides a range of IC50 values for NAC in various cancer cell lines from the Genomics of Drug Sensitivity in Cancer database. Due to its higher bioavailability, NACET is expected to be effective at lower concentrations.
| Cell Line | Tissue | IC50 (µM) |
| SU-DHL-5 | Blood | 593.09 |
| A673 | Soft Tissue | 1170.65 |
| CML-T1 | Blood | 1986.24 |
| P30-OHK | Blood | 2367.90 |
| A3-KAW | Blood | 2454.92 |
| MOLT-16 | Blood | 2569.81 |
| IMR-5 | Nervous System | 2870.26 |
| DMS-273 | Lung | 2916.10 |
| PA-1 | Urogenital System | 2946.62 |
| LXF-289 | Lung | 3283.26 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[6]
Experimental Protocols
Assessment of Cell Viability by MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells in culture
-
NACET
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of NACET and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.
Assessment of Cell Viability by Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.[1][4]
Materials:
-
Cells in suspension
-
NACET
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Culture and treat cells with NACET as required for your experiment.
-
Harvest the cells and resuspend them in a single-cell suspension in PBS or serum-free medium.[1]
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[4]
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100[4]
Measurement of Intracellular Glutathione (GSH)
This protocol describes the measurement of intracellular GSH using HPLC after derivatization with monobromobimane (B13751) (mBBr).[7]
Materials:
-
Cells in culture
-
NACET
-
Lysis buffer
-
Monobromobimane (mBBr)
-
HPLC system with a fluorescence detector
Procedure:
-
Culture and treat cells with NACET.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Derivatize the thiol groups in the cell lysate by incubating with mBBr.
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid).
-
Analyze the samples using a reverse-phase HPLC system with a fluorescence detector.
-
Quantify GSH levels by comparing the peak areas to a standard curve of known GSH concentrations.
Western Blot Analysis of NRF2 and KEAP1
This protocol is for assessing the protein levels of NRF2 and its repressor KEAP1.
Materials:
-
Cells in culture
-
NACET
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NRF2, KEAP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with NACET.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of NACET action in a cell.
Caption: General workflow for assessing NACET-induced cytotoxicity.
Caption: A logical troubleshooting workflow for unexpected NACET cytotoxicity.
References
- 1. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axionbiosystems.com [axionbiosystems.com]
- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: N-acetyl cysteine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Oral Gavage Delivery of NACET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when administering N-acetylcysteine ethyl ester (NACET) via oral gavage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of NACET?
A1: NACET is a lipophilic compound, and the choice of vehicle is critical for its solubility and bioavailability.[1][2] While NACET is soluble in water and organic solvents, for in vivo studies, a suspension or a solution with a co-solvent is often necessary to achieve the desired concentration. Common vehicles for lipophilic drugs include:
-
Aqueous solutions with co-solvents: A small percentage of DMSO or ethanol (B145695) can be used to initially dissolve NACET, which is then brought to the final volume with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the percentage of organic solvent low to avoid toxicity.[3]
-
Suspending agents: For higher concentrations where NACET may not fully dissolve, a suspension can be prepared using vehicles such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water.[4]
-
Lipid-based vehicles: Corn oil or polyethylene (B3416737) glycol (PEG300) can also be used, particularly for lipophilic compounds, as they can enhance absorption.[5][6]
It is recommended to perform a small pilot study to determine the optimal vehicle for your specific NACET concentration and experimental goals.
Q2: How can I prevent NACET from precipitating in my gavage solution?
A2: Precipitation of the test compound is a common issue that can lead to inaccurate dosing. To prevent NACET from precipitating out of solution or suspension, consider the following strategies:
-
Proper mixing technique: When preparing a suspension, first create a smooth paste of the NACET powder with a small amount of the vehicle before gradually adding the rest of the vehicle while continuously mixing.[7]
-
Sonication: Using a water bath sonicator can help break down clumps and create a finer, more uniform suspension.[8]
-
Use of surfactants: Adding a small amount of a surfactant, such as Tween 80, can improve the wetting of the powder and help maintain a stable suspension.[9]
-
Fresh preparation: It is best practice to prepare the NACET formulation fresh daily. If storage is necessary, keep it refrigerated and protected from light, and be sure to vortex or stir it thoroughly before each administration to ensure homogeneity.[7]
Q3: What is the recommended maximum volume for oral gavage in mice?
A3: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg of body weight.[10][11] However, it is advisable to use the smallest volume necessary to deliver the desired dose accurately, as larger volumes can increase the risk of regurgitation and aspiration.[12] For a 25-gram mouse, this would translate to a maximum volume of 0.25 mL.
Q4: How do I accurately calculate the dose of NACET for each animal?
A4: To ensure accurate dosing, follow these steps:
-
Weigh each animal individually on the day of dosing.[10]
-
Calculate the required dose in mg based on the animal's body weight and the desired mg/kg dosage.
-
Prepare a stock solution or suspension of NACET with a known concentration (e.g., in mg/mL).
-
Calculate the volume of the NACET formulation to be administered to each animal based on its weight and the concentration of your formulation.
Example Calculation:
-
Desired dose: 100 mg/kg
-
Animal weight: 25 g (0.025 kg)
-
Required NACET: 100 mg/kg * 0.025 kg = 2.5 mg
-
Concentration of NACET solution: 10 mg/mL
-
Volume to administer: 2.5 mg / 10 mg/mL = 0.25 mL
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or non-homogenous suspension. | Prepare the formulation fresh daily. Use a vortex or sonicator to ensure a uniform suspension before each gavage. Consider using a surfactant like Tween 80.[7][8][9] |
| Improper gavage technique leading to misdosing. | Ensure all personnel are properly trained in oral gavage techniques. Use the correct gavage needle size and length for the animal.[13][14] | |
| Stress from handling and the gavage procedure affecting physiological responses. | Acclimatize animals to handling before the experiment. Ensure a calm and consistent environment for the procedure.[13] | |
| Animal distress during or after gavage (e.g., coughing, gasping, fluid from nose/mouth) | Accidental administration into the trachea (aspiration). | Immediately stop the procedure. If fluid is seen, gently tilt the animal's head down to allow it to drain.[13][15] Observe the animal closely for signs of respiratory distress. If symptoms persist, consult with a veterinarian. Review and refine gavage technique to ensure proper placement in the esophagus.[14] |
| Esophageal or stomach perforation. | This is a serious complication often caused by excessive force or an inappropriately sized gavage needle. Signs can include lethargy, hunched posture, and weight loss.[16][17] Euthanize the animal immediately and perform a necropsy to confirm the injury. Review and improve gavage technique. | |
| Regurgitation of the administered substance | The volume administered was too large. | Adhere to the recommended maximum gavage volumes (typically 10 mL/kg for mice).[10][11] Administer the dose slowly and steadily.[14] |
| The gavage needle was not inserted deep enough into the esophagus. | Ensure the gavage needle is measured and marked to the correct length (from the tip of the nose to the last rib) to reach the stomach.[14][18] | |
| Difficulty passing the gavage needle | Incorrect restraint or positioning of the animal. | Ensure the animal is properly restrained with its head and neck extended to create a straight path to the esophagus.[10][19] |
| The gavage needle is entering the trachea. | If resistance is felt, do not force the needle. Withdraw and re-insert, ensuring the needle is directed towards the back of the throat and allows the animal to swallow it.[15][20] |
Data Presentation
Table 1: Common Vehicles for Oral Gavage of Lipophilic Compounds
| Vehicle Type | Example(s) | Key Considerations |
| Aqueous with Co-solvent | Saline with <10% DMSO or Ethanol | Good for initial solubilization. Keep organic solvent percentage low to avoid toxicity.[3] |
| Aqueous Suspension | 0.5% Methylcellulose, 0.5% CMC | Suitable for higher concentrations. Requires thorough mixing to ensure homogeneity.[4] |
| Lipid-based | Corn oil, Polyethylene glycol (PEG300) | May enhance absorption of lipophilic compounds.[5][6] |
| Surfactant-based | Aqueous vehicle with Tween 80 | Improves wetting and stability of suspensions.[9] |
Table 2: Recommended Oral Gavage Parameters for Mice
| Parameter | Recommendation | Reference(s) |
| Maximum Volume | 10 mL/kg | [10][11] |
| Gavage Needle Gauge | 20-22 gauge for adult mice | [10] |
| Gavage Needle Type | Flexible plastic or ball-tipped stainless steel | [13] |
| Administration Speed | Slow and steady | [14] |
Experimental Protocols
Protocol 1: Preparation of a NACET Suspension (10 mg/mL) for Oral Gavage
-
Calculate the required amount of NACET and vehicle. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of NACET and 10 mL of 0.5% methylcellulose.
-
Weigh the NACET powder accurately using an analytical balance.
-
Triturate the NACET powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Create a paste. Transfer the NACET powder to a small beaker or tube. Add a small volume (e.g., 1 mL) of the 0.5% methylcellulose vehicle and mix thoroughly with a spatula to form a smooth paste. This helps to wet the powder and prevent clumping.[7]
-
Gradually add the remaining vehicle. While continuously stirring or vortexing, slowly add the remaining 9 mL of the 0.5% methylcellulose vehicle to the paste.
-
Homogenize the suspension. For a more uniform and stable suspension, sonicate the mixture in a water bath sonicator for 5-10 minutes.[8]
-
Store appropriately. Prepare the suspension fresh daily. If temporary storage is necessary, store it in a labeled, sealed container, protected from light, at 4°C.
-
Before each use, bring the suspension to room temperature and vortex vigorously to ensure homogeneity.
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume.[10]
-
Gavage Needle Selection and Preparation: Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).[10] Measure the length from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[14][18]
-
Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.[13]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat. Allow the mouse to swallow the tip of the needle.[14]
-
Advancement into the Esophagus: Once the mouse swallows, gently advance the needle down the esophagus to the pre-marked depth. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt.[15][20]
-
Dose Administration: Once the needle is correctly positioned, administer the NACET formulation slowly and steadily.[14]
-
Needle Removal: After delivering the dose, gently withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing, lethargy, or regurgitation.[12][15]
Mandatory Visualization
Caption: NACET cellular uptake and conversion to GSH to reduce oxidative stress.
Caption: Workflow for oral gavage delivery of NACET in a research setting.
Caption: Decision tree for troubleshooting common issues during oral gavage.
References
- 1. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-based vehicle for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 13. instechlabs.com [instechlabs.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. staff.flinders.edu.au [staff.flinders.edu.au]
- 16. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.fsu.edu [research.fsu.edu]
- 19. reddit.com [reddit.com]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Improving NACET Recovery from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of N-acetylcysteine ethyl ester (NACET) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low NACET recovery from biological samples?
A1: Low recovery of NACET can stem from several factors, including:
-
Analyte Degradation: NACET, like other thiol-containing compounds, is susceptible to oxidation and dimerization, especially at non-optimal pH and temperature.[1][2]
-
Incomplete Extraction: The chosen extraction method (e.g., LLE, SPE) may not be optimal for NACET's physicochemical properties, leading to incomplete partitioning from the sample matrix.[3]
-
Matrix Effects: Components in biological matrices like plasma or whole blood can interfere with the analytical method, leading to signal suppression or enhancement, which can be misidentified as low recovery.[4]
-
Adsorption: NACET may adsorb to the surfaces of labware, such as plastic tubes and pipette tips.[5]
-
Co-precipitation: During protein precipitation, NACET that is bound to proteins can be unintentionally removed along with the precipitated proteins.[5]
Q2: How can I prevent NACET degradation during sample collection and preparation?
A2: To minimize degradation, immediate stabilization of the sample is crucial. This can be achieved by:
-
** acidification of the sample.**
-
Keeping samples on ice and processing them as quickly as possible.
-
Using antioxidants or chelating agents in the collection tubes. For instance, EDTA can be used to chelate metal ions that catalyze oxidation.[2]
Q3: What is the most suitable extraction method for NACET from plasma or serum?
A3: The choice of extraction method depends on the required sample cleanliness, throughput, and the analytical technique used.
-
Protein Precipitation (PPT): This is a rapid and simple method, suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE or SPE.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of selectivity and generally produces cleaner extracts than PPT.[7] Optimizing the pH and solvent choice is critical for good recovery.[7][8]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components and achieving high, reproducible recovery.[9][10] For a lipophilic compound like NACET, reversed-phase sorbents like C18 or polymeric sorbents are good starting points.[11][12]
Q4: How do I minimize matrix effects in my LC-MS/MS analysis of NACET?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[4] To mitigate them:
-
Improve Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering matrix components, such as phospholipids.[9]
-
Optimize Chromatography: Adjusting the chromatographic conditions (e.g., mobile phase, gradient) can help separate NACET from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with NACET and experience similar matrix effects, thereby compensating for variability and improving accuracy.
Q5: Is derivatization necessary for NACET analysis?
A5: Derivatization is often employed in the HPLC analysis of NACET and its metabolites to enhance detection, particularly for fluorescence or UV detection.[13][14] It can improve sensitivity and selectivity, allowing for the quantification of low concentrations in biological samples.[5][14]
Troubleshooting Guides
Issue 1: Low or No Analyte Recovery in Solid-Phase Extraction (SPE)
Symptoms:
-
Consistently low or no NACET detected in the final eluate.
-
Poor reproducibility between replicate samples.
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Sorbent Selection | For the lipophilic NACET, a non-polar sorbent like C18 is a suitable starting point.[11] If recovery is poor, consider a polymeric sorbent (e.g., HLB) which can offer different selectivity.[12] |
| Inadequate Sorbent Conditioning/Equilibration | Ensure the sorbent is properly wetted and activated according to the manufacturer's protocol. The equilibration step should match the sorbent environment with the sample matrix.[6] |
| Incorrect Sample pH | The pH of the sample should be adjusted to ensure NACET is in a neutral form to enhance its retention on a reversed-phase sorbent. A general guideline is to adjust the pH to 2 units below the pKa for acidic compounds and 2 units above for basic compounds.[6] |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained. Consider using a larger cartridge or reducing the sample volume.[15] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb NACET from the sorbent. Increase the organic solvent strength (e.g., use a higher percentage of methanol (B129727) or acetonitrile). Ensure the elution volume is sufficient; try increasing the volume in increments.[4] |
| Analyte Breakthrough During Loading/Washing | If the flow rate is too fast during sample loading or washing, NACET may not have sufficient time to interact with the sorbent. A flow rate of approximately 1 mL/minute is recommended.[6] Collect the load and wash fractions and analyze them to see if the analyte is being lost at these steps. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup, suitable for high-throughput applications.
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of an internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample. Other organic solvents like methanol or acetone (B3395972) can also be used.[6]
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS).
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner extracts than PPT by partitioning the analyte between two immiscible liquids.
-
Sample Aliquoting: Pipette 200 µL of the biological sample into a glass tube.
-
Internal Standard Spiking: Add the internal standard.
-
pH Adjustment: Adjust the sample pH to be at least 2 units above the pKa of NACET to ensure it is in its neutral, more organo-soluble form.[7][8]
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex or mechanically shake the tubes for 5-10 minutes to facilitate the transfer of NACET into the organic phase.
-
Phase Separation: Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers high selectivity and produces clean extracts, making it ideal for sensitive analytical methods. A reversed-phase sorbent like C18 is recommended for the lipophilic NACET.[11][16]
-
Sample Pre-treatment: To 500 µL of serum or plasma, add 1.5 mL of acetonitrile to precipitate proteins. Vortex and centrifuge. Dilute the supernatant 1:1 with water to reduce the organic solvent concentration before loading.
-
Cartridge Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Cartridge Equilibration: Pass 1 mL of an equilibration buffer (e.g., water or a buffer matching the pH of the prepared sample) through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).[6]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences without eluting NACET.
-
Elution: Elute NACET with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with your analytical method.
Protocol 4: Derivatization of NACET for HPLC with Fluorescence Detection
This protocol is adapted from a method for N-acetylcysteine (NAC) using N-(1-pyrenyl)maleimide (NPM) and is expected to be applicable to NACET due to the presence of the thiol group.[14]
-
Sample Extraction: Extract NACET from the biological sample using one of the protocols above.
-
Reagent Preparation: Prepare a stock solution of N-(1-pyrenyl)maleimide (NPM) in a suitable organic solvent like acetonitrile.
-
Derivatization Reaction:
-
To the dried and reconstituted sample extract, add a buffer to adjust the pH to a neutral or slightly basic range (pH 7-8), which is optimal for the reaction of maleimides with thiols.
-
Add the NPM solution in excess to ensure complete derivatization.
-
Incubate the reaction mixture in the dark at room temperature for approximately 10-15 minutes.
-
-
Reaction Quenching: Stop the reaction by adding a small amount of a thiol-containing compound like dithiothreitol (B142953) (DTT) to consume the excess NPM.
-
Analysis: The resulting fluorescent NACET-NPM adduct can be analyzed by reversed-phase HPLC with fluorescence detection.
Data Presentation
The following tables provide an overview of typical recovery rates for different extraction methods. Note that these values are illustrative and actual recoveries should be determined during method validation in your laboratory.
Table 1: Illustrative Recovery Data for Small Molecules from Plasma/Serum
| Extraction Method | Analyte Type | Typical Recovery (%) | Reference(s) |
| Protein Precipitation (Methanol-based) | Neutral Metabolites | ≥80% | [17] |
| Liquid-Liquid Extraction (LLE) | Basic Drugs | >70% | [18] |
| Solid-Phase Extraction (SPE) - C18 | Methadone | >85% | [16] |
| Solid-Phase Extraction (SPE) - Polymeric | Basic/Neutral Drugs | >80% | [12] |
| Derivatization with NPM followed by Extraction | N-acetylcysteine | 86-96% | [14] |
Table 2: Optimization of SPE Parameters for NACET Recovery (Hypothetical Data)
This table illustrates how to present data when optimizing an SPE method.
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) |
| Sorbent Type | C18 | 85 | Polymeric (HLB) | 92 |
| Wash Solvent | 5% Methanol | 88 | 20% Methanol | 75 |
| Elution Solvent | Acetonitrile | 91 | Methanol | 95 |
| Sample pH | 6.0 | 78 | 8.0 | 93 |
Visualizations
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. promochrom.com [promochrom.com]
- 5. Determination of N-acetyl-L-cysteine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: N-Acetyl-L-cysteine Ethyl Ester (NACET) Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical considerations of pH for the stability of N-Acetyl-L-cysteine ethyl ester (NACET) in solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing stock solutions of NACET?
A1: For short-term storage (up to one month at 4°C), it is recommended to prepare stock solutions of NACET in a Britton-Robinson buffer solution at pH 2 .[1][2] This acidic environment helps to minimize the rate of hydrolysis of the ethyl ester. For immediate use in experiments, dissolving NACET in aqueous buffers at physiological pH (e.g., PBS at pH 7.2) is common, but storage of these solutions for more than one day is not recommended.
Q2: How does pH affect the stability of NACET in aqueous solutions?
A2: NACET, being an ester, is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the rate of hydrolysis of the ethyl ester to N-acetylcysteine (NAC) and ethanol (B145695) is accelerated.
-
Neutral Conditions (pH 6-8): While generally more stable than at very high or low pH, NACET can still undergo gradual hydrolysis. At physiological pH, the primary routes of degradation are hydrolysis of the ester and oxidation of the thiol group.[2]
-
Alkaline Conditions (pH > 8): Basic conditions significantly accelerate the hydrolysis of the ester bond, leading to the rapid formation of the carboxylate salt of NAC.
Q3: What are the primary degradation products of NACET in solution?
A3: The two main degradation pathways for NACET in solution are:
-
Hydrolysis: The ethyl ester bond is cleaved to yield N-Acetyl-L-cysteine (NAC) and ethanol .
-
Oxidation: The thiol (-SH) group can be oxidized to form a disulfide bond, resulting in N,N'-diacetyl-L-cystine ethyl ester .
Further degradation of NAC can also occur, leading to products such as L-cysteine and L-cystine.
Q4: Can I expect NACET to be stable in my cell culture medium?
A4: Cell culture media are typically buffered around physiological pH (e.g., 7.2-7.4). At this pH, you should anticipate gradual hydrolysis of NACET to NAC. Therefore, it is advisable to prepare fresh NACET-containing media for your experiments and not to store it for extended periods. The rate of degradation will also depend on the specific components of your medium and the incubation temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with NACET solutions. | Degradation of NACET in solution due to inappropriate pH or storage. | 1. Prepare fresh NACET solutions for each experiment. 2. If preparing a stock solution, use an acidic buffer (e.g., pH 2) and store at 4°C for no longer than one month.[1][2] 3. For working solutions at physiological pH, use them immediately after preparation. 4. Verify the pH of your final solution to ensure it is within the desired range for your experiment and for NACET stability. |
| Precipitate forms in my NACET solution. | The solubility of NACET or its degradation products may be exceeded. NACET has limited solubility in aqueous buffers. | 1. Ensure the concentration of NACET does not exceed its solubility limit in your chosen buffer. The solubility of NACET in PBS (pH 7.2) is approximately 10 mg/mL. 2. If a precipitate is observed, try preparing a more dilute solution or using a different buffer system. |
| Loss of NACET activity over time. | Chemical degradation of NACET due to hydrolysis or oxidation. | 1. Follow the storage recommendations to minimize degradation. 2. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section). 3. Protect solutions from excessive light and heat, which can accelerate degradation. |
Quantitative Data Summary
| pH Range | Expected Primary Degradation Pathway | Relative Stability | Recommendations |
| 1-3 | Acid-catalyzed hydrolysis of the ethyl ester. | Moderate | Suitable for short-term stock solution storage at low temperatures.[1][2] |
| 4-6 | Slower hydrolysis and potential for oxidation. | Relatively High | Generally a good pH range for short-term experimental use. |
| 7-8 | Base-catalyzed hydrolysis and oxidation of the thiol group. | Moderate to Low | Use solutions immediately after preparation. Expect gradual degradation. |
| > 9 | Rapid base-catalyzed hydrolysis of the ethyl ester. | Very Low | Avoid for storing or using NACET solutions. |
Experimental Protocols
Protocol: Assessing the pH Stability of NACET Using HPLC
This protocol outlines a method to determine the stability of NACET at a specific pH.
1. Materials:
-
This compound (NACET)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH)
-
HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% TFA.[3]
-
NACET Stock Solution: Accurately weigh and dissolve NACET in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Dilute the NACET stock solution with the prepared buffers of different pH values to a final concentration (e.g., 0.1 mg/mL).
3. Experimental Procedure:
-
Inject a sample of the freshly prepared test solution at each pH (time = 0) into the HPLC system to determine the initial peak area of NACET.
-
Incubate the remaining test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution, dilute if necessary with the mobile phase, and inject it into the HPLC.
-
Monitor the chromatograms for the decrease in the NACET peak area and the appearance of degradation product peaks (e.g., NAC).
4. Data Analysis:
-
Calculate the percentage of NACET remaining at each time point relative to the initial concentration.
-
Plot the percentage of NACET remaining versus time for each pH.
-
From this data, you can determine the rate of degradation and the half-life (t½) of NACET at each pH.
Visualizations
Caption: Primary degradation pathways of NACET in aqueous solutions.
Caption: Experimental workflow for assessing NACET stability at different pH values.
References
Technical Support Center: N-Acetylcysteine Ethyl Ester (NACET)
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the oxidation of N-Acetylcysteine Ethyl Ester (NACET) during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is NACET and why is it prone to oxidation?
N-Acetylcysteine Ethyl Ester (NACET) is a more lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) that serves as a precursor to L-cysteine and the antioxidant glutathione (B108866) (GSH).[1] Its thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species, potentially altering its biological activity and leading to inconsistent experimental results. NACET has been observed to be more reactive than NAC.[1]
Q2: What are the primary degradation products of NACET?
The primary degradation pathway for NACET involves the oxidation of its thiol group to form a disulfide dimer. In addition to dimerization, hydrolysis of the ethyl ester can occur, yielding NAC, which can then be oxidized to N,N'-diacetylcystine.[2][3] Further oxidation of the sulfur atom can lead to the formation of sulfinic and sulfonic acids.[3]
Q3: How can I detect NACET and its oxidation products in my samples?
Several analytical methods can be used to assess the purity and degradation of NACET:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying NACET and its degradation products.[1]
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of NACET and its various oxidation and degradation products, confirming their structures.[2][3]
-
Spectrophotometry: Spectrophotometric methods can be employed for the quantitative determination of NACET.[4][5][6]
Q4: What are the optimal storage conditions for NACET powder and stock solutions?
For long-term storage, NACET powder should be stored at -20°C. A stock solution of NACET (1.0 x 10-2 mol L-1) prepared in Britton-Robinson buffer at pH 2 has been found to be stable for one month when stored at 4°C.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | NACET oxidation leading to variable active compound concentration. | Prepare fresh NACET solutions for each experiment. Use deoxygenated solvents. Consider adding a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation. |
| Loss of NACET potency in solution | Oxidation due to exposure to air, light, or inappropriate pH. | Store stock solutions in airtight, amber vials at 4°C. Prepare working solutions immediately before use. Maintain a slightly acidic pH (e.g., pH 2-5) for stock solutions where experimentally feasible.[4] |
| Precipitate formation in stock solution | Poor solubility or degradation. | Ensure complete dissolution of NACET powder. Sonication may aid in dissolving the compound.[3] If precipitation occurs upon storage, it may indicate degradation. Prepare a fresh stock solution. |
| Unexpected biological effects | Formation of active or interfering degradation products. | Characterize the purity of your NACET solution using an appropriate analytical method (e.g., HPLC) before use. |
Quantitative Data Summary
The stability of NACET is crucial for reliable experimental outcomes. While specific quantitative stability data for NACET under a wide range of conditions is limited, data for the closely related compound N-acetylcysteine (NAC) can provide valuable insights. Note that NACET is more reactive than NAC and thus may degrade more readily under similar conditions.[1]
Table 1: Stability of N-Acetylcysteine (NAC) Under Various Stress Conditions
| Condition | Duration | NAC Degradation (%) | Primary Degradation Product |
| Light (Sunlamp) | 4 weeks | 3% | N,N'-diacetylcystine |
| Heat (80°C) | 3 hours | 24% | N,N'-diacetylcystine |
| Acidic (0.5 M HCl) | 1 minute | 15% | Not specified |
| Basic (0.1 M NaOH) | 10 minutes | 23% | Not specified |
| Oxidative (0.3% H₂O₂) | 3 hours | 6% | N,N'-diacetylcystine |
Data derived from a study on parenteral N-acetylcysteine.[7]
Table 2: Stability of N-Acetylcysteine (NAC) Solutions at Different Temperatures
| Storage Condition | Duration for >10% Degradation |
| Ambient Temperature (in D5W) | > 60 hours, < 72 hours |
| Ambient Temperature (in 0.9% NaCl, 0.45% NaCl, or 5% Dextrose) | Stable for up to 72 hours |
| Refrigerated (5 ± 3 °C) | NAC content fell below 95% after 4 days |
| Ambient Temperature (25 ± 2 °C) | NAC content fell below 95% after 3 days |
Data compiled from studies on parenteral N-acetylcysteine solutions.[7]
Table 3: Reactivity of NAC and NACET with Oxidizing Agents
| Oxidizing Agent (10 mM) | Compound (1 mM) | Half-life (t₁/₂) |
| H₂O₂ | NAC | 8.81 ± 0.45 min |
| H₂O₂ | NACET | 1.16 ± 0.18 min |
| t-BOOH | NAC | 88.3 ± 4.51 min |
| t-BOOH | NACET | 12.2 ± 0.8 min |
This data highlights the significantly faster reaction of NACET with oxidizing agents compared to NAC.[1]
Experimental Protocols
Protocol 1: Preparation of NACET Stock Solution
This protocol describes the preparation of a stable NACET stock solution.
-
Materials:
-
N-Acetylcysteine Ethyl Ester (NACET) powder
-
Britton-Robinson buffer (pH 2.0)
-
Sterile, amber microcentrifuge tubes or vials
-
Argon or nitrogen gas (optional)
-
-
Procedure:
-
Weigh the desired amount of NACET powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of Britton-Robinson buffer (pH 2.0) to achieve the desired concentration (e.g., 1.0 x 10-2 mol L-1).[4]
-
If available, briefly purge the headspace of the tube with an inert gas (argon or nitrogen) to displace oxygen.
-
Vortex the solution until the NACET is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at 4°C in a tightly sealed, amber vial for up to one month.[4]
-
Protocol 2: Use of NACET in Cell Culture Experiments
This protocol provides guidelines for applying NACET to cell cultures while minimizing oxidation.
-
Preparation of Working Solution:
-
Immediately before use, dilute the NACET stock solution to the desired final concentration in your cell culture medium.
-
It is recommended to use a medium that has been pre-warmed to 37°C.
-
If preparing a large volume of NACET-containing medium, consider preparing it in smaller batches to minimize the time it is exposed to air and light.
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates.
-
Gently add the freshly prepared NACET-containing medium to the cells.
-
Return the cells to the incubator immediately.
-
-
Long-Term Experiments:
-
For experiments lasting longer than 24 hours, it is advisable to replace the NACET-containing medium every 24 hours to ensure a consistent concentration of the active compound and to remove any potential degradation products.
-
Visualizations
Caption: Workflow for preparing and using NACET to minimize oxidation.
Caption: NACET acts as a precursor for intracellular glutathione synthesis.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with NACET in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with N-acetylcysteine ethyl ester (NACET).
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can lead to inconsistent or unexpected results in your in vitro experiments using NACET.
Question: Why am I seeing variable or no protective effect of NACET against oxidative stress?
Possible Causes & Solutions:
-
Direct Reaction in Culture Medium: NACET, like NAC, can directly react with oxidizing agents in the cell culture medium.[1] This can neutralize the oxidant before it affects the cells, leading to a misinterpretation of NACET's intracellular activity.
-
Solution: Implement a pre-treatment protocol. Incubate cells with NACET, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular NACET, and then introduce the oxidative stressor.[1] This ensures that the observed protective effects are due to intracellular mechanisms.
-
-
Instability of NACET in Culture Medium: NACET may not be stable over long incubation periods in aqueous culture media, potentially leading to degradation and reduced efficacy. While NAC's instability has been documented, NACET's stability should also be considered.[2]
-
Solution: Prepare fresh NACET solutions for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared NACET at regular intervals.
-
-
Incorrect NACET Concentration: The optimal concentration of NACET can be cell-type dependent and may differ from that of NAC. High concentrations of NAC have been shown to be toxic to some cell lines.[3][4]
-
Issues with Cell Health and Confluency: The physiological state of your cells can significantly impact their response to NACET and oxidative stress.
-
Solution: Ensure your cells are healthy, within a consistent passage number range, and at a consistent level of confluency for all experiments.
-
Question: My intracellular glutathione (B108866) (GSH) levels are not increasing as expected after NACET treatment.
Possible Causes & Solutions:
-
Insufficient Incubation Time: The conversion of NACET to NAC and subsequently to cysteine, the rate-limiting precursor for GSH synthesis, takes time.[1][6]
-
Solution: Optimize the incubation time with NACET. A time course experiment (e.g., 4, 8, 16, 24 hours) can help determine the point of maximal GSH synthesis in your cell model.[1]
-
-
Inefficient Intracellular Hydrolysis: The protective effect of NACET relies on its intracellular hydrolysis to NAC by cellular esterases.[6][7]
-
Solution: Verify the esterase activity in your cell line if you suspect inefficient hydrolysis. However, this is a less common issue. First, ensure other experimental parameters are optimized.
-
-
GSH Assay Interference: The method used to measure GSH may be subject to interference from other thiol-containing compounds.
-
Solution: Use a validated and specific GSH assay kit. Consider using HPLC with fluorescence detection for a more accurate quantification of NAC, NACET, and other biological thiols.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using NACET over NAC in in vitro studies?
A1: NACET is a lipophilic, cell-permeable derivative of NAC.[1][9] Its esterified carboxyl group makes it more capable of crossing cell membranes compared to the negatively charged NAC.[7] Once inside the cell, it is rapidly converted to NAC, which then serves as a precursor for cysteine and, subsequently, glutathione (GSH).[1][6] This leads to a more efficient increase in intracellular GSH levels compared to NAC.[1][10]
Q2: How should I prepare and store a NACET stock solution?
A2: NACET is a white powder that is freely soluble in water and organic solvents like DMSO and ethanol.[7][11] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent (e.g., DMSO or sterile water). While NAC solutions in water can be stabilized by adjusting the pH to be acidic, it is best practice to prepare fresh stock solutions and dilute them in culture medium immediately before use to avoid potential degradation.[12] Aqueous stock solutions of NAC can be stored frozen for up to one month at -20°C.[12]
Q3: Can NACET interfere with cell viability assays?
A3: Yes, at high concentrations, both NAC and NACET can affect cell viability.[3][13] It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line that does not induce cytotoxicity. For example, NAC concentrations below 10 mM were found to not affect A549 cell viability, while 50 mM resulted in a decrease.[13]
Q4: What is the mechanism of action of NACET in protecting cells from oxidative stress?
A4: NACET has a dual mechanism of action. It can act directly as a scavenger of reactive oxygen species (ROS).[1] More importantly, it efficiently delivers cysteine into the cell for the synthesis of GSH, a major intracellular antioxidant.[1][9] Increased GSH levels enhance the cell's natural antioxidant defense system.[1]
Q5: How can I measure the intracellular concentration of NACET and its metabolite NAC?
A5: High-performance liquid chromatography (HPLC) with fluorescence detection is a reliable method for the simultaneous quantification of NAC and NACET in biological samples.[8] This requires derivatization with an agent like N-(1-pyrenyl)maleimide (NPM). Other analytical methods, such as those based on the reduction of Cu(II) complexes, can also be used for NACET determination.[14][15][16]
Data Summary
Table 1: Comparison of NAC and NACET Reactivity with Oxidizing Agents
| Compound | Oxidizing Agent | Half-life (t1/2) in minutes |
| NACET | H2O2 | 1.16 ± 0.18 |
| NAC | H2O2 | 8.81 ± 0.45 |
| NACET | t-BOOH | 12.2 ± 0.8 |
| NAC | t-BOOH | 88.3 ± 4.51 |
| (Data from a study on retinal pigment epithelial cells)[1] |
Table 2: Effect of NAC and NACET on Intracellular GSH and Cysteine Levels in ARPE-19 Cells after 24h Treatment
| Treatment | Intracellular GSH (nmol/mg protein) | Intracellular Cysteine (nmol/mg protein) |
| Control | ~25 | ~0.5 |
| NAC (1 mM) | No significant increase | No significant increase |
| NACET (1 mM) | ~60 | ~2.5 |
| (Approximate values derived from graphical data)[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
NACET Treatment: Prepare fresh serial dilutions of NACET in the appropriate cell culture medium. Remove the old medium from the wells and add the NACET-containing medium. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Glutathione (GSH)
-
Cell Treatment: Treat cells with NACET as described in your experimental design.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with your chosen GSH assay kit).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
GSH Measurement: Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5′-dithiobis (2-nitrobenzoic acid) - DTNB) according to the manufacturer's instructions.
-
Data Analysis: Normalize the GSH concentration to the protein concentration for each sample. Express the results as nmol GSH/mg protein.
Visualizations
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles [mdpi.com]
- 4. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. buynacet.com [buynacet.com]
- 7. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Separation and Quantification of N-acetyl-L-cysteine (NAC) and N-acety" by W Wu, G Goldtein et al. [digitalcommons.usu.edu]
- 9. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ≥99% (TLC), suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound (NACET) by Sequential Injection Analysis [mdpi.com]
- 16. Determination of this compound (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NACET and Glutathione Ethyl Ester for Intracellular Glutathione Augmentation
For Researchers, Scientists, and Drug Development Professionals
The restoration of intracellular glutathione (B108866) (GSH), the body's primary endogenous antioxidant, is a critical therapeutic strategy for a multitude of pathologies rooted in oxidative stress. Direct supplementation with GSH is largely ineffective due to poor bioavailability. To overcome this limitation, derivatives such as N-acetylcysteine ethyl ester (NACET) and Glutathione ethyl ester (GSH-EE) have been developed. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development decisions.
Introduction to Glutathione Prodrugs
N-Acetylcysteine Ethyl Ester (NACET): NACET is a lipophilic, cell-permeable prodrug of cysteine. By esterifying the carboxyl group of N-acetylcysteine (NAC), its lipophilicity is dramatically increased, enhancing its ability to cross cellular membranes.[1][2][3] Once inside the cell, it is rapidly hydrolyzed by esterases to NAC, which is then slowly deacetylated to release cysteine.[4][5] Cysteine is the rate-limiting amino acid for the de novo synthesis of GSH. This mechanism provides a sustained intracellular source of cysteine to fuel GSH production.[5]
Glutathione Ethyl Ester (GSH-EE): GSH-EE is a cell-permeable derivative of glutathione itself. The esterification of the glycine (B1666218) residue's carboxyl group allows the otherwise membrane-impermeable GSH molecule to be transported into cells.[6][7] Intracellular esterases then hydrolyze the ester bond, releasing GSH directly and thereby increasing its intracellular concentration.[6]
Mechanism of Action and Cellular Uptake
The fundamental difference in their mechanism lies in the molecule they deliver into the cell. NACET delivers the precursor, cysteine, while GSH-EE delivers the final product, glutathione.
NACET Signaling and Conversion Pathway
GSH-EE Signaling and Conversion Pathway
Comparative Efficacy: Experimental Data
Direct comparative studies are crucial for evaluating the relative efficacy of these compounds. A key study performed on human primary endothelial cells (HUVEC) provides a clear head-to-head comparison.[8]
Table 1: Intracellular GSH Enhancement in HUVEC Cells
Data summarized from Giustarini et al. (2018).[8]
| Compound | Concentration | Outcome on Intracellular GSH Levels |
| NACET | 0.5 mM | Maximum increase observed |
| > 0.5 mM | Gradual decrease (ceiling effect noted) | |
| GSH-EE | 0.1 - 1.0 mM | No effect at any concentration |
| NAC | 0.1 - 1.0 mM | Minimal increase only at the highest concentration |
| OTC | 0.1 - 1.0 mM | No effect at any concentration |
The results from this study demonstrated that NACET was significantly more effective than GSH-EE, NAC, and 2-oxothiazolidine-4-carboxylic acid (OTC) at increasing intracellular GSH levels in HUVEC cells at pharmacological concentrations.[8] In contrast, GSH-EE was found to be ineffective in this model.[8]
Further studies in other models, such as retinal pigment epithelial (RPE) cells and in vivo rat models, have reinforced the superior efficacy of NACET over its precursor, NAC.
Table 2: Efficacy of NACET vs. NAC in Retinal Cells and In Vivo
Data summarized from In-sight, et al. (2021).[5][9]
| Experiment | Compound | Dosage / Concentration | Key Finding |
| Intracellular GSH in RPE Cells | NACET | 0.1 - 1.0 mM | Dose-dependent, significant increase in GSH |
| NAC | 0.1 - 1.0 mM | No significant increase in GSH | |
| Intracellular Cysteine in RPE Cells | NACET | 0.1 - 1.0 mM | Dose-dependent, significant increase in Cysteine |
| NAC | 0.1 - 1.0 mM | Minimal increase in Cysteine | |
| GSH Levels in Rat Eyes | NACET (Oral) | 50 mg/kg | Significant increase in GSH levels (peak at 4h) |
| NAC (Oral) | 50 mg/kg | No significant effect on GSH levels |
These findings highlight NACET's ability to effectively cross biological barriers like the blood-retinal barrier and significantly boost GSH levels in target tissues after oral administration, an effect not observed with NAC.[5][9] While these studies did not include GSH-EE, the pronounced ineffectiveness of GSH-EE in the HUVEC model raises significant questions about its general applicability.[8]
Experimental Protocols
The methodologies employed in these comparative studies are critical for interpreting the results and for designing future experiments.
Protocol 1: Intracellular Thiol Measurement in Cultured Cells (HUVEC/RPE)
This protocol is adapted from the methodologies described for comparing NACET and GSH-EE.[5][8]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) or ARPE-19 RPE cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).[8][10]
-
Treatment: Confluent cells are treated with varying concentrations (e.g., 0.1 mM to 1.0 mM) of NACET, GSH-EE, or control compounds for a specified duration (e.g., 16-24 hours).[5][8]
-
Cell Lysis: After treatment, cells are washed with PBS, scraped, and lysed using a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize thiols.
-
Thiol Derivatization: The supernatant containing low-molecular-weight thiols (GSH, Cysteine, NAC) is neutralized. Thiols are then derivatized using a fluorescent labeling agent, most commonly monobromobimane (B13751) (mBrB).[11]
-
HPLC Analysis: The derivatized thiol samples are analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The concentration of each thiol is determined by comparing its peak area to a standard curve.
-
Normalization: Intracellular thiol concentrations are normalized to the total protein content of the cell lysate, typically measured by a Bradford or BCA assay.
Experimental Workflow Diagram
Conclusion
Based on direct comparative experimental data, NACET demonstrates markedly superior efficacy in increasing intracellular glutathione levels compared to Glutathione Ethyl Ester .[8] Studies in endothelial cells show NACET effectively boosts GSH, cysteine, and γ-glutamylcysteine, while GSH-EE had no discernible effect at the same pharmacological concentrations.[8] The enhanced lipophilicity and unique intracellular conversion mechanism of NACET, which provides a sustained release of the rate-limiting precursor cysteine, appears to be a more robust strategy for GSH augmentation than attempting to deliver the complete GSH molecule via esterification.[4][5][8] The ability of NACET to function effectively after oral administration and cross the blood-brain and blood-retinal barriers further underscores its high potential as a therapeutic agent for systemic and CNS-related oxidative stress pathologies.[1][5] For drug development professionals, the evidence strongly favors NACET as the more promising candidate for clinical development.
References
- 1. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage [mdpi.com]
- 6. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bluelight.org [bluelight.org]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
A Comparative Guide: NACET versus MitoQ for Mitigating Mitochondrial Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial oxidative stress, a key player in a multitude of pathological conditions, has spurred the development of targeted antioxidant therapies. Among the promising candidates are N-acetylcysteine ethyl ester (NACET) and mitoquinol (B50710) mesylate (MitoQ). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
I. Mechanisms of Action
NACET: The Glutathione (B108866) Precursor
NACET is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC). Its primary mechanism involves replenishing intracellular levels of cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2] By boosting the intracellular GSH pool, NACET enhances the cell's natural defense against reactive oxygen species (ROS).[2] Furthermore, NACET has been shown to stimulate the expression and activity of the transcription factor NRF2, a master regulator of the antioxidant response.[3]
MitoQ: The Targeted Scavenger
MitoQ is a derivative of the antioxidant ubiquinone, chemically modified to selectively accumulate within mitochondria.[4][5] This targeting is achieved by the addition of a lipophilic triphenylphosphonium (TPP) cation, which drives its accumulation within the negatively charged mitochondrial matrix.[4][5] Once inside, MitoQ directly scavenges mitochondrial ROS, particularly superoxide (B77818), and can also protect against lipid peroxidation.[6] Like NACET, MitoQ has also been shown to activate the Nrf2-ARE signaling pathway, upregulating the expression of antioxidant enzymes.[7][8]
Signaling Pathway of NACET and MitoQ in Mitigating Oxidative Stress
Caption: Signaling pathways for NACET and MitoQ in reducing mitochondrial oxidative stress.
II. Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the efficacy of NACET and MitoQ in combating mitochondrial oxidative stress. It is important to note that direct comparative studies between NACET and MitoQ are limited; therefore, data is often derived from separate experiments.
Table 1: Effect on Mitochondrial Reactive Oxygen Species (ROS)
| Compound | Cell/Animal Model | Stressor | Concentration | % Reduction in Mitochondrial ROS | Reference |
| NACET | ARPE-19 cells | H₂O₂ | 1 mM | Data on direct mtROS reduction is limited, but significantly increases GSH, which neutralizes ROS. | [2] |
| NAC | U251 cells | Nanomaterials | 10 mM | Significant decrease in mtROS | [9] |
| MitoQ | U251 cells | Nanomaterials | 0.2 µM | Significant decrease in mtROS | [9] |
| MitoQ | Human dermal fibroblasts | H₂O₂ | 750 nM | 32% protection against mtDNA damage | [10] |
| MitoQ | HGPS fibroblasts | Endogenous | 100 nM | Drastically increased mitochondrial ROS in long-term treatment | [11] |
Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Cell/Animal Model | Effect on ΔΨm | Concentration | Reference |
| NAC | HEK293 cells | Attenuated decrease | 4 mM | [12] |
| MitoQ | HepG2 cells | Increased ΔΨm by 11.3% | 1 µM | [13] |
| MitoQ | Isolated mitochondria | Decreased ΔΨm | ≥ 25 µM | [14] |
| MitoQ | Kidney tissue | Depolarization | 50 µmol/L | [15] |
| MitoQ | Buffalo skin fibroblasts | Improved ΔΨm | 0.1-0.5 µM | [16] |
Table 3: Effect on Glutathione (GSH) Levels
| Compound | Cell/Animal Model | % Increase in GSH | Concentration | Reference |
| NACET | ARPE-19 cells | Significantly increased intracellular GSH | 0.2 mM | [2] |
| NACET | Rat eyes (oral admin) | Significantly increased GSH | 50 mg/kg | [2] |
| NAC | Murine oligodendrocytes | Improved mitochondrial GSH | 500 µM | [17] |
| MitoQ | Human pulmonary aortic endothelial cells | Enhanced generation of reduced and oxidized glutathione at high concentrations | High concentrations | [18] |
III. Experimental Protocols
1. Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol is adapted from studies measuring mitochondrial superoxide production in live cells.[19][20][21]
-
Cell Culture and Treatment:
-
Plate cells (e.g., H9c2, U251, or primary cells) in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Induce oxidative stress with a relevant stressor (e.g., antimycin A, high glucose, or the compound of interest).
-
Treat cells with NACET or MitoQ at desired concentrations for the specified duration. Include vehicle-treated and unstressed controls.
-
-
MitoSOX Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to a final working concentration of 1-5 µM.
-
Remove the culture medium and wash the cells with warm buffer.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells three times with warm buffer.
-
Image the cells using a fluorescence microscope or a high-content imaging system with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
For flow cytometry, trypsinize the cells after staining, wash, and resuspend in a suitable buffer for analysis.
-
Quantify the mean fluorescence intensity of MitoSOX Red in the mitochondrial region of interest.
-
Experimental Workflow for Measuring Mitochondrial Superoxide
Caption: Workflow for measuring mitochondrial superoxide using MitoSOX Red.
2. Measurement of Mitochondrial Glutathione (GSH)
This protocol is a generalized procedure based on methods described for measuring mitochondrial GSH.[22][23][24]
-
Mitochondrial Isolation:
-
Homogenize cells or tissues in an ice-cold isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria. The final mitochondrial pellet is resuspended in a suitable buffer.
-
-
GSH Measurement:
-
Lyse the isolated mitochondria to release their contents.
-
Deproteinize the sample (e.g., with metaphosphoric acid).
-
Quantify GSH and its oxidized form (GSSG) using a commercially available kit (e.g., based on the DTNB-GSSG reductase recycling assay) or by HPLC with electrochemical detection.
-
-
Fluorescent Probes for Live-Cell Imaging:
-
Alternatively, use a mitochondria-targeted fluorescent probe for GSH, such as Mito-RealThiol (MitoRT), for real-time imaging in living cells.
-
Incubate cells with the probe according to the manufacturer's instructions.
-
Perform fluorescence microscopy and quantify the probe's fluorescence intensity, which correlates with mitochondrial GSH levels.
-
IV. Summary and Conclusion
Both NACET and MitoQ demonstrate significant potential in mitigating mitochondrial oxidative stress, albeit through different primary mechanisms.
-
NACET acts as a prodrug, indirectly bolstering the cell's own antioxidant defenses by increasing the synthesis of glutathione. Its high bioavailability makes it a promising systemic antioxidant.[2]
-
MitoQ is a direct-acting antioxidant that concentrates at the primary site of ROS production within the mitochondria. This targeted approach allows for high efficacy at lower concentrations.[4][5]
The choice between NACET and MitoQ will depend on the specific research question and experimental model. For studies focused on enhancing the overall cellular antioxidant capacity and GSH-dependent pathways, NACET is an excellent candidate. Conversely, for investigations requiring the direct scavenging of mitochondrial ROS at its source, MitoQ is a more targeted tool.
It is crucial to consider the potential for off-target or paradoxical effects, as some studies have reported that high concentrations or long-term treatment with these antioxidants can lead to adverse outcomes, such as increased ROS production or mitochondrial depolarization.[11][14][15] Therefore, careful dose-response and time-course studies are essential for any experimental design. This guide provides a foundation for researchers to make informed decisions when selecting an antioxidant strategy to combat mitochondrial oxidative stress.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria-targeted antioxidant (MitoQ) ameliorates age-related arterial endothelial dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted antioxidant MitoQ ameliorates experimental mouse colitis by suppressing NLRP3 inflammasome-mediated inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of the mitochondria-targeted antioxidant MitoQ in mitochondrial-ROS induced sensorineural hearing loss caused by Idh2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the effects of mitochondrial targeted and localized antioxidants with cellular antioxidants in human skin cells exposed to UVA and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The targeted anti‐oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. High concentration of antioxidants N-acetylcysteine and mitoquinone-Q induces intercellular adhesion molecule 1 and oxidative stress by increasing intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of Mitochondrial Glutathione Redox Status and Protein Glutathionylation by Respiratory Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Reversible Reaction-Based Fluorescent Probe for Real-Time Imaging of Glutathione Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Procedure for Precise Determination of Glutathione Produced by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylcysteine Ethyl Ester (NACET) and Other Antioxidants in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective strategies, antioxidants play a pivotal role in mitigating oxidative stress, a key pathological factor in neurodegenerative diseases. This guide provides a comparative analysis of N-acetylcysteine ethyl ester (NACET), a novel lipophilic derivative of N-acetylcysteine (NAC), against other prominent antioxidants: NAC, astaxanthin (B1665798), and curcumin (B1669340). We present a synthesis of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to offer an objective resource for evaluating these compounds.
Superior Bioavailability and Blood-Brain Barrier Penetration of NACET
A primary limitation of many potential neuroprotective agents is their poor bioavailability and inability to effectively cross the blood-brain barrier (BBB). NACET was specifically designed to overcome these limitations of its parent compound, NAC.
N-acetylcysteine (NAC) has long been recognized for its antioxidant properties, primarily by replenishing intracellular glutathione (B108866) (GSH), the body's master antioxidant.[1][2] However, its therapeutic efficacy in neurological disorders has been hampered by low oral bioavailability, estimated to be between 3-6%.[3][4] In contrast, NACET, through the esterification of the carboxyl group of NAC, exhibits significantly enhanced lipophilicity.[5] This chemical modification results in a remarkable increase in oral bioavailability, with studies indicating it can exceed 60%.[3][4] This superior bioavailability means that a smaller dose of NACET may achieve similar or even greater therapeutic effects compared to NAC.[3]
Crucially for neuroprotection, NACET readily crosses the blood-brain barrier.[4] Once inside the cells, it is rapidly converted to NAC and cysteine, thereby directly supplying the precursors for GSH synthesis within the central nervous system.[2][4][5] Experimental studies in rats have demonstrated that oral administration of NACET, but not NAC, significantly increases GSH content in the brain.[2][5]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the performance of NACET, NAC, astaxanthin, and curcumin in various models of neurodegeneration and oxidative stress.
Table 1: Bioavailability and Glutathione (GSH) Enhancement
| Antioxidant | Oral Bioavailability (%) | Brain GSH Increase | Key Findings |
| NACET | >60%[3][4] | Significant increase after oral administration[2][5] | Rapidly enters cells and is converted to NAC and cysteine, effectively increasing brain GSH levels.[2][4] |
| NAC | 3-6%[3][4] | No significant increase after oral administration[2] | Poor absorption and limited ability to cross the BBB restrict its efficacy in the CNS.[4] |
| Astaxanthin | Variable | Increases GSH and SOD levels[6] | A potent antioxidant that can cross the BBB.[6] |
| Curcumin | Low | Increases GSH, SOD, and CAT levels[7] | Poor bioavailability is a major limitation, though nanoparticle formulations show promise.[8] |
Table 2: Neuroprotective Effects in Experimental Models
| Antioxidant | Experimental Model | Key Quantitative Outcomes |
| NACET | Oxidative stress in retinal pigment epithelial (RPE) cells | More efficient than NAC in increasing cell viability and intracellular GSH.[9] |
| NAC | Hydrogen peroxide-induced injury in primary hippocampus neurons | Increased cell viability and reduced ROS production.[10][11] |
| Closed head trauma in rats | Decreased malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) activities. | |
| Astaxanthin | Glutamate, oxidative, and hypoxic stress in retinal ganglion cells | Increased RGC viability by up to 84%, 67%, and 93% respectively.[12] |
| Traumatic brain injury in mice | Improved neurological function and promoted the nuclear import of Nrf2. | |
| Curcumin | Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats | Significantly reduced infarct size and improved neurological deficit scores.[13] |
| Ischemia/reperfusion injury in rats | Significantly ameliorated CA1 pyramidal cell loss and reduced the number of apoptotic cells.[14] |
Detailed Experimental Protocols
A summary of the methodologies for key experiments cited in this guide is provided below.
NACET vs. NAC in Oxidative Stressed Retinal Pigment Epithelial (RPE) Cells
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19).
-
Induction of Oxidative Stress: Treatment with a toxicant to induce oxidative stress.
-
Treatment: Pre-treatment with varying concentrations of NACET or NAC.
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT or crystal violet staining to quantify the number of surviving cells.
-
Intracellular Glutathione (GSH): Measured using techniques like HPLC or commercially available GSH assay kits.
-
-
Reference: Tosi, G. M., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage.
Curcumin in a Rat Model of Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours), followed by reperfusion.
-
Treatment: Administration of curcumin (e.g., intraperitoneally) at a specific dose (e.g., 300 mg/kg) prior to or after the ischemic event.
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarcted area.
-
Neurological Deficit Score: A standardized scoring system is used to assess motor and sensory deficits.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels in brain tissue.
-
-
Reference: Jiang, H., et al. (2021). Curcumin ameliorates ischemic stroke injury in rats by protecting the integrity of the blood-brain barrier.
Astaxanthin in a Mouse Model of Traumatic Brain Injury
-
Animal Model: Mice.
-
Induction of Injury: Controlled cortical impact (CCI) or other standardized TBI models.
-
Treatment: Administration of astaxanthin at a specific dose.
-
Outcome Measures:
-
Neurological Function: Assessed using tests such as the modified neurological severity score (mNSS).
-
Nrf2 Nuclear Translocation: Visualized and quantified using immunofluorescence staining of brain tissue.
-
Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) and antioxidant enzyme levels.
-
-
Reference: Wu, H., et al. (2015). Astaxanthin as a Potential Neuroprotective Agent for Neurological Diseases.
Signaling Pathways in Neuroprotection
The neuroprotective effects of these antioxidants are mediated through the modulation of key intracellular signaling pathways that regulate cellular stress responses, inflammation, and survival.
Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical defense mechanism against oxidative stress.
NACET, astaxanthin, and curcumin have all been shown to activate the Nrf2 pathway.[7][15][16] By promoting the dissociation of Nrf2 from its inhibitor Keap1, these antioxidants facilitate the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), leading to their increased expression and enhanced cellular defense against oxidative stress.
NF-κB Pathway: A Key Player in Neuroinflammation
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. In neurodegenerative diseases, chronic activation of NF-κB contributes to persistent neuroinflammation and neuronal damage.
NAC, astaxanthin, and curcumin have demonstrated the ability to inhibit the NF-κB signaling pathway.[2][6][[“]] They can achieve this by preventing the degradation of IκB, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription, thereby reducing neuroinflammation.
MAPK Pathways: Modulators of Cell Survival and Apoptosis
Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. The modulation of these pathways is a key aspect of neuroprotection.
NAC, astaxanthin, and curcumin can differentially modulate MAPK pathways.[1][6][18] They have been shown to inhibit the pro-apoptotic JNK and p38 pathways, which are often activated by cellular stress.[19] Conversely, they can activate the pro-survival ERK pathway, which is associated with neurotrophic factor signaling and promotes neuronal survival.[1] This dual action on MAPK signaling contributes significantly to their neuroprotective effects.
Conclusion
NACET emerges as a highly promising neuroprotective agent due to its superior oral bioavailability and ability to effectively deliver cysteine to the brain for glutathione synthesis. The experimental data strongly suggests its advantages over NAC. Astaxanthin and curcumin also demonstrate significant neuroprotective potential through their potent antioxidant and anti-inflammatory activities, mediated by the modulation of key signaling pathways.
For researchers and drug development professionals, the choice of antioxidant will depend on the specific application and desired therapeutic profile. NACET's enhanced pharmacokinetic properties make it a compelling candidate for oral administration in the context of chronic neurodegenerative diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these potent antioxidants in various models of neurological disorders. This guide serves as a foundational resource to inform such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astaxanthin as a Potential Neuroprotective Agent for Neurological Diseases [mdpi.com]
- 7. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]
- 8. The Neuroprotective Effects of Curcumin Nanoparticles on The Cerebral Ischemia-Reperfusion Injury in The Rats-The Roles of The Protein Kinase RNA-Like ER Kinase/Extracellular Signal-Regulated Kinase and Transcription Factor EB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Neuroprotective effect of astaxanthin against rat retinal ganglion cell death under various stresses that induce apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin ameliorates ischemic stroke injury in rats by protecting the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effect of Curcumin on CA1 Region of Hippocampus in Rat Model of Ischemia/ Reperfusion Injury: - - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. nrf2activators.com [nrf2activators.com]
- 19. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
Head-to-head study of NACET and N-acetylcysteine amide (NACA)
In the quest for more effective therapeutic agents targeting oxidative stress, two N-acetylcysteine (NAC) derivatives, N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA), have emerged as promising candidates. Both compounds were designed to overcome the limitations of NAC, primarily its low bioavailability. This guide provides a detailed, data-driven comparison of NACET and NACA for researchers, scientists, and drug development professionals, based on available preclinical data.
Disclaimer: Direct head-to-head experimental studies comparing NACET and NACA are limited in the currently available scientific literature. This comparison is therefore based on an indirect analysis of their individual performance, primarily in relation to the parent compound, N-acetylcysteine (NAC).
Chemical and Pharmacokinetic Properties
Both NACET and NACA were developed to increase the lipophilicity and cell permeability of NAC. NACET achieves this through the esterification of the carboxyl group, while NACA replaces the carboxyl group with an amide group. These modifications are intended to enhance oral bioavailability and improve the delivery of cysteine, the precursor to the critical intracellular antioxidant, glutathione (B108866) (GSH).
Table 1: Comparison of Physicochemical and Pharmacokinetic Parameters
| Parameter | N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) | N-acetylcysteine Amide (NACA) |
| Oral Bioavailability | ~3-6%[1] | ~60%[1] | Higher than NAC; specific percentage not consistently reported but noted to have extended bioavailability[2] |
| Lipophilicity | Low[3] | High[4] | Higher than NAC[5] |
| Cellular Uptake | Poor[3] | Rapidly enters cells and is trapped after conversion to NAC and cysteine[6] | More membrane permeable than NAC[7] |
| Blood-Brain Barrier (BBB) Permeability | Very limited[6] | Able to cross the BBB[3] | Able to cross the BBB[5] |
Performance Data: Preclinical Efficacy
Preclinical studies have demonstrated the superior efficacy of both NACET and NACA compared to NAC in various models of oxidative stress.
Antioxidant and Glutathione Replenishment Efficacy
The primary mechanism of action for both NACET and NACA is to serve as efficient cysteine donors for intracellular GSH synthesis.
Table 2: Comparative Efficacy in In Vitro and In Vivo Models
| Efficacy Marker | N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) | N-acetylcysteine Amide (NACA) |
| Intracellular GSH Increase | No significant increase at tested concentrations in RPE cells[3] | Significantly increased intracellular GSH at 0.2 and 1 mM concentrations in RPE cells[3] | Restores intracellular GSH levels more effectively than NAC[5] |
| Protection Against Oxidative Stress (in vitro) | Protective for RPE cells starting at 2 mM against H₂O₂ | Strong and significant protective effect in RPE cells at 0.4 mM against H₂O₂ | Higher DPPH radical scavenging ability and reducing power than NAC at all concentrations[5] |
| In Vivo GSH Increase | Did not cause a significant effect on GSH concentration in rat eyes after oral administration[3] | Significantly increased GSH level in rat eyes, peaking at 4 hours after oral administration[3] | Restored GSH levels in red blood cells, brains, livers, and kidneys of mice more effectively than NAC[5] |
| Chelating Ability | Present | Not explicitly detailed in provided results | Showed better chelating ability for lead compared to NAC in mice[5] |
Experimental Protocols
The following are summaries of methodologies from key studies that provide the basis for the comparative data.
In Vitro Protection of Retinal Pigment Epithelial (RPE) Cells
-
Objective: To compare the efficacy of NACET versus NAC in protecting RPE cells from oxidative insult.
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19).
-
Treatment: Cells were treated with increasing concentrations of NAC or NACET (0.1 mM to 5 mM) for 24 hours.
-
Oxidative Stress Induction: 30 minutes after the addition of NAC or NACET, oxidative stress was induced using 2 mM hydrogen peroxide (H₂O₂) or 0.5 or 1 mM tert-Butyl hydroperoxide (t-BOOH).
-
Endpoint: Cell viability was measured to determine the protective effect of each compound.
In Vivo Glutathione Level Assessment in Rat Eyes
-
Objective: To assess the ability of NACET to increase the antioxidant potential in eye tissues in vivo compared to NAC.[3]
-
Animal Model: Adult rats.
-
Administration: Rats were orally administered 50 mg/kg of NAC or NACET.
-
Measurement: The concentration of glutathione (GSH) in the eyes was evaluated at different time points, with a peak observed at 4 hours following drug administration.
In Vitro Antioxidant Properties Assessment (NACA vs. NAC)
-
Objective: To assess and compare the antioxidant potential of NACA and NAC.[5]
-
Methods:
-
DPPH Radical Scavenging Ability: Measured the capacity of the compounds to scavenge the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical.
-
Reducing Power: Assessed the ability of the compounds to reduce ferric ions.
-
Hydrogen Peroxide (H₂O₂) Scavenging: Determined the ability to scavenge H₂O₂ at various concentrations.
-
In Vivo Chelation and Antioxidant Efficacy in a Mouse Model of Lead and Glutamate (B1630785) Toxicity
-
Objective: To evaluate and compare the protective effects of NACA and NAC against the toxic effects of glutamate and lead.[5]
-
Animal Model: CD-1 mice.
-
Treatment Groups: Control, Lead + Glutamate, Lead + Glutamate + NACA (500mg/kg), Lead + Glutamate + NAC (500mg/kg).
-
Endpoints:
-
Lead levels in blood and tissues (brain, kidney, liver).
-
Glutathione (GSH) levels in red blood cells and various tissues.
-
Malondialdehyde (MDA) levels as a marker of lipid peroxidation.
-
Signaling Pathways and Experimental Workflow
The primary mechanism for both NACET and NACA involves their ability to cross the cell membrane, deliver cysteine, and subsequently boost the synthesis of glutathione, which then acts as a potent antioxidant, detoxifying reactive oxygen species (ROS).
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Does anyone try N-Acetyl-Cysteine Ethyl Ester (NACET)? Does it work better than NAC? Can it reduce 8oxog? - Rapamycin Longevity News [mmabrasil.localizer.co]
- 4. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Efficacy of NACET and Trolox
For Researchers, Scientists, and Drug Development Professionals
Introduction to NACET and Trolox
N-Acetylcysteine Ethyl Ester (NACET) is a derivative of N-acetylcysteine (NAC) with an ethyl ester group, which significantly increases its lipophilicity and cell permeability.[1][2] Its primary role as an antioxidant is indirect; it serves as a highly bioavailable precursor to L-cysteine, which in turn is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH).[3][4] Glutathione is a major endogenous antioxidant, crucial for cellular protection against oxidative stress.[5] By boosting intracellular GSH levels, NACET enhances the cell's own antioxidant defense system.[6][7]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E.[8] Unlike NACET, Trolox acts as a direct antioxidant by donating a hydrogen atom from the hydroxyl group of its chromanol ring to scavenge free radicals.[9] Due to its stable and reliable antioxidant activity, Trolox is widely used as a positive control and standard in many antioxidant capacity assays, with results often expressed in "Trolox Equivalents" (TE).[10][11][12]
Mechanisms of Antioxidant Action
The antioxidant strategies of NACET and Trolox are fundamentally different. NACET is a prodrug that fuels the endogenous antioxidant system, while Trolox directly neutralizes free radicals.
-
NACET's Indirect Mechanism: NACET's lipophilic nature allows it to efficiently cross cell membranes. Once inside the cell, it is hydrolyzed to NAC and then to L-cysteine. L-cysteine is a key amino acid required for the synthesis of glutathione (GSH), a potent intracellular antioxidant.[13][14] Therefore, NACET's antioxidant effect is primarily achieved by increasing the intracellular pool of GSH.[6][15]
-
Trolox's Direct Mechanism: Trolox, like its parent compound vitamin E, is a chain-breaking antioxidant. It directly interacts with and neutralizes a wide variety of free radicals, including peroxyl radicals, by donating a hydrogen atom.[9][16] This action terminates the chain reaction of lipid peroxidation and other radical-mediated oxidative damage.
Below is a diagram illustrating the distinct antioxidant signaling pathways of NACET and Trolox.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Science | NACET.com [nacet.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Trolox - Wikipedia [en.wikipedia.org]
- 9. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | TCI AMERICA [tcichemicals.com]
- 11. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 12. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 13. naturesfusions.com [naturesfusions.com]
- 14. What is NACET? | Brain and Immune Health Formula | NACET.com [nacet.com]
- 15. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant effects and research of Trolox_Chemicalbook [m.chemicalbook.com]
A Comparative Guide to Blood-Brain Barrier Penetration: NACET vs. NAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood-brain barrier (BBB) penetration capabilities of N-acetylcysteine ethyl ester (NACET) and its parent compound, N-acetylcysteine (NAC). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to assist researchers in making informed decisions for their central nervous system (CNS) focused studies.
Executive Summary
N-acetylcysteine (NAC) is a well-established antioxidant and precursor to the master antioxidant glutathione (B108866) (GSH).[1] However, its therapeutic potential for neurological disorders is often limited by its poor oral bioavailability and inefficient penetration of the blood-brain barrier.[2][3] N-acetylcysteine ethyl ester (NACET), a lipophilic ester derivative of NAC, has been developed to overcome these limitations. Experimental evidence strongly indicates that NACET exhibits significantly enhanced BBB penetration and subsequent elevation of brain glutathione levels compared to NAC, positioning it as a more potent agent for targeting CNS pathologies rooted in oxidative stress.[4][5]
Data Presentation: NACET vs. NAC - A Head-to-Head Comparison
The following tables summarize the key quantitative differences between NACET and NAC based on available preclinical data.
| Parameter | N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) | References |
| Oral Bioavailability | Low (~3-6%) | High (~60% or more) | [2] |
| Blood-Brain Barrier Penetration | Minimal | Significant | [4][6] |
| Effect on Brain Glutathione (GSH) Levels (Oral Administration) | No significant increase | Significant increase | [4][5] |
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of NAC and NACET.
| Brain Thiol Levels After Oral Administration in Rats | N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) | Reference |
| Brain Cysteine Levels | No significant change | Significantly increased | [4] |
| Brain NAC Levels | Not detected | Increased | [4] |
| Brain Glutathione (GSH) Levels | No significant change | Significantly increased | [4] |
Table 2: Qualitative Comparison of Brain Thiol Levels Following Oral Administration of NAC vs. NACET in Rats.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of NAC and NACET blood-brain barrier penetration.
In Vivo Assessment of Blood-Brain Barrier Penetration and Brain Glutathione Levels
This protocol is a representative methodology based on studies comparing NAC and NACET brain uptake in rodent models.[4]
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
A treatment group receives NACET suspended in a suitable vehicle (e.g., saline with 1% carboxymethylcellulose).
-
A control group receives an equimolar dose of NAC in the same vehicle.
-
A vehicle-only group serves as a negative control.
-
Administration is performed via oral gavage.
3. Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture.
-
Animals are then transcardially perfused with ice-cold saline to remove blood from the brain.
-
The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus) are dissected on an ice-cold plate.
-
Brain tissue samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
4. Quantification of NAC, NACET, and Glutathione in Brain Tissue:
-
Sample Preparation:
-
Frozen brain tissue is weighed and homogenized in a cold lysis buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing a reducing agent like dithiothreitol (B142953) [DTT] to preserve thiol groups).
-
The homogenate is then deproteinized, typically by adding an equal volume of a strong acid like perchloric acid or metaphosphoric acid, followed by centrifugation to pellet the precipitated proteins.[7]
-
The resulting supernatant is collected for analysis.
-
-
Analytical Method (HPLC with Fluorescence Detection):
-
The supernatant is subjected to high-performance liquid chromatography (HPLC) analysis.
-
Thiols (NAC, cysteine, GSH) in the sample are derivatized with a fluorescent agent, such as N-(1-pyrenyl)maleimide (NPM), to enable sensitive detection.
-
The derivatized samples are injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used to separate the different thiol derivatives.
-
The separated compounds are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the NPM adducts.
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to a standard curve generated from known concentrations of NAC, NACET, and GSH.
-
In Vivo Microdialysis for Real-Time Brain Concentration Measurement
This technique allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal.[8][9][10][11]
1. Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or hippocampus).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
NAC or NACET is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate collection continues for several hours to monitor the time course of the compound's appearance and clearance from the brain's extracellular space.
3. Sample Analysis:
-
The collected dialysate samples are analyzed using a highly sensitive method, typically HPLC coupled with mass spectrometry (HPLC-MS/MS), to quantify the low concentrations of NAC and its metabolites.[12][13][14][15]
Mandatory Visualizations
Experimental Workflow for In Vivo BBB Penetration Study
Caption: Workflow for assessing NACET and NAC BBB penetration.
Comparative Mechanism of BBB Penetration
Caption: NACET's lipophilicity facilitates BBB crossing.
Signaling Pathway: Nrf2 Activation
Caption: NACET activates the Keap1-Nrf2 antioxidant pathway.
Conclusion
References
- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What’s Better Than NAC? | NACET.com [nacet.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uva.theopenscholar.com [uva.theopenscholar.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NACET and Edaravone in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Overview of Neuroprotective Mechanisms
N-acetylcysteine Ethyl Ester (NACET) is a lipophilic derivative of N-acetylcysteine (NAC) designed for enhanced central nervous system bioavailability.[1] As a precursor to the endogenous antioxidant glutathione (B108866) (GSH), its primary neuroprotective mechanism is attributed to replenishing intracellular GSH levels, thereby mitigating oxidative stress.[2] NAC also exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of the inflammatory cascade.[1][2]
Edaravone (B1671096) is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke in Japan.[3][4] Its mechanism of action involves directly scavenging hydroxyl, peroxyl, and superoxide (B77818) radicals, thus inhibiting lipid peroxidation and protecting neuronal and endothelial cells from oxidative damage.[3][5] Additionally, Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a crucial cellular defense mechanism against oxidative stress.[6][7]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies on NACET and Edaravone. It is critical to note that the data for each compound were generated using different experimental stroke models, which precludes direct comparison of efficacy.
Table 1: Efficacy of NACET in a Photochemically Induced Thrombosis (PIT) Mouse Model of Stroke
| Treatment Group | Dose | Administration Route | Outcome Measure | Result | Reference |
| NACET | 150 mg/kg | Intraperitoneal | Infarct Volume | Significant reduction compared to control | [8] |
| NACET | 50 mg/kg (preventive) | Intraperitoneal | Infarct Volume | Significant reduction compared to control | [8] |
Data from a study comparing NAC derivatives showed efficacy in the order of NAC benzyl (B1604629) ester > NAC ethyl ester > NAC.[8]
Table 2: Efficacy of Edaravone in a Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model of Stroke
| Treatment Group | Dose | Administration Route | Outcome Measure | Result | Reference |
| Edaravone | 10, 15, 20 mg/kg | Intraperitoneal | Neurological Function Score | Dose-dependent significant improvement | [9] |
| Edaravone | 10, 15, 20 mg/kg | Intraperitoneal | Brain Water Content | Dose-dependent significant decrease | [9] |
| Edaravone | 10, 15, 20 mg/kg | Intraperitoneal | Blood-Brain Barrier Permeability | Dose-dependent significant decrease | [9] |
| Edaravone | 10, 15, 20 mg/kg | Intraperitoneal | Malondialdehyde (MDA) Levels | Dose-dependent significant decrease | [9] |
| Edaravone | 10, 15, 20 mg/kg | Intraperitoneal | Superoxide Dismutase (SOD) Activity | Dose-dependent significant increase | [9] |
| Edaravone | 10, 15, 20 mg/kg | Intraperitoneal | Nrf2 and HO-1 Protein Expression | Dose-dependent significant increase | [6][9] |
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the proposed and established signaling pathways for each compound.
Caption: Proposed anti-inflammatory mechanism of NACET via inhibition of the NF-κB pathway.
Caption: Mechanism of action of Edaravone via activation of the Nrf2/HO-1 pathway.
Experimental Protocols
Photochemically Induced Thrombosis (PIT) Model (for NACET studies)
This protocol provides a framework for evaluating the efficacy of neuroprotective agents in a model of focal cortical ischemia.[8]
-
Animal Model: Adult male C57BL/6 mice (22-26g) are used.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (4% for induction, 1.5% for maintenance).
-
Induction of Thrombosis:
-
A photosensitive dye, Rose Bengal (50 mg/kg), is injected into the tail vein.
-
A cold light source is focused on the skull over the right sensorimotor cortex for 15 minutes to induce a photochemical reaction, leading to endothelial damage and thrombus formation.
-
-
Drug Administration:
-
Infarct Volume Assessment:
-
Twenty-four hours after ischemia, mice are euthanized, and brains are removed.
-
Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The unstained (infarcted) area is measured using image analysis software to calculate the infarct volume.
-
Caption: Experimental workflow for the Photochemically Induced Thrombosis (PIT) model.
Middle Cerebral Artery Occlusion (MCAO) Model (for Edaravone studies)
This protocol is a widely used model for inducing focal cerebral ischemia that mimics human stroke.[9][10][11]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced with ketamine and xylazine (B1663881) or isoflurane.[11][12]
-
Surgical Procedure (Intraluminal Suture Method):
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament suture with a blunted tip is introduced through an incision in the ECA stump.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.[13]
-
For transient MCAO, the suture is left in place for a defined period (e.g., 2 hours) and then withdrawn to allow reperfusion. For permanent MCAO (pMCAO), the suture is left in place.
-
-
Drug Administration: Edaravone (e.g., 10, 15, 20 mg/kg) or vehicle is administered, typically via intraperitoneal injection, at the onset of reperfusion or at specified time points post-occlusion.[9]
-
Outcome Assessments:
-
Neurological Deficit Scoring: At 24 or 48 hours post-MCAO, neurological function is assessed using a standardized scoring system (e.g., Bederson's scale).[10]
-
Infarct Volume Measurement: Brains are harvested and sectioned for TTC staining to quantify infarct volume.[10][11]
-
Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (MDA, SOD) and protein expression (Nrf2, HO-1) via ELISA and Western blot, respectively.[9]
-
Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Conclusion
Both NACET and Edaravone demonstrate neuroprotective effects in preclinical models of ischemic stroke, albeit through distinct primary mechanisms. NACET acts as a glutathione precursor and an inhibitor of the pro-inflammatory NF-κB pathway, while Edaravone functions as a direct free radical scavenger and an activator of the Nrf2 antioxidant response pathway. The provided data, derived from different experimental models, suggest that both compounds can reduce ischemic brain injury. However, the absence of direct comparative studies makes it impossible to definitively conclude on their relative efficacy. Further research employing a single, standardized stroke model to directly compare NACET and Edaravone is warranted to elucidate their therapeutic potential and guide future clinical development.
References
- 1. Nuclear factor-kappa B activation during cerebral reperfusion: effect of attenuation with N-acetylcysteine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO-1 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Edaravone attenuates oxidative stress induced by chronic cerebral hypoperfusion injury: role of ERK/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Brain Infarction by N-Acetylcysteine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of edaravone on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extract of Bacopa procumbens Mitigates Brain Injury and Improves Functional Outcomes Following Ischemia–Reperfusion [mdpi.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nrf2 Pathway Activation: Evaluating NACET and Alternative Compounds via Western Blot Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-acetylcysteine ethyl ester (NACET) and other activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The efficacy of these compounds in upregulating Nrf2 and its downstream antioxidant targets is evaluated through a review of experimental data, with a focus on Western blot validation.
Performance Comparison of Nrf2 Activators
N-acetylcysteine ethyl ester (NACET) has emerged as a potent activator of the Nrf2 signaling pathway, demonstrating superior cell permeability compared to its precursor, N-acetylcysteine (NAC).[1][2] This enhanced bioavailability leads to a more robust induction of the Nrf2-mediated antioxidant response. The following table summarizes quantitative data from Western blot analyses of Nrf2 and its downstream targets after treatment with NACET and provides a comparison with other known Nrf2 activators, such as Sulforaphane (SFN).
| Compound | Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| NACET | Nrf2 | ARPE-19 | 1 mM, 4 hours | ~2.5 | Fiaschi et al., Redox Biology, 2022 |
| Sulforaphane (SFN) | Nrf2 (Nuclear) | THP-1 derived macrophages | 10 µM, 6 hours | ~3.0 | Sivandzade et al., 2019 |
| Olitipraz (OTZ) | Nrf2 (Nuclear) | THP-1 derived macrophages | 25 µM, 6 hours | ~2.0 | Sivandzade et al., 2019 |
| Dimethyl Fumarate (DMF) | Nrf2 (Nuclear) | THP-1 derived macrophages | 20 µM, 6 hours | ~2.2 | Sivandzade et al., 2019 |
| Sulforaphane (SFN) | HO-1 | THP-1 derived macrophages | 10 µM, 24 hours | ~4.5 | Sivandzade et al., 2019 |
| Olitipraz (OTZ) | HO-1 | THP-1 derived macrophages | 25 µM, 24 hours | ~3.5 | Sivandzade et al., 2019 |
| Dimethyl Fumarate (DMF) | HO-1 | THP-1 derived macrophages | 20 µM, 24 hours | ~3.0 | Sivandzade et al., 2019 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following is a standard protocol for Western blot analysis of Nrf2 and its downstream targets.
1. Cell Culture and Treatment:
-
Plate cells (e.g., ARPE-19, HepG2, THP-1) at a suitable density and allow them to adhere overnight.
-
Treat the cells with NACET, an alternative Nrf2 activator (e.g., Sulforaphane), or a vehicle control at the desired concentrations and for the specified duration.
2. Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, GCLC, GCLM, or a loading control (e.g., β-actin, GAPDH, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Densitometry:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control. Calculate the fold change relative to the vehicle-treated control.
Visualizing the Nrf2 Signaling Pathway and Experimental Workflow
To better understand the molecular mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
NACET vs. Glutathione: A Comparative Analysis of Cell Viability Enhancement
In the realm of cellular protection and therapeutic development, the quest for effective agents to mitigate oxidative stress and enhance cell viability is paramount. This guide provides a detailed side-by-side comparison of N-Acetylcysteine Ethyl Ester (NACET) and Glutathione (B108866) (GSH), two prominent compounds utilized for their antioxidant properties. The following analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their experimental designs.
Superior Efficacy of NACET in Enhancing Intracellular Glutathione Levels
NACET consistently demonstrates superior performance over direct glutathione supplementation in enhancing intracellular GSH levels, a key determinant of cell viability under conditions of oxidative stress. This advantage stems from NACET's enhanced cell permeability. As a lipophilic compound, NACET readily crosses the cell membrane, a feat that the hydrophilic nature of glutathione struggles to achieve. Once inside the cell, NACET is rapidly converted into N-acetylcysteine (NAC) and subsequently cysteine, the rate-limiting precursor for endogenous glutathione synthesis. This intracellular delivery mechanism ensures a more efficient and sustained increase in GSH levels compared to the direct administration of glutathione, which is largely impermeable to the cell membrane.
Quantitative Comparison of Intracellular GSH Enhancement
The following table summarizes the comparative efficacy of NACET and other glutathione-enhancing compounds in increasing intracellular glutathione concentrations. While direct comparative data for NACET versus exogenous glutathione in cell viability assays is limited, the data on intracellular GSH levels provides a strong indicator of their respective potential to protect cells.
| Compound | Cell Line | Concentration | Treatment Time | Change in Intracellular GSH | Reference |
| NACET | HUVEC | 0.5 mM | 18 hours | Significant Increase | |
| GSH-EE (Glutathione Ethyl Ester) | HUVEC | 0.5-5 mM | 18 hours | No significant effect | |
| NAC (N-Acetylcysteine) | HUVEC | 5 mM | 18 hours | Minimal increase | |
| NACET | ARPE-19 | 0.2 mM | 24 hours | Significant Increase | |
| NAC (N-Acetylcysteine) | ARPE-19 | Up to 5 mM | 24 hours | No significant increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose cells to various concentrations of NACET or glutathione for the desired duration (e.g., 48 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 50 µL of MTT solution to each well and incubate for 30 minutes at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Intracellular Glutathione Assay
This protocol outlines a common method for quantifying total intracellular glutathione.
Materials:
-
5% (w/v) Deproteinizing Reagent (e.g., metaphosphoric acid)
-
Assay Buffer
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione Reductase (GR)
-
NADPH
-
Microplate reader
Protocol:
-
Cell Lysis:
-
Wash cultured cells (2-5 x 10^6) with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold 5% deproteinizing reagent.
-
Homogenize or sonicate the cell suspension and incubate on ice for 5 minutes.
-
Centrifuge at 12,000-14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Add 50 µL of the sample (or glutathione standard) to a well in a 96-well plate.
-
Add 50 µL of DTNB solution to each well.
-
Add 50 µL of GR solution to each well.
-
Incubate the plate for 3-5 minutes at room temperature.
-
Add 50 µL of reconstituted NADPH to each well to initiate the reaction.
-
-
Measurement: Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3 minutes using a microplate reader.
-
Data Analysis: Calculate the glutathione concentration based on the rate of absorbance change compared to a standard curve.
Signaling Pathways and Mechanisms of Action
The protective effects of NACET and glutathione are mediated through their influence on key cellular signaling pathways involved in redox homeostasis and cell survival.
Caption: Cellular uptake and mechanism of action of NACET versus exogenous glutathione.
The diagram above illustrates the superior intracellular delivery of NACET compared to exogenous glutathione. Once inside the cell, NACET provides the necessary precursor, cysteine, for robust endogenous glutathione synthesis. This elevated intracellular glutathione pool directly neutralizes reactive oxygen species (ROS), thereby mitigating oxidative stress and enhancing cell viability. Additionally, both NAC and glutathione can modulate critical cell survival signaling pathways such as the Ras-ERK and NF-κB pathways.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of NACET and glutathione on cell viability.
Caption: Workflow for comparative analysis of NACET and glutathione.
Conclusion
NACET: A Superior Alternative to NAC in Mitigating Disease Progression
A detailed comparison of N-acetylcysteine ethyl ester (NACET) and its precursor, N-acetylcysteine (NAC), reveals the enhanced therapeutic potential of NACET in various disease models, primarily owing to its superior bioavailability and cellular uptake. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the protective effects of NACET, supported by experimental data, detailed methodologies, and mechanistic insights.
N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), has long been investigated for its therapeutic potential in a range of diseases characterized by oxidative stress. However, its clinical efficacy has been hampered by low bioavailability. N-acetylcysteine ethyl ester (NACET) is a lipophilic derivative of NAC designed to overcome this limitation. By esterifying the carboxyl group of NAC, NACET exhibits increased cell permeability, leading to more efficient delivery of cysteine for GSH synthesis within cells.[1][2]
Superior Performance of NACET in Preclinical Models
Experimental evidence across multiple disease models demonstrates the superior protective effects of NACET compared to NAC. These studies highlight NACET's enhanced ability to replenish intracellular GSH levels, mitigate oxidative damage, and improve functional outcomes.
Retinal Oxidative Stress
In a model of retinal pigment epithelial (RPE) cell damage, a key factor in age-related macular degeneration (AMD), NACET demonstrated significantly greater protection against oxidative stress compared to NAC. NACET was more effective at lower concentrations in preserving cell viability and increasing intracellular GSH levels.[3][4] Furthermore, in vivo studies in rats showed that oral administration of NACET, but not NAC, significantly increased GSH levels in the eyes.[3][4]
Table 1: Comparison of NACET and NAC in a Retinal Oxidative Stress Model
| Parameter | Model | NACET | NAC | Reference |
| Cell Viability (vs. H₂O₂) | ARPE-19 Cells | Significant protection at 0.4 mM | Less effective, required higher concentrations | [3][4] |
| Intracellular GSH Levels | ARPE-19 Cells | Significant increase at 0.2 mM | No significant increase at tested concentrations | [3] |
| GSH Levels in Rat Eyes (in vivo) | Oral administration (50 mg/kg) | Significant increase | No significant effect | [3][4] |
| Reactivity with H₂O₂ (t₁/₂) | In vitro | 1.16 ± 0.18 min | 8.81 ± 0.45 min | [5] |
Neurodegenerative Diseases
While direct comparative studies between NACET and NAC in Alzheimer's and Parkinson's disease models are still emerging, the established role of oxidative stress and GSH depletion in these conditions suggests the potential of NACET. Studies on NAC in animal models of Alzheimer's disease have shown that it can reverse cognitive deficits and reduce neuronal loss.[6][7] In a Parkinson's disease rat model, NAC treatment enhanced dopaminergic neuron viability and improved motor outcomes.[8][9] Given NACET's superior ability to cross the blood-brain barrier and increase brain GSH levels, it is hypothesized to offer even greater neuroprotective effects.[2]
Cardiovascular Disease Models
In the context of cardiovascular diseases, oxidative stress is a key contributor to pathologies like myocardial infarction and atherosclerosis.[10] Animal studies using NAC have demonstrated its ability to reduce myocardial infarct size and markers of oxidative stress.[11][12] For instance, in a mouse model of hypertrophic cardiomyopathy, NAC treatment significantly reduced myocardial fibrosis and oxidative stress markers.[12][13] The enhanced properties of NACET suggest it could provide more robust cardioprotection.
Mechanistic Insights: The Signaling Pathways of NACET
The protective effects of NACET are primarily attributed to its ability to efficiently replenish intracellular glutathione (GSH), a master antioxidant. However, its mechanism of action also involves the modulation of key signaling pathways that regulate cellular stress responses.
The NRF2/ARE Pathway
NACET has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[14] Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). NACET, by increasing intracellular cysteine levels, can directly modify specific cysteine residues on KEAP1.[14] This modification leads to the release and nuclear translocation of NRF2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including those involved in GSH synthesis.
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial regulator of cell survival and proliferation that can be influenced by NACET. Activation of this pathway is known to protect against apoptosis and promote cell survival under conditions of oxidative stress. While direct studies on NACET's effect on this pathway are ongoing, NAC has been shown to activate PI3K/AKT signaling, leading to the downstream inhibition of pro-apoptotic factors and the promotion of cell survival.[15][16]
Experimental Protocols
To facilitate further research and validation of NACET's protective effects, detailed experimental protocols are provided below.
In Vivo Oral Administration of NACET in Rodents
This protocol describes the oral administration of NACET to mice or rats for in vivo studies.
Materials:
-
N-acetylcysteine ethyl ester (NACET)
-
Vehicle (e.g., sterile water, saline, or a specified solvent)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Dissolve NACET in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Dosage Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the target dose (e.g., 50 mg/kg).
-
Administration:
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the NACET solution.
-
Monitor the animal for any signs of distress after administration.[17]
-
Measurement of Glutathione (GSH) and Glutathione Disulfide (GSSG) Levels
This protocol outlines a common method for determining the GSH/GSSG ratio in tissue samples, a key indicator of oxidative stress.
Materials:
-
Tissue homogenizer
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Homogenize the tissue sample in a deproteinizing agent (e.g., MPA) on ice.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Total Glutathione (GSH + GSSG) Measurement:
-
To a portion of the supernatant, add DTNB, NADPH, and glutathione reductase.
-
The rate of color change, measured at 412 nm, is proportional to the total glutathione concentration.
-
-
GSSG Measurement:
-
To another portion of the supernatant, add a thiol-scavenging agent (e.g., 2-vinylpyridine) to remove the reduced GSH.
-
Then, perform the same enzymatic recycling reaction as for total glutathione to measure the GSSG concentration.
-
-
Calculation:
-
Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
-
Conclusion
The available evidence strongly suggests that NACET is a more potent and effective derivative of NAC for combating diseases associated with oxidative stress. Its enhanced bioavailability allows for greater therapeutic efficacy at potentially lower doses, making it a promising candidate for further investigation and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and validation of NACET's protective effects in a variety of disease models. Future studies directly comparing NACET and NAC in neurodegenerative and cardiovascular disease models are warranted to fully elucidate its therapeutic potential.
References
- 1. Voluntary oral administration of drugs in mice [protocols.io]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Baseline Mutations and Up-Regulation of PI3K-AKT Pathway Serve as Potential Indicators of Lack of Response to Neoadjuvant Chemotherapy in Stage II/III Breast Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Acetylcysteine Treatment May Compensate Motor Impairments through Dopaminergic Transmission Modulation in a Striatal 6-Hydroxydopamine Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data | PLOS One [journals.plos.org]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine Protects Against Myocardial Ischemia–Reperfusion Injury Through Anti-ferroptosis in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrotic Effects of Antioxidant N-Acetylcysteine in a Mouse Model of Human Hypertrophic Cardiomyopathy Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Oral administration of the oxidant-scavenger N-acetyl-L-cysteine inhibits acute experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
NACET vs. NAC: A Comparative Analysis of Therapeutic Potential
A detailed guide for researchers and drug development professionals on the enhanced efficacy and bioavailability of N-Acetylcysteine Ethyl Ester (NACET) over N-Acetylcysteine (NAC).
N-Acetylcysteine (NAC), a derivative of the amino acid cysteine, has long been a staple in clinical practice, primarily as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning.[1][2] Its therapeutic utility is attributed to its role as a precursor to L-cysteine and, consequently, the potent intracellular antioxidant, glutathione (B108866) (GSH).[2][[“]] However, the clinical efficacy of NAC is often hampered by its low oral bioavailability.[4][5][6] This has spurred the development of N-Acetylcysteine Ethyl Ester (NACET), a lipophilic derivative of NAC designed to overcome this limitation. This guide provides a comprehensive comparison of NACET and NAC, summarizing key experimental data, outlining methodologies, and visualizing the underlying biochemical pathways.
Enhanced Bioavailability and Cellular Uptake: The Core Advantage of NACET
The primary distinction between NACET and NAC lies in their chemical structure and resulting pharmacokinetic properties. The esterification of NAC's carboxyl group to create NACET significantly increases its lipophilicity, allowing for enhanced cell permeability.[4][7] This structural modification enables NACET to be more readily absorbed by the body and to penetrate cell membranes with greater efficiency than its hydrophilic counterpart, NAC.[4][8]
Once inside the cell, NACET is rapidly converted back into NAC and cysteine, thereby providing a more efficient source for the synthesis of glutathione.[4][9] This improved cellular delivery mechanism means that a lower dosage of NACET may be required to achieve therapeutic effects comparable or superior to those of NAC.[4][8]
| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) | References |
| Oral Bioavailability | ~3-6% | ~60-80% | [1][4][7] |
| Cellular Uptake | Limited due to hydrophilic nature | High due to lipophilic nature | [4][8][9] |
| Blood-Brain Barrier Permeability | Slight/Limited | Yes | [7][10] |
| Effect on Plasma GSH Levels | 5-20% increase | ~250% increase | [1] |
| Potency (in vitro) | - | 125-fold more potent than NAC in rescuing axial morphogenesis in sspo dmh4/dmh4 zebrafish embryos | [11] |
Mechanism of Action: A Tale of Two Cysteine Prodrugs
Both NAC and NACET exert their therapeutic effects primarily by augmenting the intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant defense system.[2][[“]] GSH plays a vital role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[9]
The key difference in their mechanism of action is the efficiency of cysteine delivery. NAC's ability to increase intracellular cysteine is limited by its poor absorption.[4][5] In contrast, NACET's high lipophilicity allows it to easily cross cell membranes, where it is hydrolyzed to NAC and cysteine, leading to a more robust and sustained increase in intracellular cysteine and subsequently GSH levels.[5][9] Furthermore, NACET has been shown to be a more potent scavenger of free radicals directly compared to NAC.[10]
Below is a diagram illustrating the distinct pathways of NAC and NACET in augmenting intracellular glutathione levels.
Experimental Protocols: Investigating the Superiority of NACET
The enhanced therapeutic potential of NACET has been demonstrated in various preclinical studies. Below are summaries of key experimental methodologies employed in comparative studies.
In Vivo Study: Oral Administration in Rats
-
Objective: To compare the effects of orally administered NAC and NACET on tissue glutathione levels.
-
Methodology:
-
Adult rats were administered a single oral dose of 50 mg/kg of either NAC or NACET.[10]
-
At various time points following administration, animals were euthanized.
-
Eye tissues were collected and homogenized.[10]
-
The concentration of glutathione (GSH) in the tissue homogenates was determined using a suitable biochemical assay (e.g., spectrophotometric assay with 5,5′-dithiobis(2-nitrobenzoic acid) - DTNB).[10]
-
-
Key Findings: Oral administration of NACET significantly increased GSH levels in the eyes of rats, with a peak observed at 4 hours post-administration. In contrast, NAC did not produce any significant change in ocular GSH concentrations.[10]
In Vitro Study: Protection of Retinal Pigment Epithelial (RPE) Cells from Oxidative Stress
-
Objective: To evaluate the comparative efficacy of NAC and NACET in protecting human retinal pigment epithelial (ARPE-19) cells from oxidative damage.
-
Methodology:
-
Confluent ARPE-19 cells were treated with increasing concentrations of NAC or NACET (0.1 mM to 5 mM) for 24 hours.[10]
-
Oxidative stress was induced by exposing the cells to 2 mM hydrogen peroxide (H₂O₂).[10]
-
Cell viability was assessed using a standard assay (e.g., MTT assay).
-
Intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) were measured to determine the antioxidant capacity.[10]
-
-
Key Findings: NACET demonstrated a more potent protective effect against oxidative stress in RPE cells compared to NAC.[10] NACET pretreatment was also more effective in increasing the intracellular pool of GSH available to counteract oxidative insults.[10]
The following diagram illustrates a generalized workflow for such in vitro comparative studies.
Therapeutic Implications and Future Directions
The superior pharmacokinetic profile of NACET translates into a broader range of potential therapeutic applications, particularly in conditions associated with oxidative stress and glutathione deficiency.
-
Neurodegenerative Diseases: NACET's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where oxidative stress is a key pathological feature.[7][12][13] Animal studies have suggested that NAC may slow cognitive decline in Alzheimer's models.[14]
-
Ocular Diseases: As demonstrated in preclinical studies, NACET can effectively increase glutathione levels in ocular tissues, suggesting its potential in treating retinal diseases like age-related macular degeneration (AMD) and diabetic retinopathy.[10]
-
Liver and Lung Conditions: NACET is being explored for its anti-inflammatory properties and its role in supporting liver and lung health, offering a potentially more effective alternative to NAC in these therapeutic areas.[4]
While the preclinical data for NACET is compelling, further research, including well-designed clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile in humans. The development of NACET represents a significant advancement in cysteine prodrug therapy, offering a more potent and bioavailable tool to combat a wide array of oxidative stress-related diseases.
References
- 1. What’s Better Than NAC? | NACET.com [nacet.com]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. nbinno.com [nbinno.com]
- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radianthealthproject.org [radianthealthproject.org]
- 14. vinmec.com [vinmec.com]
Independent Validation of N-Acetylcysteine Ethyl Ester (NACET) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Acetylcysteine Ethyl Ester (NACET) with its precursor, N-Acetylcysteine (NAC), based on published research. It is intended to serve as a resource for independent validation of NACET's purported benefits as a more efficient cysteine prodrug and antioxidant. Detailed experimental protocols from key studies are provided to support replication and further investigation.
Executive Summary
N-Acetylcysteine (NAC) has long been utilized for its antioxidant and mucolytic properties. However, its clinical efficacy can be limited by low oral bioavailability.[1][2] N-Acetylcysteine Ethyl Ester (NACET) is a lipophilic ester of NAC developed to overcome this limitation. Published research indicates that NACET exhibits significantly higher cell permeability and bioavailability, leading to more efficient increases in intracellular cysteine and glutathione (B108866) (GSH) levels.[1][2][3] This guide summarizes the key quantitative comparisons between NACET and NAC and provides the methodologies used to obtain these findings.
Data Presentation: NACET vs. NAC
The following tables summarize the key quantitative differences between NACET and NAC based on available in vitro and in vivo data.
| Parameter | NACET | NAC | Source |
| Oral Bioavailability | >60% | 3-6% | [2][4] |
| Lipophilicity | High | Low | [1][4] |
| Cellular Uptake | Readily enters cells | Limited uptake | [2][3] |
| Blood-Brain Barrier Permeability | Yes | Limited | [4] |
Table 1: Pharmacokinetic Properties of NACET vs. NAC
| Cell Type | Treatment | Metric | Result | Source |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM NACET | Intracellular GSH | Significant increase | [3][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | High concentrations of NAC | Intracellular GSH | Minimal increase | [5] |
| Retinal Pigment Epithelial (RPE) cells | 0.2 mM NACET | Intracellular GSH | Significant increase | [6] |
| Retinal Pigment Epithelial (RPE) cells | Up to 5 mM NAC | Intracellular GSH | No significant increase | [6] |
| Retinal Pigment Epithelial (RPE) cells | 1 mM NACET | Intracellular Cysteine | Significant increase | [6] |
| Retinal Pigment Epithelial (RPE) cells | Up to 5 mM NAC | Intracellular Cysteine | No significant increase | [6] |
Table 2: In Vitro Efficacy in Increasing Intracellular Glutathione (GSH) and Cysteine
| Oxidizing Agent | Thiol | Half-life (t1/2) | Source |
| H₂O₂ | NACET | 1.16 ± 0.18 min | [7] |
| H₂O₂ | NAC | 8.81 ± 0.45 min | [7] |
| t-BOOH | NACET | 12.2 ± 0.8 min | [7] |
| t-BOOH | NAC | 88.3 ± 4.51 min | [7] |
Table 3: Reactivity with Reactive Oxygen Species (ROS)
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for NACET and a general workflow for its evaluation.
Caption: Cellular uptake and conversion of NACET to boost glutathione (GSH) levels.
Caption: General experimental workflow for comparing NACET and NAC efficacy.
Experimental Protocols
The following are summaries of experimental protocols from key published studies. Researchers should refer to the original publications for complete details.
Determination of Intracellular Glutathione and Cysteine
-
Source: Adapted from Giustarini et al. (2018) and Tosi et al. (2021).[3][6]
-
Objective: To quantify the intracellular levels of GSH and cysteine in cultured cells following treatment with NACET or NAC.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) or Retinal Pigment Epithelial (RPE) cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of NACET or NAC (e.g., 0.1 mM to 5 mM) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., containing perchloric acid) to precipitate proteins.
-
Sample Preparation: The cell lysate is centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Analysis: The levels of GSH and cysteine in the supernatant are determined by High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection. Derivatization with a fluorescent probe (e.g., monobromobimane) is often employed to enhance sensitivity.
-
Normalization: The measured thiol concentrations are normalized to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).
-
In Vivo Pharmacokinetic and Tissue Glutathione Analysis
-
Source: Adapted from Giustarini et al. (2012) and Tosi et al. (2021).[1][6]
-
Objective: To assess the oral bioavailability of NACET and its effect on tissue GSH levels in an animal model.
-
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: A single oral dose of NACET or NAC (e.g., 50 mg/kg) is administered by gavage. A control group receives the vehicle (e.g., saline).
-
Blood and Tissue Collection: At various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes), blood samples are collected. At the end of the time course, animals are euthanized, and tissues of interest (e.g., brain, liver, eyes) are harvested.
-
Sample Processing: Blood is centrifuged to obtain plasma. Tissues are homogenized in a suitable buffer.
-
Pharmacokinetic Analysis: Plasma concentrations of NACET and NAC are determined by HPLC to assess pharmacokinetic parameters such as Cmax, Tmax, and bioavailability.
-
Tissue GSH Measurement: The GSH content in tissue homogenates is measured using HPLC as described in the in vitro protocol.
-
Reactivity with Reactive Oxygen Species (ROS)
-
Source: Adapted from Tosi et al. (2021).[7]
-
Objective: To compare the direct ROS scavenging activity of NACET and NAC.
-
Methodology:
-
Reaction Mixture: A solution containing a known concentration of NACET or NAC (e.g., 1 mM) is prepared in a suitable buffer.
-
Initiation of Reaction: An oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BOOH) (e.g., 10 mM) is added to the thiol solution to initiate the reaction.
-
Thiol Quantification: At various time points, aliquots of the reaction mixture are taken, and the remaining concentration of the thiol group (-SH) is measured using Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a colored product that can be quantified spectrophotometrically.
-
Half-life Calculation: The rate of thiol disappearance is used to calculate the half-life (t1/2) of NACET and NAC in the presence of the specific ROS.
-
This guide is intended to provide a consolidated overview of the existing research on NACET. It is crucial for researchers to consult the primary literature for a comprehensive understanding and to inform the design of their own validation studies.
References
- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. mdpi.com [mdpi.com]
- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of NACET's Antioxidant Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of N-acetylcysteine ethyl ester (NACET) against its parent compound, N-acetylcysteine (NAC). We will delve into the experimental data that highlights the enhanced bioavailability and cellular protective effects of NACET, offering a comprehensive overview for researchers and professionals in drug development.
Enhanced Bioavailability and Cellular Uptake of NACET
A primary limitation of NAC as a therapeutic antioxidant is its low oral bioavailability, estimated to be between 3-6%.[1] This is largely due to its hydrophilic nature, which restricts its passage across cell membranes. To overcome this, NACET was developed by esterifying the carboxyl group of NAC, a modification that significantly increases its lipophilicity.[2] This enhanced lipophilicity allows NACET to be more readily absorbed and to efficiently penetrate cell membranes, including the blood-brain barrier.[1]
Once inside the cell, NACET is rapidly converted back into NAC and cysteine.[2] This intracellular conversion effectively traps the therapeutic compounds within the cell, leading to a more potent and sustained antioxidant effect compared to NAC.[2] Studies have shown that NACET has a much higher oral bioavailability than NAC, exceeding 60%.[1]
Comparative Antioxidant Efficacy
The superior bioavailability of NACET translates to more potent protection against oxidative stress. Experimental data consistently demonstrates NACET's enhanced ability to mitigate cellular damage induced by reactive oxygen species (ROS) and to replenish intracellular glutathione (B108866) (GSH), the body's master antioxidant.
Protection Against Oxidative Stress-Induced Cell Death
In a study comparing the protective effects of NAC and NACET on retinal pigment epithelial (RPE) cells under oxidative stress induced by hydrogen peroxide (H₂O₂), NACET demonstrated significantly greater efficacy. NACET provided protection at a much lower concentration than NAC.
| Concentration | % Cell Viability (NAC) | % Cell Viability (NACET) |
| 0.2 mM | ~60% | ~80% |
| 0.4 mM | ~60% | ~100% |
| 1.0 mM | ~70% | ~100% |
| 2.0 mM | ~100% | ~100% |
| 5.0 mM | ~100% | ~100% |
Table 1: Comparative cell viability of RPE cells treated with NAC or NACET under H₂O₂-induced oxidative stress. Data adapted from a study on retinal pigment epithelial cells.[3][4]
Replenishment of Intracellular Glutathione (GSH)
NACET is more effective than NAC at increasing intracellular GSH levels. A study on RPE cells showed that NACET significantly increased intracellular GSH concentrations at lower doses compared to NAC, which had a minimal effect at the tested concentrations.
| Concentration | Intracellular GSH (nmol/mg protein) - NAC | Intracellular GSH (nmol/mg protein) - NACET |
| 0.2 mM | No significant increase | Significant increase |
| 1.0 mM | No significant increase | Significant increase |
Table 2: Comparison of intracellular GSH levels in RPE cells after treatment with NAC or NACET.[4]
Furthermore, in an in vivo study, oral administration of NACET to rats significantly increased GSH levels in the eyes, whereas NAC showed no significant effect.[3][4]
Direct Reactivity with Reactive Oxygen Species (ROS)
NACET has been shown to be more reactive in scavenging ROS directly compared to NAC. A study measuring the half-life of these thiols in the presence of H₂O₂ and tert-Butyl hydroperoxide (t-BOOH) found that NACET was significantly more reactive.
| Oxidant | Half-life (t½) of NAC (minutes) | Half-life (t½) of NACET (minutes) |
| H₂O₂ | 8.81 ± 0.45 | 1.16 ± 0.18 |
| t-BOOH | 88.3 ± 4.51 | 12.2 ± 0.8 |
Table 3: Oxidation kinetics of NAC and NACET in the presence of ROS.[3]
Effects on Antioxidant Enzymes and Lipid Peroxidation
While extensive research has been conducted on the effects of NAC on antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and on lipid peroxidation (measured by malondialdehyde - MDA levels), there is a lack of direct comparative studies with NACET for these specific markers.
Studies on a similar lipophilic derivative, N-acetylcysteine amide (NACA), have shown it to be more effective than NAC in reducing MDA levels in an in vivo model of lead-induced toxicity.[5] Pretreatment with NACA was significantly better than NAC at decreasing lipid peroxidation.[6] This suggests that the enhanced cellular uptake of NAC derivatives can lead to more effective prevention of lipid damage.
Signaling Pathways: Activation of the Nrf2 Pathway
Both NAC and NACET exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. The superior ability of NACET to increase intracellular cysteine and GSH levels leads to a more robust activation of the Nrf2 pathway compared to NAC.
Experimental Protocols
H₂O₂-Induced Oxidative Stress Cell Viability Assay
-
Cell Culture: Plate retinal pigment epithelial (RPE) cells in a 96-well plate and culture until confluent.
-
Treatment: Treat the cells with varying concentrations of NAC or NACET (e.g., 0.1 mM to 5 mM) for 24 hours.
-
Oxidative Stress Induction: Thirty minutes after the addition of NAC or NACET, add hydrogen peroxide (H₂O₂) to a final concentration of 2 mM to induce oxidative stress.
-
Viability Assessment: After the incubation period, measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and viability is expressed as a percentage of untreated control cells.
Measurement of Intracellular Glutathione (GSH)
-
Cell Culture and Treatment: Culture RPE cells to confluence and treat with different concentrations of NAC or NACET for 16-24 hours.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
GSH Quantification: Measure the intracellular GSH concentration using a commercially available GSH assay kit or by high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a thiol-reactive probe like monobromobimane.
-
Normalization: Normalize the GSH concentration to the total protein content of the cell lysate, determined by a protein assay such as the Bradford assay.
Conclusion
References
- 1. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Acetyl-L-cysteine Ethyl Ester (NACET)
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational and disposal plan for N-Acetyl-L-cysteine ethyl ester (NACET), a compound requiring careful management due to its potential health and environmental hazards. Adherence to these procedures is essential for protecting personnel and the environment.
Immediate Safety and Hazard Information
This compound (NACET) is associated with several health and environmental hazards. Conflicting classifications exist across different safety data sheets (SDS); therefore, it is prudent to adopt a cautious approach and handle the substance as hazardous.[1]
Key hazards include:
-
Harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Causes serious eye irritation.[2]
-
May cause damage to organs through prolonged or repeated exposure.[2]
-
Very toxic to aquatic life.[2]
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][4]
-
After Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[3][4][5]
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[2][4][5]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3][4]
Hazard Classification Summary
The following table summarizes the GHS hazard classifications for NACET as identified in supplied safety data sheets.
| Hazard Classification | Category | GHS Code | Source |
| Acute Toxicity, Oral | Category 4 | H302 | [2][3] |
| Acute Toxicity, Dermal | Category 4 | H312 | [3] |
| Acute Toxicity, Inhalation | Category 4 | H332 | [2][3] |
| Serious Eye Irritation | Category 2 | H319 | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H372 | [2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400 | [2] |
Personal Protective Equipment (PPE)
When handling NACET, especially during disposal, appropriate personal protective equipment is mandatory to minimize exposure.
-
Hand Protection: Use compatible, chemical-resistant gloves.[5]
-
Eye/Face Protection: Wear safety goggles with side shields or a face shield.[3]
-
Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[3][5]
-
Respiratory Protection: In areas with inadequate ventilation or when dealing with dust or aerosols, use a NIOSH-approved respirator.[5]
Operational and Disposal Plans
Proper disposal of NACET and its containers is a critical step in the laboratory workflow. The following procedures provide guidance for handling spills and routine waste disposal.
Spill Response Protocol
In the event of a NACET spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][4][5]
-
Cleanup: For solid spills, carefully collect the material to avoid creating dust. For liquid spills, absorb with an inert material.
-
Collect Waste: Place all spilled material and contaminated absorbent into a suitable, labeled, and closed container for chemical waste.[4][5]
-
Decontaminate: Thoroughly clean the contaminated area.
-
Dispose of Waste: Dispose of the collected waste in accordance with local, regional, and national environmental regulations.[3]
Waste Disposal Procedure
The guiding principle for NACET disposal is to prevent its release into the environment.[2]
-
Identify Waste: Collect all NACET waste, including unused product and contaminated materials, in a designated and properly labeled chemical waste container.[5]
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Consult Regulations: Disposal must be conducted in accordance with all official local, regional, and national regulations for chemical waste.[5] Do not allow the substance to enter soil, surface water, or drains.[2]
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and manage the waste.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected as chemical waste. Once cleaned, the packaging can be punctured to render it unusable for other purposes and then disposed of as sanitary waste or recycled, depending on local regulations.[4]
Caption: Workflow for the safe disposal of NACET waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
